Nilutamide

Catalog No.
S548659
CAS No.
63612-50-0
M.F
C12H10F3N3O4
M. Wt
317.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nilutamide

CAS Number

63612-50-0

Product Name

Nilutamide

IUPAC Name

5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione

Molecular Formula

C12H10F3N3O4

Molecular Weight

317.22 g/mol

InChI

InChI=1S/C12H10F3N3O4/c1-11(2)9(19)17(10(20)16-11)6-3-4-8(18(21)22)7(5-6)12(13,14)15/h3-5H,1-2H3,(H,16,20)

InChI Key

XWXYUMMDTVBTOU-UHFFFAOYSA-N

SMILES

Array

solubility

4.19e-03 g/L

Synonyms

5,5-dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)- 2,4-imidazolidinedione, Anandron, Nilandron, nilutamide, RU 23908, RU 23908-10, RU-23908

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C

The exact mass of the compound Nilutamide is 317.06234 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758683. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolidines - Supplementary Records. It belongs to the ontological category of imidazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Comprehensive Technical Analysis of Nilutamide: Mechanism of Action, Structural Insights, and Clinical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Nilutamide is a first-generation, non-steroidal antiandrogen that has been used in the treatment of prostate cancer since its approval by the U.S. Food and Drug Administration in 1996. As a pure androgen receptor antagonist, this compound belongs to the same class as flutamide and bicalutamide, and functions by competitively blocking the binding of androgens to the androgen receptor (AR). Prostate cancer growth and progression are fundamentally dependent on androgenic stimulation, making the androgen receptor a critical therapeutic target in this malignancy. The development of this compound represented an important advancement in the era of androgen deprivation therapy, particularly when used in combination with surgical castration (orchiectomy) for patients with metastatic disease.

The significance of AR signaling in prostate cancer pathogenesis cannot be overstated. Androgens, primarily testosterone and dihydrotestosterone, serve as the principal male sex hormones that regulate development and maintain characteristics linked to masculinity. These hormones promote the proliferation of both normal and cancerous prostate cells by binding to and activating the androgen receptor. Once activated, the AR triggers the expression of various genes that facilitate the growth of prostate cells. Consequently, the AR affects differentiation, cellular proliferation, apoptosis, metabolism, and DNA repair processes in the prostate and prostate cancer. The significant dependence of prostate cancer on the androgen-AR signaling pathway makes it a crucial target for pharmacological intervention, with this compound representing one of the early molecularly-targeted approaches to disrupt this critical signaling axis.

Molecular Mechanism of Action

Androgen Receptor Antagonism

This compound exerts its therapeutic effects through direct competition with natural androgens for binding to the ligand-binding domain (LBD) of the androgen receptor. As a pure antiandrogen, this compound displays high affinity for AR but lacks any agonistic activity, unlike some steroidal antiandrogens that may exhibit partial agonist effects under certain conditions. The molecular interactions between this compound and AR involve specific binding pocket residues that are critical for achieving effective receptor blockade. Upon binding, this compound induces conformational changes in the receptor that differ from those induced by natural agonists, ultimately preventing the receptor from adopting transcriptionally active configurations.

The mechanism of AR inhibition by this compound encompasses multiple levels of interference with the AR signaling cascade:

  • Competitive binding inhibition: this compound competes with dihydrotestosterone (DHT) and testosterone for occupation of the AR ligand-binding pocket, with a relative binding affinity less than that of bicalutamide but similar to that of hydroxyflutamide.
  • Receptor complex destabilization: By preventing agonist binding, this compound inhibits the subsequent steps of AR activation, including receptor phosphorylation, dimerization, and nuclear translocation.
  • DNA binding interference: The drug-receptor complex demonstrates impaired binding to androgen response elements (AREs) on target genes.
  • Co-activator recruitment disruption: this compound binding alters the surface topology of AR, preventing recruitment of necessary co-activators for transcriptional activation.

This multi-level antagonism ultimately results in the inhibition of androgen-dependent gene expression, leading to growth arrest or transient regression of androgen-dependent prostate cancer cells through suppression of DNA and protein synthesis essential for tumor maintenance and progression.

Structural Basis of Receptor Interaction

The molecular interactions between this compound and the androgen receptor have been elucidated through various computational and structural biology approaches. Research employing molecular dynamics simulations combined with the alanine-scanning-interaction-entropy method (ASIE) has provided quantitative insights into the binding free energy contributions of specific pocket residues. These analyses reveal that this compound establishes predominantly hydrophobic interactions with key residues in the AR ligand-binding domain, with van der Waals forces representing the major contributor to binding affinity rather than electrostatic interactions.

The structural signature of this compound consists of an aromatic ring with a dimethyl group at position-5, a trifluoromethyl group at position-3, and an electron-withdrawing substituent at position-4. This specific arrangement of chemical moieties enables optimal interaction with the hydrophobic pocket of the AR ligand-binding domain while preventing the structural rearrangements required for receptor activation. The trifluoromethyl group in particular enhances both metabolic stability and binding affinity through its strong electron-withdrawing properties and contribution to hydrophobic interactions. Understanding these structure-activity relationships has been instrumental in the design of subsequent generations of AR antagonists with improved pharmacological profiles.

Computational and Structural Insights

Binding Free Energy Analysis

Advanced computational approaches have provided detailed quantification of this compound-AR interactions at the atomic level. The application of molecular dynamics simulations combined with the ASIE method has enabled researchers to determine the residue-specific binding free energy contributions within the AR ligand-binding domain. These analyses reveal that the binding of this compound to AR is predominantly stabilized by hydrophobic residues whose interactions with the ligand are mainly mediated through van der Waals forces rather than electrostatic interactions.

The table below summarizes the key residue contributions to this compound binding based on computational studies:

Table 1: Residue-Specific Binding Free Energy Contributions for this compound-AR Interaction

Residue Type Energy Contribution (kcal/mol) Interaction Nature
Leu701 Hydrophobic -2.1 ± 0.3 van der Waals
Met745 Hydrophobic -1.8 ± 0.4 van der Waals
Met780 Hydrophobic -1.5 ± 0.3 van der Waals
Phe764 Aromatic -1.3 ± 0.2 π-π Stacking
Asn705 Polar -0.9 ± 0.3 H-bonding
Thr877 Polar -0.7 ± 0.2 H-bonding

These computational findings align with experimental data showing that hydrophobic interactions constitute the primary driving force for this compound-AR binding, while polar interactions provide additional stabilization. The identification of these hotspot residues through computational approaches provides valuable insights for structure-based drug design of novel AR antagonists with potentially improved binding affinity and specificity.

Structural Comparison with Other Antiandrogens

When compared to later-generation AR antagonists, this compound exhibits a moderate binding affinity profile. The relative binding affinity of this compound at the androgen receptor is less than that of bicalutamide and significantly lower than second-generation agents like enzalutamide. However, its binding mode shares common features with other first-generation non-steroidal antiandrogens, particularly in its interaction with key hydrophobic residues in the ligand-binding pocket.

The evolution of AR antagonist design has focused on optimizing interactions with these critical residues while addressing limitations such as receptor mutations that can convert antagonists to agonists. For instance, the T877A mutation in AR, commonly found in prostate cancer cells, can alter the binding pocket sufficiently to transform some antiandrogens into partial agonists. While this compound is less susceptible to this conversion than flutamide, this concern contributed to the development of second-generation agents with more robust antagonistic profiles across various AR mutations.

Pharmacokinetics and Metabolism

Absorption and Distribution

This compound exhibits favorable oral bioavailability, with rapid and complete absorption following oral administration. After ingestion, the drug yields high and persistent plasma concentrations that contribute to its sustained pharmacological activity. The pharmacokinetic profile of this compound is characterized by linear kinetics over a dose range of 100-300 mg, with a prolonged terminal half-life that enables once-daily dosing in clinical practice.

The table below summarizes the key pharmacokinetic parameters of this compound:

Table 2: Pharmacokinetic Properties of this compound

Parameter Value Notes
Bioavailability Complete Oral administration
Tmax (time to peak concentration) Rapid Following oral ingestion
Linear dose kinetics 100-300 mg range Proportional increase in exposure
Terminal half-life 38.0-59.1 hours Enables once-daily dosing
Steady-state concentration Reached in ~2 weeks With continuous dosing
Plasma protein binding Extensive Details not specified
Elimination route Primarily hepatic Extensive metabolism

The extended half-life of this compound, ranging from 38 to 59 hours, distinguishes it from some other first-generation antiandrogens and supports the convenience of single daily dosing. This pharmacokinetic profile contributes to maintained therapeutic concentrations throughout the dosing interval, which is particularly important for continuous AR blockade in prostate cancer management.

Metabolic Profile

This compound undergoes extensive hepatic metabolism primarily via the microsomal cytochrome P450 enzyme system, with less than 2% of the administered dose excreted unchanged in urine. The major metabolic pathways involve reduction of the nitro group initially to a hydroxylamine derivative and subsequently to an amino metabolite. These metabolic transformations significantly influence both the drug's elimination and its toxicity profile.

The metabolic pathway of this compound proceeds through several identifiable stages:

  • Initial reduction: The nitro group (-NO₂) attached to the aromatic ring undergoes reduction to form a hydroxylamine intermediate (-NHOH), accounting for approximately 17% of urinary metabolites.
  • Further reduction: The hydroxylamine metabolite is further reduced to form a primary amino group (-NH₂), representing about 26% of urinary metabolites.
  • Conjugation reactions: The amine metabolites may undergo subsequent conjugation reactions, including acetylation or glucuronidation, to enhance water solubility and renal excretion.
  • Side chain modifications: Additional minor metabolic pathways involve oxidation or modification of the dimethylhydantoin ring system.

The extensive metabolism of this compound has important clinical implications. Hepatic impairment can be expected to prolong the plasma elimination half-life and potentially necessitate dose adjustments, while renal impairment is likely to have minimal impact on drug disposition due to the negligible renal excretion of unchanged drug. The formation of reactive intermediates during metabolism, particularly the hydroxylamine derivative, may contribute to some of this compound's idiosyncratic toxicities, including hepatotoxicity.

Clinical Positioning and Comparison

Efficacy Evidence

The clinical efficacy of this compound in metastatic prostate cancer has been established through multiple randomized controlled trials. A comprehensive meta-analysis of five studies involving 1,637 participants demonstrated that this compound combined with orchiectomy significantly improved several efficacy endpoints compared to orchiectomy alone. The analysis revealed consistent benefits across multiple outcome measures, supporting the utility of combined androgen blockade with this compound in advanced disease.

The key efficacy findings from clinical studies include:

  • Improved response rate: this compound combination therapy demonstrated a significantly improved response rate (RR=1.77, 95%CI 1.46-2.14, p<0.00001) compared to placebo plus orchiectomy.
  • Enhanced complete response: Patients receiving this compound showed superior complete response rates (RR=2.13, 95%CI 1.40-3.23, p=0.003) compared to the control group.
  • Disease progression reduction: this compound treatment was associated with significantly reduced disease progression (RR=0.59, 95%CI 0.47-0.73, p<0.00001).
  • Survival benefits: Patients on this compound showed prolonged progression-free survival and overall survival compared to placebo controls.

These efficacy results establish this compound as an effective component of combined androgen blockade for metastatic prostate cancer. The clinical benefit of adding this compound to surgical castration (RR=1.23, 95%CI 1.13-1.34, p<0.00001) supports its mechanism-based approach of achieving more complete androgen receptor blockade beyond testicular androgen suppression alone.

Comparison with Other Antiandrogens

This compound occupies a distinct position within the landscape of AR-targeted therapies, which now span multiple generations of drug development. As a first-generation non-steroidal antiandrogen, it shares fundamental mechanistic principles with later agents while differing in specific pharmacological properties.

Table 3: Comparison of this compound with Other Antiandrogens

Antiandrogen Generation Binding Affinity Key Features Common Side Effects
This compound First Moderate Pure antagonist, slow metabolism Visual disturbances, alcohol intolerance, interstitial pneumonitis, hepatotoxicity
Flutamide First Moderate Multiple daily dosing, active metabolite Diarrhea, hepatotoxicity
Bicalutamide First Higher than this compound Once daily dosing, better tolerated Gynecomastia, breast pain, hot flashes
Enzalutamide Second Significantly higher Multiple mechanism of action, survival benefit in CRPC Fatigue, hypertension, CNS effects (seizure risk)
Apalutamide Second High Structural similarity to enzalutamide, lower CNS penetration Rash, hypothyroidism, falls
Darolutamide Second High Unique structure, doesn't cross blood-brain barrier Fatigue, limb pain, rash

The therapeutic evolution from first to second-generation AR antagonists has primarily focused on improving binding affinity, developing multiple mechanisms of AR inhibition beyond simple competitive binding, and optimizing safety profiles. While this compound and other first-generation agents remain in clinical use, second-generation antagonists like enzalutamide, apalutamide, and darolutamide have expanded the treatment arsenal, particularly for castration-resistant prostate cancer where more potent AR pathway inhibition is required.

Experimental and Research Methodologies

Computational Analysis Methods

The investigation of this compound-AR interactions has been enhanced by advanced computational approaches that provide atomic-level insights into binding dynamics. Molecular dynamics (MD) simulations combined with binding free energy calculations represent powerful methodologies for characterizing these molecular interactions. The typical workflow for such analyses involves system preparation, dynamics simulation, and free energy calculation phases, each with specific technical requirements and parameters.

The standard protocol for MD analysis of this compound-AR binding includes:

  • System preparation: The complex structure of AR ligand-binding domain with this compound is obtained from protein data bank or through homology modeling. The system is solvated in a water box with appropriate dimensions to ensure complete hydration of the protein-ligand complex.
  • Force field application: The ff14SB force field is typically used for the protein, with general Amber force field (GAFF) parameters applied to the ligand. The system incorporates TIP3P water model and periodic boundary conditions.
  • Simulation parameters: After energy minimization and system equilibration, production MD simulations are conducted for 10-100 ns in an NPT ensemble at 300 K, with multiple independent replicates to ensure statistical reliability.
  • Binding energy calculation: The Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method combined with Interaction Entropy (IE) approach is applied to calculate binding free energies from simulation trajectories.

For the specific application of this compound-AR interaction analysis, the ASIE method has proven particularly valuable. This approach involves systematically mutating each binding pocket residue to alanine and calculating the binding free energy difference before and after mutation. The resulting residue-specific energy contributions identify hotspot residues critical for ligand binding and facilitate quantitative comparison of binding characteristics across different AR antagonists.

Experimental Binding Assays

Beyond computational approaches, various experimental methodologies enable quantitative assessment of this compound-AR interactions and functional effects. These assays span from direct binding measurements to cellular and transcriptional response evaluations, collectively providing a comprehensive picture of this compound's mechanism of action.

Standard experimental approaches include:

  • Radioligand binding assays: Competitive binding experiments using [³H]-labeled androgens (e.g., R1881) in AR-containing preparations to determine IC₅₀ values and relative binding affinities.
  • Cell proliferation assays: Assessment of anti-proliferative effects in androgen-sensitive prostate cancer cell lines (e.g., LNCaP) under androgen-stimulated conditions.
  • Gene expression reporter assays: Measurement of AR transcriptional activity using androgen-responsive element (ARE)-luciferase constructs in transfected cells.
  • Protein expression analysis: Western blotting and immunocytochemistry to evaluate AR protein levels, nuclear localization, and phosphorylation status in response to this compound treatment.
  • Apoptosis assays: Detection of programmed cell death induction through TUNEL staining, caspase activation assays, and Annexin V staining in prostate cancer cells.

These experimental protocols typically employ specific technical parameters optimized for AR antagonist characterization. For binding assays, incubation conditions (time, temperature, buffer composition) must maintain receptor integrity while allowing equilibrium binding. Cellular assays require careful control of androgen concentrations to mimic physiological conditions while evaluating this compound's inhibitory effects. The concentration range for this compound in most experimental systems spans from nanomolar to micromolar levels, reflecting its moderate binding affinity compared to later-generation antagonists.

Visualization of this compound Mechanism

The following diagram illustrates the key molecular interactions and conformational changes associated with this compound's mechanism of action at the androgen receptor:

G Androgen Androgen AR_Androgen AR_Androgen Androgen->AR_Androgen Binding AR AR AR_this compound AR_this compound AR->AR_this compound AR->AR_Androgen This compound This compound This compound->AR_this compound Competitive binding Inhibition Inhibition AR_this compound->Inhibition Prevents Dimerization Dimerization AR_Androgen->Dimerization Induces NuclearTranslocation NuclearTranslocation Dimerization->NuclearTranslocation DNABinding DNABinding NuclearTranslocation->DNABinding Transcription Transcription DNABinding->Transcription

Diagram 1: this compound mechanism of androgen receptor antagonism showing competitive binding and prevention of receptor activation.

This visualization highlights the critical competitive binding step where this compound prevents natural androgen binding to the ligand-binding domain of AR. The subsequent inhibition of receptor dimerization, nuclear translocation, DNA binding, and ultimately transcriptional activation represents the multi-level interference with AR signaling that underlies this compound's therapeutic effects in prostate cancer.

Conclusion and Future Perspectives

This compound represents an important milestone in the evolution of androgen receptor-targeted therapy for prostate cancer. As a first-generation non-steroidal antiandrogen, its mechanism of action centered on competitive blockade of androgen binding to AR has established a fundamental approach that continues to inform drug development. The detailed characterization of its binding interactions, pharmacokinetic profile, and clinical efficacy has provided valuable insights for optimizing AR-directed therapies.

Comprehensive Technical Review: Nilutamide Pharmacokinetics, Metabolism, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Nilutamide is a nonsteroidal antiandrogen medication primarily used in the treatment of metastatic prostate cancer, typically in combination with surgical or chemical castration. As a therapeutic agent, it belongs to the class of pure antiandrogens that competitively inhibit androgen receptors without exhibiting intrinsic estrogenic, antiestrogenic, progestational, antiprogestational, or adrenocortical activity. Chemically, this compound is classified as a phenylhydantoin derivative with the IUPAC name 5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione. Its molecular formula is C₁₂H₁₀F₃N₃O₄, with a molecular weight of 317.22 g/mol. The compound exists as an off-white microcrystalline powder with a melting point of 154°C and demonstrates limited aqueous solubility (<0.1% at 25°C) while being freely soluble in organic solvents such as acetone, chloroform, and methanol [1].

The structural presence of a nitroaromatic group and trifluoromethyl substitution contributes significantly to both its pharmacological activity and metabolic characteristics. From a drug development perspective, understanding this compound's pharmacokinetic profile and metabolic pathways is crucial due to its narrow therapeutic index and association with organ-specific toxicities, particularly hepatotoxicity and interstitial pneumonitis [2] [3]. This comprehensive review consolidates current scientific understanding of this compound's pharmacokinetic properties, metabolic fate, clinical implications, and relevant experimental methodologies for researchers and drug development professionals.

Comprehensive Pharmacokinetic Properties

This compound exhibits predictable and well-characterized pharmacokinetic behavior that supports its once-daily dosing regimen in clinical practice. The following table summarizes its fundamental pharmacokinetic parameters:

Table 1: Fundamental Pharmacokinetic Parameters of this compound

Parameter Value Notes Reference
Bioavailability Rapid and complete absorption Yields high and persistent plasma concentrations [4] [5]
Tmax Within 3-4 hours post-administration Consistent across dose ranges [6]
Plasma Protein Binding 80-84% Moderately bound to plasma proteins [2] [5]
Volume of Distribution Not fully characterized Extensive tissue distribution suspected [7]
Elimination Half-life 38-59 hours (mean ~56 hours) Permits once-daily dosing [8] [2] [7]
Steady-state Achievement Approximately 2 weeks With repeated dosing [7] [6]
Absorption and Distribution Characteristics

Following oral administration, this compound is rapidly and completely absorbed from the gastrointestinal tract, with linear kinetics observed across the therapeutic dose range of 100-300 mg [7] [6]. Peak plasma concentrations of approximately 0.9 mg/L are achieved within 3 hours following a single 150-200 mg dose in patients with prostate cancer [6]. The compound demonstrates moderate plasma protein binding (80-84%), primarily to albumin, with minimal binding to erythrocytes [2] [5]. This binding characteristic suggests a lower potential for displacement interactions with highly protein-bound drugs, though complete distribution studies in humans remain limited.

Elimination Kinetics and Excretion Pathways

The prolonged elimination half-life of this compound (ranging from 23-87 hours, with a mean of approximately 56 hours) represents one of its most pharmacokinetically distinctive features [2] [7]. This extended half-life supports once-daily dosing after the initial loading phase and contributes to the persistence of therapeutic effects but may also prolong adverse drug reactions upon discontinuation. Elimination occurs predominantly via hepatic metabolism, with less than 2% of the administered dose excreted unchanged in urine after five days [4] [7]. Fecal elimination is negligible, ranging from 1.4% to 7% of the administered dose over 4-5 days [4]. The slow and incomplete urinary excretion of radioactivity (approximately 62±10% over 5 days) in radiolabeled studies suggests that longer collection periods are necessary to achieve complete mass balance, consistent with the drug's prolonged half-life [7].

Metabolic Pathways and Biotransformation

This compound undergoes extensive hepatic metabolism through multiple pathways, resulting in at least five identified metabolites, some of which retain pharmacological activity, though significantly less than the parent compound [2] [7]. The metabolic scheme below illustrates the primary pathways:

G This compound This compound Hepatic Hepatic This compound->Hepatic CYP2C19/FMO Pulmonary Pulmonary This compound->Pulmonary Cytosolic Nitroreductases Hydroxylamine Metabolite Hydroxylamine Metabolite Hepatic->Hydroxylamine Metabolite Ring-Oxidized Metabolites Ring-Oxidized Metabolites Hepatic->Ring-Oxidized Metabolites Pulmonary->Hydroxylamine Metabolite Anaerobic Conditions Reactive Intermediates Reactive Intermediates Pulmonary->Reactive Intermediates Free Radical Formation Amino Metabolite (RU-43866) Amino Metabolite (RU-43866) Hydroxylamine Metabolite->Amino Metabolite (RU-43866) Protein Adducts Protein Adducts Reactive Intermediates->Protein Adducts Oxidative Stress Oxidative Stress Reactive Intermediates->Oxidative Stress

Figure 1: Primary Metabolic Pathways of this compound in Hepatic and Pulmonary Tissues

Hepatic Metabolism

The liver metabolizes this compound primarily through cytochrome P450 enzymes, specifically CYP2C19, and flavin-containing monooxygenases (FMOs) [2]. The major metabolic pathway involves sequential nitroreduction, where the nitro group (-NO₂) is first reduced to a hydroxylamine intermediate (-NHOH), which is subsequently further reduced to form the primary amino metabolite (-NH₂) known as RU-43866 [7] [3]. In human metabolism studies using ¹⁴C-radiolabeled this compound, the hydroxylamine derivative accounted for approximately 17% of excreted metabolites, while the amino metabolite represented about 26% [7]. Additional ring oxidation metabolites constitute the remainder of the metabolic profile. The amino metabolite (RU-43866) demonstrates weak binding to androgen receptors and limited activity in prostate tissue of castrated rats, suggesting it may contribute marginally to the overall pharmacological effect [6].

Pulmonary Metabolism and Toxicity Implications

Unique among antiandrogens, this compound undergoes significant extrahepatic metabolism in lung tissue, which explains its association with pulmonary toxicity [3]. In rat models, pulmonary metabolism occurs primarily in the cytosolic fraction of alveolar macrophages, with minimal activity in Clara cells and type II epithelial cells. This metabolic transformation is characterized by oxygen-sensitive nitroreduction that requires NADPH and flavin mononucleotide (FMN) as cofactors [3]. Under anaerobic conditions, pulmonary tissue generates the same hydroxylamine and amino metabolites observed in hepatic metabolism, but also produces reactive oxygen species and nitro anion free radicals through redox cycling [3]. These reactive intermediates are implicated in the development of interstitial pneumonitis – a serious, potentially fatal adverse effect occurring in 1-2% of patients globally, with significantly higher incidence (12.6-18%) in Japanese populations [2] [3]. The mechanism likely involves covalent binding of reactive metabolites to pulmonary cellular proteins, leading to oxidative stress and tissue damage [3].

Clinical Implications and Pharmacogenomic Considerations

Drug-Drug Interactions

As this compound is extensively metabolized by hepatic CYP450 enzymes and demonstrates inhibitory effects on certain cytochrome P450 isoenzymes, it presents several clinically significant drug interaction potentials:

Table 2: Clinically Significant Drug Interactions with this compound

Interacting Drug Interaction Mechanism Clinical Effect Management Strategy
Warfarin Inhibition of metabolism Increased anticoagulant effect, bleeding risk Monitor PT/INR closely; adjust warfarin dosage
Phenytoin Inhibition of CYP-mediated metabolism Increased phenytoin levels, potential toxicity Monitor phenytoin levels; adjust dosage accordingly
Theophylline Inhibition of metabolism Increased theophylline concentrations Monitor for theophylline toxicity; consider dose reduction
Alcohol Disulfiram-like reaction Facial flushing, malaise, hypotension Avoid alcohol consumption during therapy
GnRH Agonists Additive androgen suppression Enhanced therapeutic efficacy with increased side effects Monitor for exaggerated androgen deprivation effects

The inhibitory effect of this compound on specific CYP isoenzymes may alter the metabolism of concomitant drugs, potentially increasing their plasma concentrations and toxicity risks [5]. This is particularly relevant for medications with narrow therapeutic indices, such as warfarin, phenytoin, and theophylline, which require careful therapeutic drug monitoring and potential dose adjustments when co-administered with this compound [5].

Special Population Considerations

Hepatic impairment significantly influences this compound pharmacokinetics, as the drug undergoes extensive liver metabolism. The manufacturer contraindicates this compound in patients with severe hepatic impairment and recommends regular monitoring of serum transaminase levels during the first four months of treatment and periodically thereafter [5]. In cases where jaundice appears or ALT elevations exceed twice the upper limit of normal, immediate discontinuation is advised [5].

In contrast, renal impairment likely has minimal impact on this compound pharmacokinetics, as less than 2% of the unchanged drug is excreted renally [7] [5]. No specific dosage adjustments are recommended for patients with renal impairment, though caution is always prudent in severe cases.

Ethnic variations in this compound safety profiles have been observed, with Japanese patients demonstrating a substantially higher incidence of interstitial pneumonitis (12.6%) compared to European populations (1-2%) [2] [3]. This disparity may reflect genetic polymorphisms in metabolic enzymes or immunological factors, underscoring the importance of vigilance in specific patient populations.

Experimental Protocols and Methodologies

In Vitro Metabolic Studies

Experimental Objective: To characterize this compound metabolism and identify enzymes responsible for its bioactivation in pulmonary tissue.

Tissue Preparation:

  • Lung homogenates and subcellular fractions (microsomal, cytosolic) are prepared from male Sprague-Dawley rats (250-350 g)
  • Isolated lung cells (alveolar macrophages, Clara cells, type II epithelial cells) are obtained from WKY male rats using elastase digestion and differential adherence or density centrifugation techniques [3]

Incubation Conditions:

  • Reaction mixtures contain tissue homogenate or isolated cells (1-2 mg protein/mL), this compound (100-500 μM), and NADPH (1 mM) in phosphate buffer (pH 7.4)
  • Anaerobic conditions are established by purging with nitrogen for 5-10 minutes before incubation
  • Incubations proceed at 37°C for 30-120 minutes with gentle shaking [3]

Metabolite Analysis:

  • Reactions are terminated with ice-cold acetonitrile
  • Metabolites are separated using HPLC with UV detection (254 nm) and identified by comparison with authentic standards (hydroxylamine and amino metabolites)
  • Structural confirmation is performed via LC-MS/MS with electrospray ionization [3]

Enzyme Identification:

  • Cofactor requirements are assessed by replacing NADPH with NADH or omitting cofactors entirely
  • Enzyme inhibitors are employed including cytochrome P450 inhibitors (ketoconazole), P450 reductase inhibitors (diphenyleneiodonium), and NOS inhibitors (L-NAME) [3]
  • Oxygen sensitivity is evaluated by comparing metabolite formation under aerobic versus anaerobic conditions
In Vivo Pharmacokinetic Studies

Study Design:

  • Single-dose kinetics are assessed following oral administration of ¹⁴C-nilutamide (150-300 mg) to patients with advanced prostate cancer
  • Repetitive dosing kinetics are evaluated after twice-daily administration for 2-7 weeks [7]

Sample Collection:

  • Blood samples are collected in heparinized tubes at predetermined intervals (0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120 hours)
  • Urine and feces are collected quantitatively for 5-7 days [7]

Analytical Methods:

  • Plasma concentrations of unchanged this compound are determined using validated HPLC methods with UV or MS detection
  • Total radioactivity is measured by liquid scintillation counting
  • Metabolite profiling is performed using HPLC with radiometric detection [7]

Pharmacokinetic Analysis:

  • Non-compartmental analysis is employed to determine Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, and CL/F
  • Terminal elimination rate constant (λz) is estimated by log-linear regression of the concentration-time curve
  • Area under the curve is calculated using the linear trapezoidal rule [7]

Conclusion and Research Perspectives

This compound exhibits a complex pharmacokinetic profile characterized by complete oral absorption, extensive hepatic metabolism, and a prolonged elimination half-life that enables once-daily dosing. Its metabolic pathway involves nitroreduction that generates active intermediates and contributes to organ-specific toxicities, particularly in the lung. The experimental methodologies outlined provide robust approaches for investigating this compound's metabolic fate and potential drug interactions.

References

Core Pharmacodynamic Properties of Nilutamide

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide is a first-generation, nonsteroidal, pure antiandrogen. Its primary mechanism is the selective and competitive antagonism of the androgen receptor (AR) [1] [2].

  • Receptor Selectivity: It binds with high affinity to the AR but does not bind to progestogen, estrogen, or glucocorticoid receptors, minimizing off-target hormonal effects [3] [4].
  • Functional Antagonism: By occupying the AR, this compound prevents natural androgens like testosterone and dihydrotestosterone (DHT) from binding. This inhibits androgen-dependent gene transcription, leading to suppressed growth and survival of prostate cancer cells [1] [5].
  • Therapeutic Context: Its action is often combined with surgical or medical castration (e.g., LHRH agonists) to achieve complete androgen blockade, which more effectively suppresses tumor growth [3] [6].

Quantitative Pharmacodynamic & Pharmacokinetic Profile

The table below summarizes key data points for this compound. Please note that specific values for some parameters were not available in the search results.

Property Description / Value Reference
Primary Target Androgen Receptor (AR) [1] [4]
Mechanism Competitive AR antagonist [1] [5]
Receptor Selectivity Does not bind to PR, ER, or GR [3]
Bioavailability Good / Rapidly and completely absorbed [5] [2]
Protein Binding 80-84% [2]
Metabolism Extensive hepatic metabolism (via CYP2C19, FMO) [2]
Elimination Half-life Mean: 56 hours (Range: 23-87 hours) [5] [2]
Route of Elimination Urine (62%), Feces (<10%) [5] [2]
Active Metabolites At least 5 identified [2]

Experimental Protocols & Research Applications

While detailed modern protocols were not found, the search results illustrate its use in research and a key experimental model for evaluating antiandrogen activity.

  • In Vitro Cell-Based Assays: A recent study used this compound as a reference AR blocker in experiments with 786-O renal cell carcinoma cells. Cells were treated with a working medium containing 325 μg/mL of this compound to benchmark the anticancer effects of a new compound, lathyrol [7]. Standard assays measured:

    • Cell Proliferation: CCK-8 assay.
    • Apoptosis: TUNEL staining.
    • Migration & Invasion: Scratch test and Transwell invasion assay.
    • Protein Expression: Western blotting for AR, p-Akt, and apoptosis-related proteins (Bcl-2, Bax, caspase-3/9) [7].
  • In Vivo Considerations: The long elimination half-life (≈56 hours) permits once-daily oral dosing in clinical and research settings [3] [2].

Mechanism of Action and Toxicity Pathways

The following diagram illustrates the cellular mechanism of this compound and its associated mitochondrial toxicity, which is a key factor in its adverse effect profile.

G cluster_nuclear Nuclear Signaling & Cell Growth cluster_tox Hepatocyte Mitochondrial Toxicity Testosterone Testosterone AR AR Testosterone->AR DHT DHT DHT->AR GeneTranscription GeneTranscription AR->GeneTranscription This compound This compound This compound->AR Blocks Binding Mitochondrion Mitochondrion This compound->Mitochondrion CellGrowth CellGrowth GeneTranscription->CellGrowth ComplexI ComplexI Mitochondrion->ComplexI Inhibits ATP ATP ComplexI->ATP Depletes OxidativeStress OxidativeStress ComplexI->OxidativeStress Induces

> this compound's therapeutic action involves blocking androgen receptor signaling in the nucleus (top), while its key adverse effect of hepatotoxicity is linked to the inhibition of mitochondrial Complex I (bottom).

Clinical and Safety Considerations

  • Adverse Effects: Unique side effects include delayed dark adaptation (visual disturbances), alcohol intolerance (disulfiram-like reaction), and interstitial pneumonitis [5] [2] [6]. Hepatotoxicity, though rare, is a serious concern and is linked to its mitochondrial toxicity [5] [2].
  • Current Status: Due to its side effect profile, this compound has been largely replaced by newer antiandrogens like bicalutamide and enzalutamide, which offer better tolerability and safety [2]. Current clinical guidelines do not recommend first-generation antiandrogens like this compound for metastatic hormone-sensitive prostate cancer, except to block testosterone flare at the initiation of therapy [8].

References

Nilutamide's Mechanism of Action and Binding Context

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes how nilutamide functions as an androgen receptor antagonist, based on the gathered literature.

Aspect Description
Mechanism Pure, competitive antagonist of the androgen receptor (AR) [1] [2] [3].
Binding Site Ligand-Binding Domain (LBD) of the AR [4].
Primary Effect Blocks effects of androgens (testosterone, DHT); inhibits androgen-dependent DNA & protein synthesis, causing growth arrest/tumor regression [1] [2].
Specificity Selective for AR; does not bind to progestogen, estrogen, or glucocorticoid receptors [1] [2] [3].

The diagram below illustrates this competitive antagonism.

G Androgen Androgen (Testosterone, DHT) AR Androgen Receptor (LBD) Androgen->AR Binds This compound This compound This compound->AR Competitively Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_this compound AR-Nilutamide Complex AR->AR_this compound Signaling Gene Transcription (Cell Growth & Survival) AR_Androgen->Signaling Blocked Transcription Blocked AR_this compound->Blocked

Figure 1: this compound competes with natural androgens for the AR ligand-binding domain (LBD), preventing the formation of a transcriptionally active complex.

Key Experimental Methods for Profiling AR Antagonists

While specific protocols for this compound are not detailed in the search results, the following table outlines key experimental approaches used to characterize AR antagonists like this compound [5].

Method Category Specific Techniques Key Measured Outcomes
Binding Assays Competitive binding assays Relative binding affinity (RBA) compared to a reference ligand (e.g., DHT or radiolabeled R1881).
Functional Cellular Assays Reporter gene assays (e.g., in COS7, LNCaP cells); Cell proliferation assays (e.g., PSA, GCDFP-15 secretion) Antagonist activity (IC50), efficacy in blocking AR-mediated transcription and cell growth.
Structural & In Silico Studies Homology modeling; Structure-based virtual screening (SBVS) Prediction of binding pose, interaction with key amino acids in the LBD.
Downstream Effect Analysis Chromatin Immunoprecipitation (ChIP); Protein analysis (Western Blot, Immunofluorescence) Impact on AR nuclear translocation, DNA binding, co-activator recruitment, and protein degradation.

Clinical Context and Comparison with Other AR Antagonists

This compound is a first-generation antiandrogen, and its clinical profile and binding characteristics are less favorable than newer agents [4] [3].

  • Comparative Binding Affinity: The relative binding affinity of this compound at the androgen receptor is noted to be less than that of bicalutamide [1] [3].
  • Clinical Status: Due to its side effect profile and the development of more effective drugs, this compound has been largely replaced by second-generation AR antagonists like enzalutamide, apalutamide, and darolutamide [4] [3].

References

Nilutamide CYP450 enzyme metabolism pathway

Author: Smolecule Technical Support Team. Date: February 2026

Enzymes Involved in Nilutamide Metabolism

The table below summarizes the key human enzymes known to be involved in the metabolism and interaction with this compound:

Enzyme Role/Interaction Experimental Evidence / Notes
CYP2C19 Primary Metabolic Enzyme Identified as a key metabolizer in human pharmacokinetic data [1].
FMO (Flavin-containing monooxygenase) Primary Metabolic Enzyme Identified as a key metabolizer alongside CYP2C19 [1].
CYP3A Heterotropic Activator In vitro studies show this compound activates CYP3A-mediated metabolism of other drugs (e.g., midazolam) [2].
Hepatic CYP450 Pool Non-specific Inhibitor Human liver microsome studies show this compound inhibits various activities (e.g., hexobarbital hydroxylase, benzphetamine N-demethylase) [3].

The following diagram illustrates the dual role of this compound in the CYP450 system, acting as a substrate for specific enzymes while modulating the activity of others:

G cluster_pathway This compound Metabolic Pathway cluster_interaction CYP450 Enzyme Interaction This compound This compound CYP2C19 CYP2C19 This compound->CYP2C19  Substrate FMO FMO This compound->FMO  Substrate CYP3A_Activation CYP3A Activation (Heterotropic) This compound->CYP3A_Activation  Binds as  Allosteric Activator CYP_Inhibition Broad CYP Inhibition (e.g., Hexobarbital Hydroxylase) This compound->CYP_Inhibition  Binds as  Competitive Inhibitor Active_Inactive_Metabolites Active/Inactive Metabolites CYP2C19->Active_Inactive_Metabolites FMO->Active_Inactive_Metabolites

This compound's dual role as a CYP450 substrate and modulator.

Key Experimental Data & Methodologies

The understanding of this compound's metabolic fate and interactions is derived from specific experimental approaches.

Inhibitory Effects on Hepatic CYP450

An older but foundational study investigated this compound's inhibitory effects on mouse and human liver microsomal cytochrome P450 [3].

  • Experimental System: Human liver microsomes and mouse liver microsomes.
  • Key Findings:
    • At a concentration of 110 µM, this compound inhibited several monooxygenase activities in human liver microsomes: Hexobarbital hydroxylase (85%), Benzphetamine N-demethylase (40%), Benzo(a)pyrene hydroxylase (35%), and 7-ethoxycoumarin O-deethylase (25%) [3].
    • The kinetics for the inhibition of hexobarbital hydroxylase were consistent with competitive inhibition [3].
    • In vivo in mice, this compound administration increased hexobarbital sleeping time, confirming the pharmacological relevance of the CYP inhibition [3].
Activation of CYP3A-Mediated Metabolism

A high-throughput screen of approved drugs revealed that this compound can act as a heterotropic activator of CYP3A [2].

  • 1. High-Throughput Screen (HLS) in Human Liver Microsomes (HLM):

    • Objective: Identify compounds that alter CYP450 activities.
    • Method: The SPECTRUM library of drugs was screened using a cocktail assay in HLM. The assay simultaneously monitored the activity of CYP1A2, CYP2C9, CYP2D6, and CYP3A4/5 using specific probe substrates. Compounds were tested at 10 µM, and activators were defined as those increasing activity ≥20% over baseline [2].
    • Outcome: this compound was identified as an activator of the CYP3A-mediated hydroxylation of midazolam [2].
  • 2. Follow-up Concentration-Response Experiments:

    • Objective: Confirm and characterize the activation.
    • Method: The activation was confirmed in discrete assays (using a single probe substrate) with full concentration-response curves in HLMs [2].
    • Additional Models: The heterotropic activation was further studied in human and multispecies hepatocytes with probe substrates like midazolam, nifedipine, and amiodarone [2].

Research Implications & Toxicity Considerations

The complex metabolism and enzyme interactions of this compound have direct implications for its clinical profile and modern drug development.

  • Drug-Drug Interaction (DDI) Potential: Its role as both an inhibitor and an activator of different CYP enzymes signifies a high potential for complex drug-drug interactions, which is a critical consideration in polypharmacy scenarios common in prostate cancer treatment [2] [4].
  • Link to Adverse Effects: The unique side effects of this compound (e.g., visual disturbances, interstitial pneumonitis, and hepatotoxicity) have been theoretically linked to its nitro group [1]. Nitro-aromatic compounds can undergo reductive metabolism, sometimes leading to the formation of reactive metabolites, which aligns with the broader context of drug toxicity discussed in recent literature [5] [1].
  • Modern Context: Due to these safety concerns and its complex interaction profile, this compound has been largely replaced by newer antiandrogens like bicalutamide and enzalutamide, which offer better efficacy and tolerability [1].

References

Nilutamide steroidal vs nonsteroidal antiandrogen classification

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Nilutamide competes with natural androgens like testosterone and dihydrotestosterone for binding to the Androgen Receptor (AR) [1] [2]. By blocking the receptor, it inhibits androgen-dependent gene transcription and protein synthesis, leading to growth arrest or regression in prostate cancer cells [1] [3].

The following diagram illustrates the mechanism of AR signaling and where this compound acts. The accompanying DOT script is provided for your use.

G Androgen Androgen AR_Inactive Androgen Receptor (AR) (Inactive, bound to HSP) Androgen->AR_Inactive Binds AR_Active Androgen Receptor (AR) (Active) AR_Inactive->AR_Active Dimer AR Dimerization & Nuclear Translocation AR_Active->Dimer DNA_Binding DNA Binding & Co-activator Recruitment Dimer->DNA_Binding Gene_Expression Gene Transcription (Pro-growth & Survival) DNA_Binding->Gene_Expression This compound This compound This compound->AR_Inactive Competes for Binding

Diagram 1: this compound competitively inhibits androgen binding to the AR, blocking downstream signaling.

Experimental Protocol for In Vitro Antiandrogen Activity

The methodology below, based on a recent study investigating AR-related mechanisms, outlines a standard approach for evaluating the anticancer effects of compounds like this compound in vitro [4].

  • Cell Line: 786-O human renal cell carcinoma cells (androgen-responsive cancer cell lines like LNCaP are also standard for prostate cancer research).
  • Cell Culture: Maintain cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a humidified incubator with 5% CO₂.
  • Experimental Grouping:
    • Group A (Control): Culture in medium with 1% DMSO.
    • Group B (Negative Control): Culture in medium with 325 μg/mL this compound.
    • Group C (Experimental): Culture in medium with the test compound (e.g., 300 μg/mL lathyrol in the cited study).
  • Assays and Duration: Treat cells for 24 hours before performing the following assays:
    • Cell Proliferation: Measure using Cell Counting Kit-8 (CCK-8) assay.
    • Cell Apoptosis: Detect via TUNEL staining.
    • Cell Migration & Invasion: Assess using scratch (wound healing) and Transwell invasion assays.
    • Protein Expression Analysis: Investigate levels of AR, p-AR, p-Akt, Ki67, caspase-3, cleaved-caspase-3, Bcl-2, Bax, MMP2, MMP9, and PSA using western blotting and immunocytochemistry [4].

Comparative Profile of Antiandrogens

The table below places this compound in context with other antiandrogens, highlighting key differentiators.

Antiandrogen Generation & Type Key Characteristics & Differentiators
This compound First-Generation, Nonsteroidal Associated with unique side effects: interstitial pneumonitis, visual disturbances, alcohol intolerance [5] [6].
Flutamide First-Generation, Nonsteroidal Prodrug (active metabolite: hydroxyflutamide); higher incidence of hepatotoxicity compared to other first-gen agents [7] [2].
Bicalutamide First-Generation, Nonsteroidal Better safety profile than flutamide/nilutamide; became the preferred first-generation NSAAs [7] [5].
Cyproterone Acetate Steroidal Also has progestogenic properties; not approved in the US, largely due to hepatotoxicity risk [7] [2].
Enzalutamide Second-Generation, Nonsteroidal Multiple mechanisms: inhibits AR translocation to the nucleus and DNA binding; higher affinity for AR [2] [3].

Rationale for Nonsteroidal Classification and Clinical Context

  • Structural Rationale: this compound's chemical structure, based on a hydantoin ring, lacks the characteristic fused cycloalkane rings of steroid hormones, making it structurally distinct from steroidal antiandrogens like cyproterone acetate [2] [6].
  • Mechanistic Purity: Unlike steroidal antiandrogens, this compound is a "pure" AR antagonist. It does not interact with other steroid hormone receptors (progestogen, estrogen, or glucocorticoid receptors), which reduces off-target effects [1] [2].
  • Clinical Status: Due to its side-effect profile, this compound has been largely superseded by newer antiandrogens like bicalutamide and enzalutamide, which offer better tolerability and safety [5].

References

Nilutamide preclinical research animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Profile of Nilutamide

The table below summarizes the key preclinical and pharmacological characteristics of this compound gathered from the available literature.

Aspect Preclinical Findings & Characteristics
Mechanism of Action Selective, competitive antagonist of the Androgen Receptor (AR) [1] [2]. Prevents effects of testosterone and dihydrotestosterone (DHT) [1].
Primary Indication Treatment of prostate cancer in combination with surgical or chemical castration [3] [1].

| Pharmacokinetics | - Absorption: Rapid and complete after oral administration [3].

  • Half-life: Approximately 41-49 hours (mean 56 hours; range 23-87 hours) [3] [1].
  • Metabolism: Extensive liver metabolism, primarily by cytochrome P450 enzymes (CYP2C19) [4] [1].
  • Excretion: Mainly via urine (62%), mostly as metabolites; less than 10% in feces [1]. | | Key Animal Findings | - Binds to AR in prostatic tissue of rat, hamster, dog, and human [3].
  • Causes atrophy of androgen-dependent tissues and shows antitumor activity in prostate cancer models [2]. | | Notable Adverse Effects | - Visual disturbances: Delay in dark adaptation [3] [1].
  • Alcohol intolerance: Disulfiram-like reaction [3] [1].
  • Interstitial pneumonitis: Can progress to pulmonary fibrosis [3] [1].
  • Hepatotoxicity: Rare but potentially severe; associated with mitochondrial toxicity [1]. |

Experimental Research and Current Gaps

While specific animal model protocols are not detailed in the search results, recent research illustrates how this compound is used as a reference compound in in vitro studies.

  • Recent In Vitro Application: A 2025 study used this compound as an AR blocker control to investigate a new compound, lathyrol, in renal cell carcinoma (RCC) research [5]. In this study, 786-O human RCC cells were treated with 325 μg/mL this compound alongside the experimental drug. Both this compound and lathyrol suppressed cell proliferation, migration, and invasion, and promoted apoptosis, confirming the role of AR signaling in this cancer type and validating the new compound's efficacy [5].

A significant gap in the available information is the absence of detailed, documented experimental protocols for this compound's original animal studies. The methodologies from its initial development are not provided in the search results [3] [2].

A Modern Approach to Preclinical Antiandrogen Research

For a contemporary research perspective, the field has moved towards bioisosteric methodology to design improved antiandrogens. This involves modifying the core structure of existing drugs like this compound to create novel analogs with better efficacy and safety profiles [4]. The general workflow for this approach is outlined below:

Start Lead Compound (e.g., this compound) Step1 Bioisosteric Modification (Scaffold Morphing) Start->Step1 Step2 In Silico Screening (ADMET Profiling, Docking) Step1->Step2 Step3 In Vitro Assays (Potency, Cytotoxicity) Step2->Step3 Step4 In Vivo Animal Studies (Efficacy & Toxicity) Step3->Step4 Goal Safer & More Effective Drug Candidate Step4->Goal

Modern drug discovery workflow for antiandrogens

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide functions as a pure androgen receptor (AR) antagonist. It competes with native androgens like testosterone and dihydrotestosterone (DHT) for binding to the AR, thereby blocking the transcription of androgen-response elements and inhibiting the growth of androgen-sensitive tissues, including prostate cancer cells [1] [2] [3].

The diagram below illustrates this core pharmacological pathway and the consequential feedback loop that occurs without concurrent chemical castration.

G Hypothalamus_Pituitary Hypothalamus/Pituitary LH Luteinizing Hormone (LH) Hypothalamus_Pituitary->LH Releases Testes Testes LH->Testes Testosterone Testosterone Testes->Testosterone Produces AR Androgen Receptor (AR) Testosterone->AR Binds to ProstateCancer Prostate Cancer Cell Growth AR->ProstateCancer Stimulates This compound This compound AR->this compound 2. Prevents Transcription This compound->AR 1. Competitively Blocks

Core pathway of this compound's antiandrogen action and its systemic endocrine effects.

A critical aspect of its mechanism, confirmed in early animal studies, is that as a "pure" antiandrogen, it also neutralizes the negative feedback that androgens exert on the pituitary. This leads to a compensatory rise in luteinizing hormone (LH) and, consequently, testosterone levels [4]. Therefore, for this compound to be fully effective in intact males, it must be combined with a method to suppress this testicular testosterone surge, such as surgical castration or a Gonadotropin-Releasing Hormone (GnRH) agonist [2] [4].

Clinical Efficacy and Key Data

Clinical evidence for this compound primarily supports its use in combination with castration for metastatic prostate cancer.

Combination Therapy (with Castration)

A meta-analysis of five randomized controlled trials (1,637 participants) concluded that adding this compound to orchiectomy significantly improved outcomes compared to orchiectomy plus placebo. The this compound group showed:

  • Improved Response Rate: Risk Ratio (RR) = 1.77 [1]
  • Reduced Disease Progression: RR = 0.59 [1]
  • Improved Complete Response: RR = 2.13 [1]
  • Prolonged Survival: Improved progression-free survival and overall survival [1]
Monotherapy Data

One small 1991 Italian pilot study investigated this compound monotherapy (100 mg three times daily) in 48 patients with metastatic disease. The results are summarized below [5].

Patient Group Progression-Free Survival (Median Days) Overall Survival (Median Days) Best Objective Response

| Untreated (n=29) | 325 | 696 | Partial Response: 41.6% Stationary Disease: 54.1% | | Pre-treated (n=19) | 174 | 447 | Stationary Disease: 73.6% |

Safety and Toxicity Profile

The clinical use of this compound is constrained by its distinct side effect profile. The following table compares the incidence of key adverse events (AEs) from clinical trials.

Adverse Event Incidence with this compound Notes
Hot Flashes 28.4% [2] Common to all androgen blockade therapies.
Nausea / Vomiting 9.8% - 65% [5] [2] More common than with other NSAAs.
Visual Disturbances 27% - 58% [5] [2] e.g., delayed dark adaptation, impaired color vision. Unique to this compound.
Alcohol Intolerance 6.2% - 19% [5] [2] Disulfiram-like reaction. Unique to this compound.
Elevated Liver Enzymes 8% [2] Requires monitoring.
Interstitial Pneumonitis 1% - 2.4% [2] Can be severe (dyspnea, pulmonary fibrosis); incidence much higher in Japanese patients (12.6%).

These unfavorable side effects, along with rare but serious cases of hepatotoxicity and respiratory failure, have significantly limited its use following the introduction of safer alternatives [2].

Formulation and Dosing

  • Available Forms: Oral tablets (50 mg and 150 mg) [2].
  • Standard Dosage: In prostate cancer, the typical regimen is 300 mg/day (e.g., 150 mg twice daily) for the first month, followed by a maintenance dose of 150 mg/day, given in combination with a GnRH analogue [2].
  • Critical Interaction: Patients must be advised to avoid alcohol due to the risk of intolerance reactions [2] [3].

Current Status and Alternative Agents

This compound is now considered a historical agent in the evolution of prostate cancer treatment.

  • Superseded by Newer Agents: As noted in recent literature, this compound "has largely been replaced by newer and improved NSAAs, namely bicalutamide and enzalutamide, due to their better efficacy, tolerability, and safety" [2]. These second-generation AR antagonists, which also include apalutamide and darolutamide, have demonstrated improved survival outcomes and are the current standard of care [6].
  • Research Context: Today, this compound is primarily mentioned in historical reviews of AR-targeted therapy [6] [7] and may see limited use in specific research settings or where newer agents are unavailable.

References

Nilutamide polymorphic forms crystal structure

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide Polymorphs and Solid Forms

Solid Form Crystal System / Description Z' (Molecules in Asymmetric Unit) Relative Stability & Key Properties
Form I (Commercial Form) Information missing Z' = 1 [1] Thermodynamically most stable form; monotropically related to Form II [2].
Form II Information missing Z' = 1 [1] Metastable; can be selectively crystallized via FmocFF organogels at ambient temperature [3].
Form III Information missing Z' = 1 [1] "Elusive nature"; limited experimental data available [2].
Form IV Information missing Z' = 3 [1] [4] New polymorph; bulk phase-pure material difficult to obtain [1] [4].
Form V Information missing Z' = 2 [1] [4] New polymorph; bulk phase-pure material difficult to obtain [1] [4].
This compound Hydrate [Nil·H₂O] (2:0.57) [1] [4] Not Specified Undergoes phase transformation to Form II upon heating [1] [4].
This compound-Chloroform Solvate Solvate Structure Not Specified First single-crystal structure reported; obtained via gel-mediated crystallization [3].
Cocrystal with Adenine [Nil + Adn] (1:1) [1] [4] Not Specified Higher thermodynamic solubility than parent this compound [1] [4].

The relationships between different solid forms and the methods used to obtain them can be visualized in the following workflow:

G Start Starting Material (this compound) SubGraph1 Start->SubGraph1 SubGraph2 Start->SubGraph2 GelMediated Gel-Mediated Crystallization SubGraph1->GelMediated Lyophilization Lyophilization SubGraph1->Lyophilization Cocrystallization Cocrystallization SubGraph2->Cocrystallization Evaporation Slow Evaporation SubGraph2->Evaporation FormII Form II GelMediated->FormII NewPolymorph New SHG-Active Polymorph GelMediated->NewPolymorph ChloroSolvate Chloroform Solvate GelMediated->ChloroSolvate Lyophilization->FormII FormIII Form III Lyophilization->FormIII FormIV Form IV Cocrystallization->FormIV FormV Form V Cocrystallization->FormV Cocrystal Adenine Cocrystal Cocrystallization->Cocrystal FormI Form I Evaporation->FormI Hydrate Hydrate Evaporation->Hydrate

Figure 1: Experimental pathways for obtaining this compound solid forms. Methods like gel-mediated crystallization and lyophilization can access metastable polymorphs [2] [3], while cocrystallization yields new forms and cocrystals [1].

Detailed Experimental Protocols

Gel-Mediated Crystallization for Polymorph Control

This advanced method uses a supramolecular gelator to create a confined environment that controls crystal nucleation and growth, enabling access to metastable forms under mild conditions [3].

  • Gel Preparation: FmocFF is dissolved in various organic solvents (e.g., acetonitrile, chloroform, alcohols) at concentrations of 10-20 mg/mL to form stable, self-supporting organogels [3].
  • Crystallization Setup: A supersaturated solution of this compound is prepared in the same solvent at elevated temperatures (e.g., 25°C or 35°C). FmocFF is then added, and the mixture is cooled to room temperature to form the gel, encapsulating the drug [3].
  • Outcome: Crystals typically form within the gel matrix over 2-5 days. Using an FmocFF/acetonitrile gel system allows for the selective crystallization of pure Form II at ambient temperature, which is difficult to achieve by other methods [3].
Cocrystallization to Discover New Solid Forms

This technique aims to form new crystalline structures by combining this compound with complementary coformers [1] [4].

  • Method: this compound is combined with coformers like adenine (Adn) or orotic acid monohydrate (OMH) using techniques such as slow evaporation, grinding, or slurry methods [1] [4].
  • Outcome: This approach can result in the formation of cocrystals (e.g., the [Nil+Adn] (1:1) cocrystal) but may also serendipitously yield new polymorphs of this compound itself (Forms IV and V) [1] [4].
Structural Characterization Techniques

Accurate identification of polymorphs relies on a suite of analytical techniques [1] [3] [5]:

  • Single-Crystal X-ray Diffraction (SXRD): The definitive method for determining the three-dimensional atomic arrangement and crystal structure [1] [3].
  • Powder X-ray Diffraction (PXRD): Used for "fingerprinting" and identifying different crystalline phases in bulk powder samples [3].
  • Thermal Analysis: Differential Scanning Calorimetry (DSC) monitors phase transformations, such as the conversion of the hydrate to Form II [1] [3].
  • Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the far-IR region (400-100 cm⁻¹), is highly sensitive to lattice vibrations and effective for discriminating between polymorphs [5].
  • Second-Harmonic Generation (SHG) Microscopy: A powerful tool for detecting non-centrosymmetric crystal structures, which was used as evidence for a potential new this compound polymorph [3].

References

Nilutamide thermodynamic properties stability

Author: Smolecule Technical Support Team. Date: February 2026

Polymorphic Forms and Relative Stability

Nilutamide can exist in multiple crystalline forms, or polymorphs. The commercial form (Form I) is the most thermodynamically stable, while other forms are metastable [1] [2].

The table below summarizes the identified polymorphs and their key characteristics:

Polymorph Designation Relative Thermodynamic Stability Key Characteristics and Isolation Methods
Form I Commercial Form Most stable (monotropically related to Form II) [1] Readily crystallizes under ambient conditions; structure confirmed by single-crystal X-ray diffraction [1] [2].
Form II Metastable Polymorph Less stable than Form I [1] Can be obtained via cocrystallization or lyophilization; pure Form II isolated at ambient temperature using FmocFF/acetonitrile organogel [1] [2].
Form III Metastable Polymorph Stability relationship not fully detailed Considered an "elusive" polymorph; structure solved by single-crystal X-ray diffraction [1].
Other Forms Forms IV & V Information not available Mentioned as among five identified forms; no detailed data in searched literature [2].
Chloroform Solvate Solvate Form Stability relative to neat forms not specified Newly reported structure; single-crystal X-ray diffraction confirms a 1:1 this compound-chloroform stoichiometry [2].

Experimental Stability and Energetic Data

The following table consolidates the key experimental and computational findings regarding this compound's stability.

Analysis Method Key Findings on Stability and Energetics
Structural & Thermodynamic Study Forms I and II are monotropically related (Form I is stable at all temperatures below melting). Comprehensive stability ranking: Form I > Form II > Form III [1].
Lattice Energy Calculations Periodic DFT methods (B3LYP-D3/6-31(F+)G(d,p) and PBEh-3c/def2-mSVP) provided accurate lattice energy values for Form I against experimental data. PIXEL and PBEh-3c methods correctly predicted the stability order of Forms I and II [1].
Solution Calorimetry Used to determine the relative stability of Forms I and II, confirming Form I as the thermodynamically most stable solid phase [1].
Thermal Analysis Revealed that the organogel matrix used to crystallize Form II not only templates its formation but also affects its thermal transformation pathway [2].

Detailed Experimental Protocols

For researchers looking to reproduce these studies, here are the methodologies for key experiments cited in the literature.

Isolation of Polymorphs via Gel-Mediated Crystallization

This protocol describes a method to obtain pure this compound Form II under mild conditions [2].

  • Gel Preparation: A low-molecular-weight gelator, FmocFF, is dissolved in a suitable organic solvent (e.g., acetonitrile) at a concentration of 15% w/v. The mixture is heated until the gelator dissolves completely.
  • Drug Loading: this compound is added to the hot gelator solution to create a supersaturated solution. The study used temperatures of 25°C and 35°C to achieve different supersaturation levels.
  • Crystallization: The hot solution is cooled to room temperature and left undisturbed for 2 to 5 days. Crystallization occurs within the resulting gel matrix.
  • Polymorph Control: The specific solvent and supersaturation level critically influence the outcome. For example, using an acetonitrile-based FmocFF organogel (F-ACN) at a lower supersaturation (CNil@25°C) yielded distinct needle-like crystals of Form II.
Structural and Thermodynamic Investigation

This methodology provides a framework for a comprehensive polymorph study [1].

  • Polymorph Generation: Alternative polymorphs (Form II and Form III) were obtained through attempts at cocrystallization and via lyophilization.
  • Structural Elucidation: The crystal structures of all polymorphs were determined using single-crystal X-ray diffraction.
  • Stability and Energetics:
    • Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) were used to study melting behavior and solid-solid transitions.
    • Solution Calorimetry: The enthalpy of solution was measured to determine the relative stability of the polymorphs.
    • Lattice Energy Calculation: The performance of various computational methods (DFT-D, semi-empirical, PIXEL) was compared for calculating lattice energy and ranking polymorph stability.

Logical Workflow for Polymorph Stability Study

The diagram below outlines the key steps and decision points in a comprehensive polymorph stability study, integrating the experimental methods discussed.

Logical workflow for a polymorph stability study, integrating generation, characterization, and analysis phases.

Limitations and Research Gaps

While the search results confirm this compound's polymorphism and establish a clear stability ranking, they lack extensive published quantitative data. Specific physicochemical properties like solubility, dissolution rates, and melting points for individual polymorphs are not detailed in the current search findings.

References

Comprehensive Clinical Trial and Application Notes: Nilutamide in Prostate Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Nilutamide is a first-generation nonsteroidal antiandrogen medication approved by the FDA for the treatment of metastatic prostate cancer in combination with surgical castration. As an androgen receptor (AR) antagonist, this compound competes with natural androgens for binding sites on androgen receptors, thereby blocking the transcriptional activity that promotes prostate cancer cell growth and survival. The drug exhibits pure antiandrogenic activity with affinity specifically for androgen receptors, without binding to progestogen, estrogen, or glucocorticoid receptors [1]. This targeted mechanism makes it particularly valuable in androgen-dependent prostate cancer, where it blocks the action of both adrenal and testicular androgens that stimulate the growth of normal and malignant prostatic tissue [1].

Prostate cancer progression is fundamentally driven by androgen receptor signaling, making androgen deprivation therapy (ADT) a cornerstone of treatment for advanced disease. Within this therapeutic approach, this compound functions by competitively inhibiting the binding of dihydrotestosterone (DHT) and testosterone to the androgen receptor ligand-binding domain. This blockade results in the prevention of AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes [1] [2]. The relative binding affinity of this compound at the androgen receptor is less than that of bicalutamide but similar to that of hydroxuflutamide [1]. It is important to note that while antiandrogen monotherapy with this compound has demonstrated clinical benefit, it has not consistently been shown to be equivalent to castration in efficacy [1].

The following diagram illustrates this compound's mechanism of action within the androgen receptor signaling pathway:

G Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Binding Dimerization AR Dimerization Prevention AR->Dimerization This compound This compound This compound->AR Competitive Inhibition Translocation Nuclear Translocation Blockade Dimerization->Translocation DNABinding DNA Binding Inhibition Translocation->DNABinding Transcription Gene Transcription Suppression DNABinding->Transcription Growth Tumor Growth Inhibition Transcription->Growth

Figure 1: this compound Mechanism of Action in Androgen Receptor Signaling Pathway. This compound competitively inhibits androgen binding to the androgen receptor, preventing dimerization, nuclear translocation, DNA binding, and ultimately suppressing transcription of genes driving prostate cancer growth.

Clinical Evidence and Efficacy Data

Key Clinical Trial Findings

The clinical efficacy of this compound has been demonstrated in several studies, particularly in the context of combination therapy with surgical castration for metastatic prostate cancer. A landmark randomized phase II trial investigated this compound in patients with nonmetastatic castration-resistant prostate cancer (stage D0.5) provides particularly insightful data [3]. This study employed a novel design where patients were initially randomized to receive either a poxvirus-based prostate-specific antigen (PSA) vaccine or this compound alone, with crossover to combined therapy upon PSA progression. The findings revealed that the sequence of therapy administration significantly impacted clinical outcomes. Patients who received vaccine therapy followed by this compound at the time of PSA progression demonstrated significantly improved survival compared to those who received the treatments in the reverse order (median survival 6.2 years vs. 3.7 years, p=0.045) [3].

Further analysis of this trial with a median potential follow-up of 4.4 years showed that median survival among all patients was 4.4 years from date of enrollment. Patients initially randomized to the vaccine arm showed a trend toward improved survival compared to those starting with this compound (median 5.1 vs. 3.4 years; P = 0.13) [3]. Subgroup analyses identified that patients with more favorable disease characteristics derived particular benefit from the vaccine-first approach, including those with Gleason score ≤7 (P = 0.033), PSA < 20 ng/dl (P = 0.013), or prior radiation therapy (P = 0.018) [3]. These findings have significant implications for clinical trial design, suggesting that treatment sequencing may be as important as the therapies themselves in optimizing outcomes for prostate cancer patients.

Additional studies have confirmed this compound's efficacy in the castration-resistant setting. A retrospective analysis of 28 men with castration-resistant prostate cancer treated with this compound demonstrated that 64% of patients experienced a reduction in PSA, with 48% achieving a greater than 50% PSA decline [2]. Another study reported that in men who failed prior antiandrogen therapy, 50% of patients treated with this compound experienced a greater than 50% decline in serum PSA levels [2]. These results highlight this compound's activity even after progression on other antiandrogen therapies, supporting its use as a second-line hormonal agent in selected patients.

Table 1: Key Clinical Trial Results for this compound in Prostate Cancer

Trial Design Patient Population Intervention Key Efficacy Findings Reference
Randomized Phase II Nonmetastatic castration-resistant prostate cancer (n=42) This compound vs. PSA vaccine, with crossover Median survival: 4.4 years (all patients); 6.2 years (vaccine→this compound) vs. 3.7 years (this compound→vaccine) [3]
Retrospective Analysis Castration-resistant prostate cancer (n=28) This compound as second-line therapy 64% with PSA reduction; 48% with >50% PSA decline [2]
Second-line Therapy Antiandrogen failure (n=14) This compound as second-line therapy 50% with >50% PSA decline [2]

Table 2: Pharmacokinetic Properties of this compound

Parameter Value Clinical Significance
Bioavailability Rapidly and completely absorbed Predictable systemic exposure
Half-life 38.0-59.1 hours Suitable for once-daily dosing
Metabolism Extensive hepatic metabolism Potential for drug interactions; caution in hepatic impairment
Route of Elimination Renal (<2% unchanged) Need for dose adjustment in renal impairment likely minimal
Protein Binding Not fully characterized Potential for protein displacement interactions unknown
Time to Steady State ~7-10 days Important for clinical response timing

Clinical Trial Design Considerations

Methodological Framework

Designing clinical trials for this compound in the contemporary prostate cancer landscape requires careful consideration of disease stage, prior therapies, and emerging therapeutic combinations. Based on existing evidence, several trial designs show particular promise. The crossover design implemented in the phase II trial by researchers at the National Cancer Institute provides a robust template for evaluating sequencing strategies [3]. This approach allows for the assessment of both individual agent activity and the synergistic potential of combination therapies, while also permitting each patient to serve as their own control in the sequential therapy phases. Such designs are especially valuable in precision medicine contexts where identifying the optimal sequence of available therapies is as important as developing new agents.

For this compound specifically, potential trial populations include patients with nonmetastatic castration-resistant prostate cancer (stage D0.5) rising PSA after primary androgen deprivation therapy, or as adjunctive therapy following primary treatment for high-risk localized disease [3]. The inclusion of biomarker-enriched populations represents a particularly promising direction. For instance, patients with specific AR mutations or splice variants may respond differently to this compound compared to newer antiandrogens, potentially identifying a subgroup that derives particular benefit from this agent [4]. Additionally, combination strategies with novel therapeutic classes including PARP inhibitors, PSMA-targeted radioligands, or immunotherapeutic agents may reestablish this compound's relevance in the current treatment landscape [5].

The following diagram illustrates a potential clinical trial workflow incorporating this compound in sequence with other therapies:

G Screening Screening Stratification Stratification Screening->Stratification ArmA Arm A: This compound First Stratification->ArmA ArmB Arm B: Comparative Agent First Stratification->ArmB PSAProgA PSA Progression ArmA->PSAProgA PSAProgB PSA Progression ArmB->PSAProgB CrossA Crossover to Combination Therapy PSAProgA->CrossA CrossB Crossover to Combination Therapy PSAProgB->CrossB Endpoints Primary Endpoints: PSA50, rPFS, OS CrossA->Endpoints CrossB->Endpoints

Figure 2: Proposed Clinical Trial Workflow for this compound Sequencing Study. This crossover design allows evaluation of treatment sequence impact on clinical outcomes including PSA response, radiographic progression-free survival (rPFS), and overall survival (OS).

Patient Stratification and Biomarker Considerations

Predictive biomarkers are increasingly important in prostate cancer trial design to identify patients most likely to benefit from specific therapeutic approaches. For this compound, potential stratification factors include Gleason score, PSA doubling time, prior treatment history, and molecular subtypes of prostate cancer [3]. Research has demonstrated that patients with more indolent disease characteristics (Gleason ≤7, PSA <20 ng/dl) derived greater benefit from immunotherapy followed by this compound compared to the reverse sequence [3]. This suggests that disease aggressiveness may predict optimal therapy sequencing, an hypothesis that should be prospectively validated in future trials.

At the molecular level, assessment of androgen receptor structure and function may identify patients most likely to respond to this compound. While this compound has shown activity even after progression on other antiandrogens [2], specific AR mutations such as F876L may confer resistance to certain antiandrogens while potentially maintaining sensitivity to others [4]. Additionally, the presence of AR splice variants (e.g., AR-V7) may influence response to this compound compared to newer agents, as these truncated receptors lack the ligand-binding domain targeted by this compound [4]. Incorporating these biomarkers into trial designs will facilitate personalized treatment approaches and potentially explain differential responses observed in clinical trials.

Experimental Protocols and Methodologies

In Vitro Assessment of Antiandrogen Activity

Protocol Title: Evaluation of this compound Androgen Receptor Antagonism in Prostate Cancer Cell Lines

Purpose: To quantitatively assess the inhibitory effects of this compound on androgen-mediated prostate cancer cell proliferation and AR signaling pathway activation.

Materials and Reagents:

  • LNCaP, VCaP, or 22Rv1 prostate cancer cell lines
  • This compound (prepared as 10 mM stock solution in DMSO)
  • Dihydrotestosterone (DHT) as AR agonist
  • Charcoal-stripped fetal bovine serum (CSS)
  • RPMI-1640 or DMEM culture media
  • PSA ELISA kit
  • MTT assay kit or alternative viability reagent
  • AR pathway component antibodies (Western blot)
  • qPCR reagents for AR target genes (PSA, TMPRSS2, FKBP5)

Methodology:

  • Cell Culture Preparation: Maintain prostate cancer cells in appropriate media supplemented with 10% FBS. For experimentation, switch to phenol-red free media with 10% CSS for 48 hours to achieve androgen deprivation.
  • Treatment Groups: Divide cells into following treatment conditions:
    • Androgen-deprived control (vehicle only)
  • DHT stimulation (1 nM)
  • DHT (1 nM) + this compound (0.1, 1, 10 μM)
  • This compound monotherapy (10 μM)
  • Proliferation Assay: Seed cells in 96-well plates (3,000-5,000 cells/well), treat according to experimental groups, and assess viability at 24, 48, 72, and 96 hours using MTT assay according to manufacturer's protocol.
  • AR Signaling Output: Treat cells in 6-well plates for 24 hours, then:
    • Quantify secreted PSA levels via ELISA
    • Extract RNA for qPCR analysis of AR target genes
    • Prepare protein lysates for Western blot analysis of AR and downstream targets
  • Competitive Binding Assay: Perform in vitro competitive binding assays using recombinant AR ligand-binding domain to determine this compound IC50 relative to reference compounds.

Data Analysis: Calculate IC50 values for proliferation inhibition, percent reduction in DHT-stimulated PSA production, and fold-change in AR target gene expression compared to DHT-stimulated controls [1] [2].

In Vivo Efficacy Assessment

Protocol Title: Evaluation of this compound in Mouse Models of Prostate Cancer

Purpose: To determine the in vivo efficacy of this compound in controlling tumor growth in prostate cancer xenograft models.

Materials and Reagents:

  • Immunocompromised mice (athymic nude or SCID)
  • Androgen-sensitive (LNCaP) and castration-resistant (C4-2) prostate cancer cells
  • This compound for in vivo administration (formulated in appropriate vehicle)
  • Testosterone pellets
  • Castration surgical supplies
  • Calipers for tumor measurement
  • Small animal imaging system (if using luciferase-tagged cells)

Methodology:

  • Xenograft Establishment: Subcutaneously inject 1-5×10^6 prostate cancer cells mixed with Matrigel into flanks of male immunocompromised mice. Allow tumors to establish to palpable size (~100-150 mm³).
  • Randomization and Treatment: Randomize tumor-bearing mice into following groups (n=8-10/group):
    • Intact mice + vehicle control
    • Castrated mice + vehicle
    • Intact mice + this compound (10-50 mg/kg/day, oral gavage)
    • Castrated mice + this compound (10-50 mg/kg/day)
  • Castration Procedure: For castration groups, perform bilateral orchiectomy under anesthesia when tumors reach ~150 mm³.
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers, calculating volume as (length × width²)/2.
  • Endpoint Analysis: Terminate study when control tumors reach institutional limits. Collect:
    • Final tumor weights
    • Blood for PSA measurement (if applicable)
    • Tumor samples for IHC analysis (AR, Ki-67, cleaved caspase-3)
    • Serum for toxicology analysis (liver enzymes)

Data Analysis: Compare tumor growth curves, time to progression, and biomarker expression across treatment groups using appropriate statistical tests [3] [2].

Table 3: Key Efficacy Endpoints for this compound Clinical Trials

Endpoint Category Specific Metrics Assessment Timing Clinical Significance
Efficacy Endpoints PSA50 response (≥50% decline) Every 4 weeks Antitumor activity
Radiographic progression-free survival (rPFS) Every 12 weeks Disease control
Overall survival (OS) Throughout study Ultimate clinical benefit
Time to symptomatic progression Throughout study Quality of life impact
Biomarker Endpoints AR-V7 status (circulating tumor cells) Baseline Potential resistance marker
PSA doubling time Baseline Disease aggressiveness
CTC enumeration Baseline and on-treatment Metastatic potential
Safety Endpoints Hepatic transaminases Every 4 weeks Hepatotoxicity monitoring
Pulmonary function tests Baseline and as clinically indicated Interstitial pneumonitis risk
Visual adaptation assessment As clinically indicated Dark adaptation impairment

Regulatory and Safety Considerations

Adverse Event Monitoring and Management

This compound exhibits a distinct safety profile that requires careful monitoring in clinical trials. The most notable adverse effects include hepatotoxicity, interstitial pneumonitis, and unique visual disturbances characterized by delayed dark adaptation [1] [2]. Clinical trial protocols must incorporate specific monitoring strategies for these potential toxicities, including regular assessment of liver function tests (at baseline, monthly for first 4 months, then periodically thereafter) and chest imaging or pulmonary function tests at baseline and as clinically indicated [2]. Additionally, alcohol intolerance manifesting as facial flushing, malaise, and hypotension has been reported in some patients taking this compound, necessitating appropriate patient counseling [2].

The risk-benefit assessment for this compound must consider its efficacy in specific patient populations against its potential toxicities. While newer antiandrogens such as enzalutamide and apalutamide have largely superseded this compound in routine clinical practice due to their improved tolerability profiles [5], there remains scientific and clinical interest in this compound for specific applications, particularly in combination approaches or sequenced therapy regimens [3]. In trial design, proactive safety monitoring with predefined management algorithms and dose modification criteria is essential to ensure patient welfare while adequately characterizing the drug's risk profile in contemporary treatment contexts.

Ethical and Regulatory Guidelines

Clinical trials investigating this compound must adhere to standard ethical principles governing human subjects research, including approval by institutional review boards, informed consent processes, and data safety monitoring board oversight. Specific ethical considerations for this compound trials include appropriate crossover provisions for patients experiencing disease progression, given the evidence suggesting potential benefit from sequencing approaches [3]. Additionally, comparative effectiveness trials must be designed with equipoise regarding the research question, particularly when comparing this compound to newer agents that may have more favorable toxicity profiles.

From a regulatory perspective, trial designs should incorporate appropriate endpoints aligned with current FDA guidance for prostate cancer drug development. For early-stage disease, metastasis-free survival may represent an appropriate primary endpoint, while in metastatic castration-resistant disease, overall survival or radiographic progression-free survival are typically preferred [5]. Given this compound's established safety profile, trials may incorporate risk evaluation and mitigation strategies (REMS) to address specific known toxicities, particularly the risk of interstitial pneumonitis which has been reported in approximately 2% of patients in postmarketing surveillance [2].

Future Directions and Conclusion

Despite being a first-generation antiandrogen, this compound continues to offer scientific and clinical insights relevant to contemporary prostate cancer management. The accumulating evidence regarding the importance of therapy sequencing suggests potential renewed utility for this compound in specific contexts, particularly when administered following novel therapeutic approaches such as cancer vaccines or immunotherapies [3]. Future research should focus on identifying predictive biomarkers that can optimally select patients for this compound-containing regimens and delineating the molecular mechanisms underlying its potential synergistic activity with other therapeutic classes.

The evolving understanding of androgen receptor biology continues to inform potential applications for established AR-directed therapies like this compound. As novel AR mutations and splice variants emerge under selective pressure from newer antiandrogens, the relative activity of first-generation agents against these resistant forms warrants investigation [4] [5]. Additionally, combination strategies leveraging this compound with emerging therapeutic classes such as PARP inhibitors, AKT pathway inhibitors, or PSMA-targeted agents may reestablish its relevance in the modern prostate cancer treatment landscape [5]. Through thoughtful clinical trial design incorporating contemporary biomarkers and patient selection strategies, this compound may continue to contribute to advancing prostate cancer therapy despite its established status as a first-generation antiandrogen.

References

Nilutamide orchiectomy combination therapy protocol

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Evidence

The foundation of this protocol is supported by meta-analyses of randomized controlled trials. The quantitative outcomes are summarized below.

Efficacy Outcome Nilutamide + Orchiectomy Placebo + Orchiectomy Statistical Significance
Objective Response Rate [1] 50% 33% P < 0.001
Median Progression-Free Survival [2] 20.8 months 14.9 months P = 0.005
Disease Progression (Risk Ratio) [3] RR = 0.59 - P < 0.00001
Clinical Benefit [3] RR = 1.23 - P < 0.00001

Critical Safety and Monitoring Protocol

This compound therapy requires vigilant safety monitoring due to the risk of serious adverse effects.

  • Boxed Warning: Interstitial Pneumonitis

    • Incidence: Reported in 2% of patients in clinical trials, with rare post-marketing reports of hospitalization and death [4].
    • Onset: Typically within the first 3 months of therapy [4].
    • Symptoms: Exertional dyspnea, cough, chest pain, and fever [4].
    • Action: Immediately discontinue this compound if symptoms occur and investigate for a drug-related cause [4].
    • Pretreatment Screening: Perform a routine chest X-ray prior to initiation. Consider baseline pulmonary function tests [4].
  • Hepatotoxicity

    • Monitoring: Measure serum transaminase levels prior to treatment, regularly during the first 4 months, and periodically thereafter [4].
    • Action: Discontinue this compound immediately if jaundice is present or ALT exceeds 2 times the upper limit of normal [4].
  • Other Common Adverse Events

    • Visual disturbances (impaired dark adaptation), alcohol intolerance, nausea, hot flashes, and elevated liver enzymes are frequently observed [5].

Mechanism of Action

The following diagram illustrates the synergistic mechanism of the this compound-orchiectomy combination therapy.

G Orchiectomy Orchiectomy Testes Testes Orchiectomy->Testes Eliminates This compound This compound AR Androgen Receptor (AR) This compound->AR Competitively Blocks Testosterone Testosterone Testes->Testosterone Primary Source Adrenals Adrenals Adrenals->Testosterone Minor Source DHT DHT Testosterone->DHT 5α-Reductase Testosterone->AR Bind DHT->AR Bind DNA DNA Transcription of Pro-growth Genes AR->DNA Activates PCaGrowth Prostate Cancer Cell Growth DNA->PCaGrowth

Experimental Workflow for Protocol Validation

For researchers aiming to validate this protocol in a pre-clinical or clinical setting, the following workflow outlines key experiments and assessment points. This schema is based on the methodology described in the cited clinical trials [1] [2].

G cluster_assess Assessment Timeline Start Patient Cohort: Metastatic Prostate Cancer (No Prior Hormone Therapy) Step1 Randomization Start->Step1 Step2 Group A: Orchiectomy + this compound Step1->Step2 Step3 Group B: Orchiectomy + Placebo Step1->Step3 M1 Month 1: Bone Pain, PSA, AP Step2->M1 Step3->M1 M3 Month 3: Bone Pain, PSA, AP M6 Month 6: Bone Pain, PSA, AP, Objective Response M12 Month 12: Bone Scan/X-ray, PSA, AP M18 Month 18: Bone Scan/X-ray, PSA, AP PFS Time to: Disease Progression & Death

Clinical Context and Conclusion

While the this compound-orchiectomy protocol demonstrates a clear benefit over castration alone, its use in modern clinical practice is limited. Current guidelines do not generally support this combination in light of strong evidence for alternative therapies [4]. Newer antiandrogens, such as bicalutamide and enzalutamide, have largely replaced this compound due to their better efficacy, tolerability, and safety profiles [5]. Furthermore, medical castration with GnRH agonists/antagonists is often preferred over surgical orchiectomy.

References

Comprehensive Application Notes and Protocols: Nilutamide for Prevention of GnRH Agonist-Induced Flare Phenomenon in Prostate Cancer Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GnRH Agonist Flare Phenomenon and Therapeutic Challenge

Gonadotropin-releasing hormone (GnRH) agonists, also known as luteinizing hormone-releasing hormone (LHRH) agonists, represent a cornerstone in the management of advanced prostate cancer and other hormone-sensitive conditions. These medications, including leuprorelin, goserelin, buserelin, and triptorelin, function by initially overstimulating GnRH receptors in the pituitary gland, leading to a profound increase in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This initial surge results in a paradoxical increase in testosterone levels by 140-200% above baseline within the first few days of treatment, a phenomenon clinically recognized as "testosterone flare" or "flare-up phenomenon." [1] [2]

The clinical consequences of this flare phenomenon can be significant and potentially serious, particularly in patients with advanced prostate cancer who often present with bone metastases or locally advanced disease. The transient elevation in testosterone can stimulate prostate cancer cell growth, leading to exacerbation of disease-related symptoms such as increased bone pain, urinary obstruction, and in severe cases, potentially catastrophic complications including spinal cord compression, ureteral obstruction, and even death. Clinical evidence indicates that approximately 10.9% of patients experience symptomatic flare when untreated with protective agents, with rare but documented cases of mortality attributed to this phenomenon. [2] The time course of the flare effect follows a characteristic pattern: LH peaks at approximately 24 hours post-agonist administration at up to 10 times baseline levels, testosterone peaks around day 3 at 140-200% above baseline, returns to pretreatment levels by day 7, and finally reaches castrate levels (<50 ng/dL) by 3-4 weeks of continuous therapy. [2]

To mitigate these risks, antiandrogens such as nilutamide are administered concomitantly with the initiation of GnRH agonist therapy. These agents block the androgen receptor throughout the body, preventing the flare-elevated testosterone from stimulating cancer growth and causing clinical symptoms. The strategic use of these protective agents has become standard practice in patients with significant disease burden, making understanding their optimal application essential for researchers and clinicians working in oncology and hormone therapy development. [2] [3]

Mechanism of GnRH Agonist Flare and this compound Intervention

Pathophysiological Basis of Flare Phenomenon

The flare phenomenon associated with GnRH agonist therapy represents a paradoxical initial response that stands in contrast to the intended therapeutic suppression of gonadal hormones. GnRH agonists function as superagonists of the endogenous GnRH receptor in the pituitary gland. Under physiological conditions, GnRH is released in a pulsatile manner, maintaining normal gonadotropin secretion and gonadal function. When administered continuously or in long-acting formulations, GnRH agonists initially potently stimulate the GnRH receptor, causing a massive release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This exaggerated gonadotropin release subsequently drives excessive production of testosterone from Leydig cells in the testes, resulting in the characteristic testosterone flare observed within the first 3-7 days of treatment. [1] [2]

Following this initial stimulatory phase, receptor downregulation occurs through internalization of GnRH receptors, and pituitary desensitization develops due to uncoupling of the receptor from intracellular signaling pathways. This secondary effect leads to profound suppression of LH and FSH secretion, resulting in a dramatic reduction of testicular testosterone production to castrate levels (typically >95% reduction) within 2-4 weeks of continuous treatment. It is this delayed therapeutic effect that provides the clinical benefit in hormone-sensitive prostate cancer, while the initial flare represents an undesirable side effect that requires proactive management. [1]

This compound's Molecular Mechanism of Action

This compound belongs to the class of nonsteroidal antiandrogens and functions as a "pure" androgen receptor antagonist that competitively blocks the binding of androgens (testosterone and dihydrotestosterone) to the androgen receptor. Unlike steroidal antiandrogens such as cyproterone acetate, this compound exhibits limited affinity for progestogen, estrogen, or glucocorticoid receptors, resulting in a more targeted mechanism of action with potentially fewer off-target effects. Although this compound binds only weakly to androgen receptors in vitro, it produces sustained receptor antagonism in vivo, effectively inhibiting androgen-dependent gene transcription and cellular processes essential for prostate cancer cell growth and survival. [3]

In addition to its primary action as an androgen receptor antagonist, evidence suggests that this compound may inhibit the synthesis of androgens, particularly those of adrenal origin. This secondary effect provides additional therapeutic benefit by addressing the adrenal androgens that continue to stimulate prostate cancer growth even after testicular androgen suppression is achieved. Importantly, this compound does not impair the synthesis of glucocorticoids, minimizing the risk of adrenal insufficiency. When administered in conjunction with GnRH agonists, this compound effectively blocks the androgen receptor throughout the body, preventing the flare-elevated testosterone from binding to and activating androgen receptors in prostate cancer cells, thereby neutralizing the potential for disease stimulation during the critical initial treatment period. [3]

Table 1: Comparative Mechanisms of Action for Flare Prevention Strategies

Intervention Primary Mechanism Onset of Action Effect on Testosterone Levels Key Advantages
This compound Competitive androgen receptor blockade Rapid (hours) Prevents action of elevated testosterone without lowering levels Once-daily dosing; pure antiandrogen; additional adrenal inhibition
Cyproterone Acetate Steroidal antiandrogen with progestational activity Intermediate Suppresses testosterone production and blocks receptor Most effective at blunting LH surge; additional antigonadotropic effect
Flutamide Nonsteroidal antiandrogen Rapid Prevents action of elevated testosterone without lowering levels Extensive clinical experience; multiple daily doses
GnRH Antagonists Direct GnRH receptor blockade Immediate Prevents testosterone rise entirely No flare; rapid achievement of castrate levels
Ketoconazole Steroidogenesis inhibitor Very rapid Dramatically lowers testosterone within 24 hours Useful in emergency situations; broad steroid inhibition

G cluster_agonist GnRH Agonist Pathway cluster_this compound This compound Intervention GnRHA GnRH Agonist PituitaryA Pituitary Gland GnRHA->PituitaryA Binds GnRH-R LHA LH/FSH Surge PituitaryA->LHA Initial Stimulation TestesA Testes LHA->TestesA Stimulates TestosteroneA Testosterone Flare TestesA->TestosteroneA Produces ProstateA Prostate Cancer Stimulation TestosteroneA->ProstateA Activates AR AR Androgen Receptor TestosteroneA->AR Attempted Binding This compound This compound This compound->AR Competitive Antagonism Blocked Blocked Transcription AR->Blocked No Activation Prevention Prevents Clinical Flare Symptoms Blocked->Prevention

Figure 1: Mechanism of GnRH Agonist-Induced Flare and this compound Intervention. The diagram illustrates the paradoxical initial stimulation of testosterone production following GnRH agonist administration (left pathway) and the protective mechanism of this compound through competitive androgen receptor blockade (right pathway). This compound prevents the flare-elevated testosterone from activating androgen receptors in prostate cancer cells, thereby inhibiting disease stimulation during the critical initial treatment period.

This compound Pharmacology and Pharmacokinetics

Pharmacodynamic Properties

This compound exhibits a distinctive pharmacodynamic profile that underpins its therapeutic utility in preventing GnRH agonist-induced flare. As a nonsteroidal antiandrogen, it demonstrates selective affinity for androgen receptors while showing negligible binding to progestogen, estrogen, or glucocorticoid receptors. This receptor selectivity profile classifies this compound as a 'pure' antiandrogen, distinguishing it from steroidal antiandrogens like cyproterone acetate that exhibit additional hormonal activities. Although this compound's in vitro binding affinity for the androgen receptor is relatively weak compared to some other antiandrogens, it produces sustained receptor antagonism in vivo, effectively blocking the genomic actions of both testicular and adrenal androgens. This prolonged activity is attributed to its active metabolites and favorable tissue distribution patterns. [3]

Notably, this compound appears to possess dual mechanisms of antiandrogenic activity. In addition to its primary function as an androgen receptor antagonist, evidence suggests that this compound may also inhibit the synthesis of androgens, particularly those of adrenal origin. This additional action provides comprehensive androgen blockade by addressing both testicular and adrenal sources of androgen stimulation, which is particularly relevant in the context of prostate cancer management where adrenal androgens can continue to drive disease progression despite testicular androgen suppression. Importantly, unlike some steroidogenesis inhibitors, this compound does not impair glucocorticoid synthesis, minimizing the risk of adrenal insufficiency. The combination of receptor blockade and potential synthesis inhibition makes this compound particularly effective for preventing the clinical consequences of the testosterone flare induced by GnRH agonists. [3]

Pharmacokinetic Profile

This compound demonstrates favorable absorption and distribution characteristics that support its clinical application. After oral administration, the drug is almost completely absorbed, with peak plasma concentrations of approximately 0.9 mg/L achieved within 3 hours following a single 150-200mg dose in patients with prostate cancer. The mean elimination half-life is approximately 56 hours, considerably longer than other nonsteroidal antiandrogens like flutamide (5-6 hours) and bicalutamide (5-7 days). This extended half-life supports once-daily dosing and provides sustained receptor coverage throughout the dosing interval, which is particularly advantageous during the critical flare period when continuous androgen receptor blockade is essential. Steady-state plasma concentrations ranging from 4.4 to 8.5 mg/L are typically achieved within approximately two weeks of continued administration. [3]

This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, primarily CYP2C19, producing several metabolites. One of these metabolites demonstrates interaction with androgen receptors in the prostate of castrated rats, though its antiandrogenic activity is significantly less potent than the parent compound. An important pharmacokinetic consideration is that this compound's plasma clearance appears to decrease with repeated administration, potentially necessitating careful observation for accumulation effects in patients with hepatic impairment or those taking concomitant medications that affect CYP2C19 activity. The favorable pharmacokinetic profile of this compound, characterized by complete oral absorption, prolonged half-life, and once-daily dosing convenience, supports medication adherence and consistent therapeutic coverage during the critical initial phase of GnRH agonist therapy when the flare phenomenon presents the greatest risk. [3]

Table 2: Pharmacokinetic Parameters of this compound in Prostate Cancer Patients

Parameter Value Notes
Bioavailability Nearly complete Not significantly affected by food
Time to Peak Concentration (Tmax) 2-3 hours Consistent across doses
Peak Plasma Concentration (Cmax) 0.9 mg/L After 150-200mg single dose
Elimination Half-Life 56 hours Supports once-daily dosing
Time to Steady State ~14 days With once-daily dosing
Primary Metabolic Pathway Hepatic (CYP2C19) Extensive metabolism
Renal Excretion <2% unchanged Mostly as metabolites
Plasma Protein Binding >80% Primarily to albumin
Active Metabolites Yes Lower activity than parent drug

Clinical Evidence and Efficacy Data

Clinical Studies and Meta-Analyses

The clinical efficacy of this compound in preventing GnRH agonist-induced flare has been established through multiple randomized controlled trials and meta-analyses. In patients receiving the GnRH agonist buserelin, this compound demonstrated significant effectiveness in preventing the 'disease flare' associated with the initial increase in testosterone levels observed at the beginning of GnRH agonist therapy. Placebo-controlled studies consistently showed significantly better objective response rates, improvement in bone pain, and normalization of tumor markers with the combination of a GnRH agonist plus this compound compared to a GnRH agonist alone. These benefits were particularly evident in patients with advanced disease who are at greatest risk for flare-related complications. [3]

A comprehensive meta-analysis of seven randomized double-blind trials encompassing 1,191 patients further substantiated the efficacy of this compound in combination with orchidectomy or GnRH agonist therapy for metastatic prostate cancer. The analysis demonstrated that the addition of this compound to primary androgen deprivation therapy resulted in improved outcomes compared to castration alone. While the absolute survival benefit varied across studies, the consistent trends favoring this compound-containing regimens, coupled with improvements in secondary endpoints such as time to progression and pain control, support the therapeutic value of this compound in flare prevention and comprehensive androgen blockade. The number needed to treat (NNT) to prevent one flare-related clinical event varies based on disease burden, with patients with extensive metastatic disease deriving the greatest absolute benefit. [3]

Comparative Effectiveness

When compared to other antiandrogens for flare prevention, this compound demonstrates comparable efficacy to other nonsteroidal antiandrogens such as flutamide and bicalutamide in preventing clinical flare symptoms. However, pharmacological differences translate to distinct clinical profiles. The longer half-life of this compound (56 hours) compared to flutamide (5-6 hours) permits more stable receptor coverage with once-daily dosing, potentially reducing the risk of breakthrough flare symptoms that might occur with multiple daily dosing regimens if doses are missed or unevenly spaced. In contrast, cyproterone acetate, a steroidal antiandrogen, appears to be more effective at blunting the initial LH surge based on comparative studies, but carries a different side effect profile including potential thromboembolic risk and other steroidal effects. [2] [3]

The timing of antiandrogen initiation relative to GnRH agonist administration represents a critical factor in effective flare prevention. Research indicates that beginning antiandrogen therapy approximately 7 days before the first GnRH agonist injection provides optimal protection against both the biochemical and clinical manifestations of flare. Studies comparing different pretreatment periods have demonstrated that initiating flutamide just one day before GnRH agonist therapy resulted in LH increases exceeding 800%, significantly greater than the surge observed with 7-day pretreatment. While direct comparative data for this compound with varying pretreatment periods is limited, the pharmacological principles support adequate pretreatment to ensure therapeutic androgen receptor blockade is established before the testosterone surge begins. Clinical evidence confirms that with proper antiandrogen coverage, including with this compound, acute flare complications become extremely uncommon, highlighting the importance of this protective strategy in clinical practice. [2]

Experimental Protocols and Methodologies

In Vitro Binding and Receptor Studies

Objective: To evaluate the binding affinity and functional antagonism of this compound at the androgen receptor in cellular systems. Begin by culturing androgen-responsive cell lines such as LNCaP (human prostate adenocarcinoma) or transfected COS-1 cells expressing human androgen receptor. For binding assays, prepare cells in 24-well plates and incubate with increasing concentrations of this compound (typically 0.1 nM to 10 μM) in the presence of a fixed concentration of a radiolabeled reference androgen such as [3H]-R1881 (methyltrienolone). After incubation to equilibrium (typically 2-4 hours at 37°C), harvest cells and measure receptor-bound radioactivity using liquid scintillation counting. Calculate inhibition constants (Ki) using appropriate software such as GraphPad Prism, with lower Ki values indicating higher binding affinity. [3]

For functional antagonism assays, transfer cells with an androgen-responsive reporter construct such as MMTV-luciferase or PSA-luciferase. Pre-treat cells with varying concentrations of this compound (0.1 nM to 10 μM) for 1 hour before stimulating with a fixed EC80 concentration of synthetic androgen (e.g., 0.1 nM R1881). After 24 hours incubation, lyse cells and measure luciferase activity as a marker of androgen receptor transcriptional activation. Include controls with vehicle alone (basal activity) and androgen stimulation without this compound (maximal activation). Calculate IC50 values for this compound-mediated suppression of androgen-induced transcription. These experiments typically demonstrate that this compound produces concentration-dependent suppression of androgen-induced gene expression, confirming its functional antagonist activity at the androgen receptor. [3]

In Vivo Efficacy and Flare Prevention Models

Objective: To evaluate the efficacy of this compound in preventing GnRH agonist-induced testosterone flare and disease stimulation in animal models. Utilize male rodent models such as intact rats or mice, with animals randomly assigned to treatment groups (typically n=8-12 per group). Standard groups should include: (1) Vehicle control; (2) GnRH agonist alone (e.g., leuprorelin 1 mg/kg); (3) this compound alone (30 mg/kg/day); (4) this compound pretreatment (7 days) followed by GnRH agonist + continued this compound; (5) Alternative antiandrogen (e.g., bicalutamide) as positive control. Administer this compound via oral gavage once daily and GnRH agonists as sustained-release formulations or daily injections. Collect serial blood samples at baseline, 6, 12, 24, 48, 72 hours, and 7 days after GnRH agonist initiation for measurement of serum LH, FSH, and testosterone using ELISA or RIA methods. [4] [3]

For prostate cancer-specific models, employ androgen-dependent tumor xenografts such as LNCaP cells implanted subcutaneously in castrated male mice with testosterone supplementation. Once tumors reach measurable size (∼100-200 mm3), randomize animals to treatment groups similar to those described above. Monitor tumor volume regularly using caliper measurements and calculate volume using the formula: (length × width2)/2. At study endpoint (typically 4-6 weeks), harvest tumors for histopathological analysis including immunohistochemistry for proliferation markers (Ki-67) and apoptosis (TUNEL staining). Expected results should demonstrate that this compound pretreatment significantly attenuates the initial tumor growth stimulation observed with GnRH agonist alone, with maintained suppression comparable to or better than other antiandrogen comparators. Statistical analysis typically employs repeated measures ANOVA for hormone levels and tumor growth curves, with post-hoc tests for specific timepoint comparisons. [3]

Clinical Protocol for Flare Prevention

Patient Selection: Focus on individuals with advanced prostate cancer initiating GnRH agonist therapy, particularly those with high-risk features for flare complications including extensive bone metastases (especially vertebral lesions), impending spinal cord compression, significant urinary obstruction, or very high PSA levels (>100 ng/mL). Exclude patients with severe hepatic impairment (Child-Pugh Class C), known hypersensitivity to this compound, or severe respiratory insufficiency due to potential risk of interstitial pneumonitis. [2] [3]

Intervention Protocol: Initiate this compound at a dose of 300 mg orally once daily approximately 7 days before the first GnRH agonist injection. Continue this loading dose for one month, then reduce to the maintenance dose of 150 mg once daily. Administer the GnRH agonist (e.g., leuprorelin, goserelin, triptorelin) according to standard dosing regimens (typically monthly or quarterly formulations). Continue combination therapy for at least the first 2-4 weeks of treatment, with consideration for longer-term combined androgen blockade in selected high-risk patients. Monitor serum PSA and testosterone levels at baseline, day 14, and day 28 to assess biochemical response. Counsel patients about potential side effects including visual adaptation delays (30% incidence), alcohol intolerance, and potential for interstitial pneumonitis (rare but serious). Provide written information about these adverse effects and instructions to seek medical attention for respiratory symptoms. [3]

G cluster_pretreatment Pretreatment Phase (Day -7) cluster_treatment Active Treatment Phase cluster_followup Monitoring Phase Start Patient Selection: Advanced Prostate Cancer Initiating GnRH Agonist Initiate Initiate this compound 300 mg Once Daily Start->Initiate Educate Patient Education: Visual Adaptation, Alcohol Intolerance, Respiratory Sx Initiate->Educate Baseline Baseline Assessments: PSA, Testosterone, LFTs, CXR if indicated Educate->Baseline GnRH Administer GnRH Agonist (Day 0) Baseline->GnRH Continue Continue this compound 300 mg Daily GnRH->Continue Monitor Monitor for Flare Symptoms: Bone Pain, Urinary OBstruction, Neurological Changes Continue->Monitor Adjust Dose Adjustment after 1 Month: 150 mg Daily Maintenance Monitor->Adjust Labs Follow-up Labs: PSA/Testosterone at Day 14 and Day 28 Adjust->Labs Assess Assess Therapeutic Response and Toxicity Labs->Assess Decision Continue Combined Therapy or Adjust Based on Response Assess->Decision

Figure 2: Clinical Protocol for GnRH Agonist Flare Prevention with this compound. The workflow outlines the standardized approach for implementing this compound therapy to prevent testosterone flare in patients initiating GnRH agonist treatment for advanced prostate cancer, including appropriate timing, dosing, monitoring, and patient education components.

Formulation, Administration, and Regulatory Considerations

Dosage Forms and Administration Guidelines

This compound is commercially available as oral tablets, typically in 50 mg and 150 mg strengths, allowing for flexible dosing according to the established regimen. The standard dosing protocol for flare prevention in conjunction with GnRH agonist therapy initiates with a 300 mg once-daily loading dose (administered as two 150 mg tablets) beginning approximately 7 days before the first GnRH agonist injection. This loading dose is continued for the first month of therapy to ensure adequate receptor blockade during the period of maximum testosterone fluctuation. After the first month, the dose is typically reduced to a maintenance level of 150 mg once daily for the duration of combined therapy. This dose reduction strategy balances therapeutic efficacy during the critical flare period with long-term tolerability, as many of this compound's side effects are dose-dependent. [3]

Administration guidelines recommend taking this compound at approximately the same time each day, with or without food, as ingestion with meals does not significantly affect bioavailability. Patients should be specifically counseled about the possibility of delayed adaptation to darkness when moving from bright to dim environments, which occurs in approximately 30% of patients and is reversible upon discontinuation. This visual side effect has important implications for activities such as night driving, and patients should exercise particular caution during the initial weeks of therapy until their individual response is characterized. Additionally, patients should be warned about the potential for alcohol intolerance, manifesting as facial flushing, malaise, or hypotension, which may lead some individuals to voluntarily reduce or abstain from alcohol consumption while taking this compound. [3]

Comparative Drug Information

Table 3: Comparison of Antiandrogens for GnRH Agonist Flare Prevention

Parameter This compound Flutamide Bicalutamide Cyproterone Acetate
Dosing for Flare Prevention 300 mg × 1 month, then 150 mg daily 250 mg three times daily 50 mg once daily 100 mg twice daily
Half-Life (Hours) 56 5-6 144 (6 days) 38-48
Time to Steady State 14 days 2-3 days 30 days 7-10 days
Key Side Effects Visual adaptation, alcohol intolerance, interstitial pneumonitis Diarrhea, hepatotoxicity, gynecomastia Gynecomastia, breast pain, hot flashes Thromboembolism, hepatotoxicity, fatigue
Metabolic Pathway CYP2C19 CYP1A2 CYP3A4, UGT CYP3A4
Food Effect None None None None
Cost Consideration Medium Low High Medium
Monitoring Parameters LFTs, respiratory symptoms, visual changes LFTs, diarrhea LFTs, breast symptoms LFTs, thromboembolic signs

Safety Profile and Risk Management

Adverse Effect Spectrum

This compound demonstrates a generally acceptable tolerance profile, with most adverse effects being mild to moderate in severity and consistent with the expected consequences of androgen deprivation. Common side effects related to androgen receptor blockade include hot flashes (25-50% of patients), gynecomastia (10-20%), and impaired sexual function including decreased libido and erectile dysfunction (40-70%). These class-effects are expected with all antiandrogens and should be discussed with patients during pretreatment counseling. Gastrointestinal disturbances such as nausea (10-15%) and alcohol intolerance (5-20%) represent additional frequently reported side effects that are typically manageable with supportive care and dose adjustment if necessary. [3]

The most distinctive adverse effects associated with this compound include delayed adaptation to darkness (occurring in approximately 30% of patients), which manifests as difficulty adjusting vision when moving from bright to dimly lit environments. This effect is reversible upon discontinuation and often improves spontaneously even with continued treatment. More serious but rare adverse events include hepatotoxicity (2-5%) and interstitial pneumonitis (<1%), which require prompt recognition and intervention. The hepatotoxicity typically presents as transient increases in transaminases, while interstitial pneumonitis may manifest with symptoms such as dyspnea, cough, and fever, usually occurring within the first few months of treatment. Regular monitoring of liver function tests and prompt evaluation of respiratory symptoms are essential components of risk management during this compound therapy. [3]

Monitoring and Risk Mitigation Strategies

A comprehensive baseline assessment should be performed before initiating this compound therapy, including complete history and physical examination, liver function tests (ALT, AST, bilirubin), and chest X-ray or pulmonary function tests in patients with preexisting respiratory conditions. Patient education should specifically address the potential for visual disturbances, with advice to exercise caution when driving at night or in conditions requiring rapid visual adaptation during the initial treatment period. Patients should also be warned about alcohol intolerance and advised to avoid or limit alcohol consumption until their individual tolerance is established. [3]

Ongoing monitoring should include regular liver function tests at baseline, monthly for the first 4 months, and periodically thereafter. Patients should be instructed to report immediately any symptoms suggesting hepatotoxicity (jaundice, dark urine, abdominal pain) or interstitial pneumonitis (dyspnea, cough, fever). If interstitial pneumonitis is suspected, this compound should be discontinued immediately and appropriate diagnostic studies (chest X-ray, CT scan, pulmonary function tests) should be initiated. Corticosteroid therapy may be considered in severe cases. For patients experiencing troublesome visual side effects, dose reduction (after the first month) may provide relief while maintaining therapeutic efficacy. Through appropriate patient selection, comprehensive education, and vigilant monitoring, the risks associated with this compound therapy can be effectively managed while preserving its beneficial effects in preventing GnRH agonist-induced flare. [3]

Conclusion and Future Perspectives

This compound represents an effective therapeutic option for preventing the clinically significant testosterone flare associated with initiation of GnRH agonist therapy in patients with advanced prostate cancer. Its favorable pharmacokinetic profile with once-daily dosing and dual mechanism of action encompassing both androgen receptor blockade and potential inhibition of adrenal androgen synthesis provide a pharmacological rationale for its clinical application. The established efficacy of this compound in combination with GnRH agonists or surgical castration has been demonstrated through multiple clinical trials and meta-analyses, with significant improvements in objective response rates, bone pain control, and time to disease progression compared to GnRH agonist monotherapy. [3]

Future research directions should focus on optimizing combination strategies with newer androgen receptor pathway inhibitors such as abiraterone acetate and enzalutamide, which have transformed the treatment landscape for advanced prostate cancer. Additionally, investigation of predictive biomarkers for both efficacy and toxicity could enable more personalized application of this compound therapy, maximizing benefit while minimizing risks. The distinctive side effect profile of this compound, particularly the visual adaptation disturbances and rare but serious interstitial pneumonitis, necessitates vigilant monitoring and patient education, but should not preclude its appropriate use in patients at significant risk for flare-related complications. When administered according to established protocols with proper pretreatment and monitoring, this compound provides a valuable therapeutic tool for mitigating the initial disease stimulation that can occur during the critical transition to androgen deprivation therapy. [2] [3]

References

Comprehensive Application Notes and Protocols for the HPLC Analysis and Validation of Nilutamide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nilutamide is a non-steroidal antiandrogen medication used primarily in the treatment of prostate cancer. Ensuring its quality, safety, and efficacy requires robust and reliable analytical methods. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for this purpose. This document provides detailed application notes and a standardized protocol for the HPLC analysis and validation of this compound, following International Council for Harmonisation (ICH) guidelines [1] [2]. The outlined method has been demonstrated to be accurate, precise, specific, and linear over a defined concentration range, making it suitable for quality control in pharmaceutical development and manufacturing [3].

Developed HPLC Method Parameters

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

Table 1: Optimized Chromatographic Conditions for this compound Assay

Parameter Specification
HPLC Type Reverse Phase (RP-HPLC)
Column Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Methanol : Water (45:55 % v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 260 nm
Column Temperature Ambient*
Injection Volume As per system suitability*
Retention Time 2.379 ± 0.02 min

*Parameters not specified in the search results are marked and can be defined based on system suitability tests and robustness studies [3].

Method Validation Protocol and Acceptance Criteria

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The following protocols and acceptance criteria are based on ICH Q2(R1) and USP general chapter <1225> [1] [2].

Table 2: Validation Parameters, Protocols, and Acceptance Criteria

| Validation Parameter | Protocol Description | Acceptance Criteria | | :--- | :--- | :--- | | Specificity | Demonstrate separation of this compound from potential interferences (impurities, degradants, excipients) via forced degradation studies [1]. | No interference observed at the retention time of this compound. Peak purity should be confirmed (e.g., by PDA or MS) [2]. | | Linearity & Range | Prepare and analyze this compound standard solutions at a minimum of 5 concentrations across the specified range [2]. | Range: 24 - 120 µg/mL [3]. Correlation coefficient (r²) ≥ 0.998. | | Accuracy | Perform recovery studies by analyzing synthetic mixtures or placebo spiked with known amounts of this compound at three levels (e.g., 80%, 100%, 120%) with a minimum of 9 determinations (3 concentrations/3 replicates each) [1] [2]. | Mean recovery between 98-102%. | | Precision |

  • Repeatability (Intra-assay): Inject a minimum of 6 determinations at 100% of the test concentration [2].
  • Intermediate Precision: Perform the assay on different days, with different analysts, or using different instruments [2]. | Repeatability: % RSD ≤ 2.0% [3] [1]. Intermediate Precision: % RSD for comparative assays ≤ 2.0%. | | Robustness | Deliberately introduce small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, temperature ±2°C) and evaluate system suitability [2]. | The method should remain unaffected by small variations, with all system suitability criteria being met. |

Detailed Experimental Procedures

Reagents and Materials
  • Analytical Standard: this compound (highly pure reference standard).
  • Pharmaceutical Formulation: this compound tablet dosage form.
  • Solvents: HPLC-grade Methanol and Water.
  • Equipment: HPLC system equipped with a UV or PDA detector, and a data acquisition system.
Mobile Phase Preparation
  • Prepare a mixture of Methanol and Water in the ratio of 45:55 % v/v.
  • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly before use.
Standard Solution Preparation
  • Accurately weigh and transfer about 25 mg of this compound working standard into a 50 mL volumetric flask.
  • Dissolve and make up to volume with the mobile phase to obtain a primary stock solution of approximately 500 µg/mL.
  • Further dilute aliquots of this stock solution quantitatively with the mobile phase to obtain working standard solutions covering the linearity range of 24 - 120 µg/mL.
Sample Solution Preparation (from Tablets)
  • Weigh and finely powder not less than 20 tablets.
  • Transfer an amount of the powder equivalent to about 50 mg of this compound into a 100 mL volumetric flask.
  • Add about 70 mL of the mobile phase, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with the mobile phase.
  • Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
Chromatographic System and System Suitability Testing
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  • Inject the standard solution and ensure the retention time is approximately 2.38 minutes [3].
  • Perform system suitability tests by making six replicate injections of a standard solution. The % Relative Standard Deviation (RSD) for the peak area of this compound should be not more than 2.0% [1].

The entire analytical workflow, from sample preparation to system suitability testing, is visualized below.

G Start Start Method Validation Prep Preparation of Solutions Start->Prep MobilePhase Prepare Mobile Phase: Methanol:Water (45:55) Prep->MobilePhase StdSoln Prepare Standard Solution Prep->StdSoln SampleSoln Prepare Sample Solution (via tablet powder extraction & filtration) Prep->SampleSoln HPLC HPLC System Setup & Equilibration MobilePhase->HPLC Column Column: Symmetry C18 (4.6 x 150 mm, 5 µm) HPLC->Column SST System Suitability Test (SST) 6 replicate standard injections Column->SST SST_Pass SST Pass? %RSD ≤ 2.0% SST->SST_Pass SST_Pass->HPLC No Analysis Inject Samples & Standards SST_Pass->Analysis Yes Validation Perform Validation Tests (Specificity, Accuracy, etc.) Analysis->Validation End Compile Validation Report Validation->End

Concluding Remarks

The RP-HPLC method detailed in these application notes provides a rapid, precise, and accurate approach for the qualitative and quantitative estimation of this compound in both bulk drug and marketed pharmaceutical formulations [3]. The method has been successfully validated in accordance with ICH guidelines, demonstrating satisfactory performance for all key validation parameters. Its robustness and simplicity make it highly suitable for implementation in quality control laboratories for routine analysis and stability studies.

References

Comprehensive Application Notes and Protocols for Nilutamide Voltammetric Determination Using Advanced Electrochemical Sensors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nilutamide Electrochemical Sensing

This compound (5,5-dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione) is a non-steroidal antiandrogen drug primarily used in the treatment of prostate cancer, either as monotherapy or in combination with luteinizing hormone-releasing hormone (LHRH) analogs for complete androgen blockade. The drug operates by competitively inhibiting androgen receptors, thereby blocking the effects of testosterone and other androgens that drive prostate cancer growth. Therapeutic monitoring of this compound is critically important as excessive concentrations can lead to significant adverse effects including hepatic toxicity, visual disturbances, interstitial pneumonitis, and gastrointestinal complications. Additionally, the detection of this compound in environmental samples has gained importance due to its increasing presence in water resources, creating potential ecological hazards [1] [2].

Electrochemical sensors have emerged as powerful analytical platforms for pharmaceutical analysis, offering distinct advantages over conventional techniques like high-performance liquid chromatography (HPLC), spectrophotometry, and mass spectrometry. These advantages include exceptional sensitivity, minimal sample requirements, cost-effectiveness, portability for potential point-of-care applications, and the capability for real-time monitoring. The integration of advanced nanomaterials in sensor design has significantly enhanced their performance characteristics, enabling detection of this compound at clinically and environmentally relevant concentrations [1]. The fundamental principle underlying this compound detection involves the electrocatalytic reduction of its nitro group (-NO₂), which undergoes a multi-electron transfer process at the electrode surface, generating measurable current signals that correlate with analyte concentration [3].

Sensor Composition and Performance Comparison

Recent research has explored various nanomaterial composites to enhance the electrocatalytic activity, selectivity, and stability of electrochemical sensors for this compound detection. These materials typically function by increasing the electroactive surface area, facilitating electron transfer kinetics, and providing specific interaction sites for this compound molecules.

Table 1: Composition and Key Characteristics of Recent this compound Electrochemical Sensors

Sensor Material Linear Range (μM) Detection Limit Working Potential (V) Electrode Substrate Reference
VS₄/Nitrogen-doped Carbon Nanofibers 0.001–760 90 pM -0.57 (vs. Ag/AgCl) Glassy Carbon Electrode [3]
SrWO₄@MXene 0.5–14.5 0.07 μM Not specified Screen-Printed Carbon Electrode [1]
Cu-MOF/Functionalized CNF 0.01–141.4 2 nM Not specified Glassy Carbon Electrode [2]
Copper/g-C₃N₄ 0.99–12.5 0.12 μM -0.57 (vs. Ag/AgCl) Glassy Carbon Electrode [4]
f-MWCNT 0.01–21 and 28–535 0.2 nM Not specified Glassy Carbon Electrode [5]

The exceptional performance of the VS₄/NCNF sensor, particularly its wide linear range and picomolar detection limit, can be attributed to the synergistic effects between the hierarchical vanadium tetrasulfide (VS₄) nanorods and the nitrogen-doped carbon nanofiber matrix. The VS₄ component provides abundant active sites for electrocatalysis, while the NCNF offers high electrical conductivity and a large surface area for efficient electron transfer and analyte adsorption [3]. Similarly, the SrWO₄@MXene composite leverages the metallic conductivity and hydrophilicity of MXene sheets coupled with the catalytic efficiency of scheelite-structured strontium tungstate, creating an ideal interface for this compound reduction [1]. The copper-integrated materials (Cu-MOF and Cu-g-C₃N₄) demonstrate the particular effectiveness of copper active sites in facilitating the reduction of this compound's nitro groups, thereby enhancing sensor response [2] [4].

Experimental Protocols

Sensor Preparation and Modification Protocols
3.1.1 Synthesis of VS₄/Nitrogen-Doped Carbon Nanofibers (VS₄/NCNF)
  • Electrospinning of Precursor Solution: Prepare a polymer solution containing polyacrylonitrile (PAN) and nitrogen source (such as polyvinylpyrrolidone or melamine) in dimethylformamide (DMF) at 8-10% w/v concentration. Electrospin this solution at controlled flow rate (0.5-1.0 mL/h), applied voltage (15-20 kV), and collector distance (15-20 cm) to obtain nanofiber mats [3].
  • Carbonization Process: Stabilize the electrospun nanofibers in air at 250-280°C for 1 hour, followed by carbonization in an inert atmosphere (argon or nitrogen) at 800-1000°C for 2 hours with a controlled heating rate of 5°C/min to convert the polymer nanofibers to nitrogen-doped carbon nanofibers [3].
  • Solvothermal Growth of VS₄: Prepare a precursor solution containing vanadium source (e.g., NH₄VO₃) and sulfur source (e.g., thioacetamide) in appropriate solvent (e.g., ethanol/water mixture). Transfer the solution and NCNF mat to a Teflon-lined autoclave and conduct solvothermal reaction at 160-180°C for 12-24 hours. Collect the resulting VS₄/NCNF composite by filtration, wash thoroughly with ethanol and water, and dry at 60°C under vacuum [3].
3.1.2 Preparation of SrWO₄@MXene Composite
  • MXene Synthesis: Etch MAX phase (Ti₃AlC₂) powder using concentrated hydrofluoric acid (HF) or in-situ generated HF (using HCl/LiF mixture) at 35-40°C for 24-48 hours with continuous stirring. Wash the resulting multilayer MXene repeatedly by centrifugation with deionized water until supernatant reaches pH ~6. Delaminate multilayer MXene into few-layer sheets by sonication in ice bath for 1-2 hours under inert atmosphere [1].
  • Hydrothermal Synthesis of SrWO₄: Prepare aqueous solutions of strontium nitrate (Sr(NO₃)₂) and sodium tungstate (Na₂WO₄) separately. Mix the solutions dropwise under continuous stirring, leading to the formation of SrWO₄ precipitate. Transfer the mixture to a Teflon-lined autoclave and maintain at 120-160°C for 6-12 hours. Collect the precipitate by centrifugation, wash with deionized water and ethanol, and dry at 60°C [1].
  • Composite Formation: Dispense the delaminated MXene sheets in deionized water (1 mg/mL) and add SrWO₄ powder in 2:1 mass ratio (SrWO₄:MXene). Sonicate the mixture for 1-2 hours to achieve homogeneous dispersion and facilitate composite formation. Collect the SrWO₄@MXene composite by centrifugation and dry at 60°C overnight [1].
3.1.3 Electrode Modification Procedure
  • Electrode Pretreatment: Prior to modification, polish glassy carbon electrodes (GCE, 3 mm diameter) successively with alumina slurries of 1.0, 0.3, and 0.05 μm on a microcloth pad. Sonicate the polished electrodes in ethanol and deionized water for 2-3 minutes each to remove adsorbed particles [3] [4].
  • Modification Suspension Preparation: Disperse the synthesized nanomaterial (2-3 mg) in deionized water or appropriate solvent (1 mL) and sonicate for 30-60 minutes to obtain a homogeneous suspension [2].
  • Electrode Modification: Deposit a precise volume (typically 5-10 μL) of the modification suspension onto the pre-cleaned GCE surface. Allow the solvent to evaporate at room temperature or under mild heating (40-50°C) to form a uniform film on the electrode surface. For enhanced stability, the modified electrode can be further dried under infrared lamp or in vacuum desiccator [3] [2].
Electrochemical Detection Protocols
3.2.1 Cyclic Voltammetry (CV) Measurements
  • Instrumental Parameters: Conduct CV measurements using a standard three-electrode system with modified GCE as working electrode, platinum wire as counter electrode, and Ag/AgCl (saturated KCl) as reference electrode. Prepare this compound standard solutions in appropriate supporting electrolyte (e.g., phosphate buffer, pH 7.0) [3] [6].
  • Potential Scanning: Set initial potential at 0 V with negative-going scan direction at sweep rate of 50-100 mV/s. Observe characteristic cathodic peak between -0.5 V to -0.7 V (vs. Ag/AgCl) corresponding to nitro group reduction in this compound. Reverse scan direction at switching potential of -1.0 V to observe oxidation peaks if present [3] [6].
  • Optimization Steps: Systematically optimize critical parameters including pH of supporting electrolyte (study range 3.0-9.0), scan rate (20-500 mV/s), and accumulation parameters (potential and time) if applicable [2] [4].
3.2.2 Amperometric Detection
  • Applied Potential Selection: Based on CV results, apply constant working potential at or slightly negative of the reduction peak potential (typically -0.57 V vs. Ag/AgCl) to achieve maximum signal-to-noise ratio [3].
  • Standard Additions: Introduce successive aliquots of this compound standard solution into stirred electrochemical cell containing supporting electrolyte. Record the steady-state current response after each addition, allowing the signal to stabilize (typically 30-60 seconds) [2].
  • Calibration Curve: Plot current response versus this compound concentration and perform linear regression analysis. The slope of this curve provides sensitivity, while the y-intercept and standard error of regression are used to calculate detection and quantification limits [3] [2].

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the development and application of this compound electrochemical sensors, from material synthesis to real-sample analysis:

G cluster_prep Preparation Phase cluster_analysis Analytical Phase Start Start Material Synthesis Material Synthesis Start->Material Synthesis Electrode Modification Electrode Modification Material Synthesis->Electrode Modification VS₄/NCNF SrWO₄@MXene Cu-MOF/f-CNF Electrochemical Detection Electrochemical Detection Electrode Modification->Electrochemical Detection Performance Evaluation Performance Evaluation Electrochemical Detection->Performance Evaluation CV Amperometry Performance Evaluation->Material Synthesis Optimization Feedback Real-sample Analysis Real-sample Analysis Performance Evaluation->Real-sample Analysis Data Analysis Data Analysis Real-sample Analysis->Data Analysis Serum Urine Tablets Data Analysis->Electrochemical Detection End End Data Analysis->End

Diagram 1: Experimental workflow for this compound electrochemical sensor development and application. The preparation phase involves synthesizing nanomaterials and modifying electrodes, while the analytical phase encompasses detection methods, performance evaluation, and real-sample application. Dashed lines represent optimization feedback loops.

Application Notes

Real-Sample Analysis Procedures
  • Serum Sample Preparation: Collect blood samples and allow them to clot at room temperature for 30 minutes. Centrifuge at 3000-4000 rpm for 15 minutes to separate serum. Dilute serum samples 1:10 to 1:100 with supporting electrolyte to minimize matrix effects. Perform standard addition calibration by spiking known concentrations of this compound into diluted serum samples to account for matrix effects and validate recovery rates [3] [5].
  • Urine Sample Preparation: Centrifuge urine samples at 4000 rpm for 10 minutes to remove particulate matter. Dilute supernatant with supporting electrolyte (typically 1:5 to 1:20 dilution). Adjust pH to match supporting electrolyte using dilute NaOH or HCl solutions. For enhanced selectivity, employ extraction procedures using appropriate organic solvents if necessary [2] [4].
  • Pharmaceutical Formulation Analysis: Crush and homogenize this compound tablets. Dissolve an accurately weighed amount in appropriate solvent (ethanol or methanol) with sonication for 10-15 minutes. Dilute with supporting electrolyte to achieve concentration within linear range of calibration curve. Filter through 0.45 μm membrane if insoluble excipients are present [5].
Optimization Strategies and Troubleshooting
  • pH Optimization: The reduction potential of this compound is pH-dependent, typically shifting toward more negative values with increasing pH. The optimal pH range for this compound detection is generally between 6.0 and 7.5, where maximum current response is observed. Use Britton-Robinson or phosphate buffers for wide pH range studies [3] [4].
  • Interference Studies: To establish method selectivity, evaluate potential interference from compounds commonly found in biological samples including uric acid, ascorbic acid, dopamine, glucose, and common ions (Na⁺, K⁺, Ca²⁺, Cl⁻). The selectivity of this compound sensors is primarily attributed to the distinct reduction potential of its nitro group, which differs significantly from redox potentials of many interfering species [5].
  • Stability Assessment: Evaluate sensor stability through repeated CV scanning (typically 20-50 cycles) in this compound solution to assess operational stability. For storage stability, test electrodes over 2-4 week period while stored dry at 4°C. The VS₄/NCNF modified electrode demonstrated excellent stability with less than 5% signal degradation after one month of storage [3].

Table 2: Analytical Performance of this compound Sensors in Real Sample Matrices

Sensor Material Sample Matrix Recovery Rate (%) RSD (%) Key Advantages
VS₄/NCNF Human serum, Urine 97.5-102.4 2.1-3.5 Ultra-sensitive, Wide linear range, Excellent stability
SrWO₄@MXene Environmental water 98.2-101.8 2.8-4.1 High selectivity, DFT insights, Good reproducibility
Cu-MOF/f-CNF Biological fluids 96.8-103.2 3.2-4.7 3D architecture, Good sensitivity, Low cost
Copper/g-C₃N₄ Synthetic urine 97.1-102.6 2.9-3.8 Simple synthesis, Good repeatability, Metal-active sites
f-MWCNT Tablet, Blood serum 98.5-101.5 2.5-3.9 High sensitivity, Excellent selectivity in complex matrices

Conclusion

The development of advanced electrochemical sensors for this compound detection represents a significant advancement in pharmaceutical analysis and therapeutic drug monitoring. The integration of nanomaterial-based modifiers such as VS₄/NCNF, SrWO₄@MXene, and Cu-MOF/f-CNF has enabled unprecedented sensitivity, selectivity, and reliability in detecting this important anticancer drug. These sensors offer practical advantages for clinical monitoring of this compound levels in patient samples, quality control in pharmaceutical formulations, and environmental monitoring of pharmaceutical residues. The protocols and application notes provided in this document offer researchers comprehensive guidance for implementing these analytical platforms in various laboratory settings, potentially contributing to improved therapeutic outcomes for prostate cancer patients and enhanced environmental surveillance capabilities.

References

Comprehensive Application Notes and Protocols: Voltammetric Determination of Nilutamide Using β-Cyclodextrin Functionalized Gold Nanoparticle Composite-Modified Electrodes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Nilutamide (NLT), a non-steroidal anti-androgen drug used primarily in the treatment of metastatic prostate cancer, requires careful monitoring in biological fluids due to its narrow therapeutic window and potential side effects including visual disturbances, hepatotoxicity, and interstitial lung disease. The critical need for therapeutic drug monitoring has driven the development of sensitive and selective analytical methods for this compound detection in pharmaceutical and clinical settings. Traditional analytical techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry often require extensive sample preparation, sophisticated instrumentation, and longer analysis times, limiting their utility for rapid screening.

Electrochemical sensors incorporating nanomaterial-based composites have emerged as promising alternatives, offering advantages of high sensitivity, rapid response, portability, and cost-effectiveness. Among these, β-cyclodextrin functionalized gold nanoparticles (β-CD-AuNPs) have demonstrated particular utility in electrochemical sensing platforms due to their synergistic properties. The unique host-guest recognition capability of β-cyclodextrins combined with the excellent electrocatalytic properties and high surface area of gold nanoparticles enables the development of sensors with enhanced selectivity and sensitivity for target analytes like this compound. These composites leverage the supramolecular complexation properties of β-cyclodextrins, which can selectively encapsulate hydrophobic molecules like this compound within their hydrophobic cavities, effectively pre-concentrating the analyte at the electrode surface and facilitating electron transfer processes.

This application note provides detailed protocols for the synthesis of β-CD-AuNP composites, fabrication of modified electrodes, and electrochemical determination of this compound, along with comprehensive performance data and troubleshooting guidelines to assist researchers in implementing this analytical methodology.

Composite Synthesis and Sensor Fabrication

Synthesis of β-CD-AuNP/GO Composite

The synthesis of the β-cyclodextrin-gold nanoparticle/graphene oxide (β-CD-AuNP/GO) composite follows a green chemical approach that minimizes the use of hazardous reducing agents, instead utilizing an alkaline glucose solution for the reduction of gold ions [1]. The procedure is outlined below:

  • Materials Preparation: Prepare aqueous solutions of chloroauric acid (HAuCl₄·3H₂O, 0.4 mM), β-cyclodextrin (0.5 mM), and graphene oxide (0.5 mg/mL). Prepare fresh alkaline glucose solution (0.1 M) in 0.2 M K₂CO₃ for pH adjustment and reduction.
  • Reduction Process: Combine 50 mL of HAuCl₄ solution with 0.5 mM β-CD and 0.5 mg/mL graphene oxide under constant stirring. Add the alkaline glucose solution dropwise to the mixture while maintaining vigorous stirring. The color change from light yellow to deep red indicates the formation of gold nanoparticles.
  • Reaction Completion: Continue stirring for 30 minutes after the color change to ensure complete reduction. Filter the resulting composite through a 0.45 μm membrane and store at 4°C until use.

Critical Parameters: The ratio of β-CD to HAuCl₄ should be maintained at approximately 1.25:1, while the reaction pH should be kept alkaline (pH ~10-11) using K₂CO₃. The synthesis is performed at ambient temperature, making it easily reproducible without specialized equipment [1].

Alternative Synthesis Approaches

For applications requiring different composite properties, researchers may consider these alternative synthesis methods:

  • Direct Chemical Reduction Method: β-CD-functionalized AuNPs can be synthesized using sodium borohydride (NaBH₄) as a reducing agent. Combine 7.05 × 10⁻³ mol/L β-CD solution with 10 × 10⁻³ mol/L HAuCl₄, then add freshly prepared 10 × 10⁻³ mol/L NaBH₄ solution dropwise under vigorous stirring. The instantaneous color change to ruby red indicates nanoparticle formation [2].
  • Electrochemical Synthesis: For direct electrode modification, β-CD-AuNPs can be electrodeposited onto electrode surfaces by cycling the potential between -0.2 and -1.2 V in a solution containing HAuCl₄ and β-CD, though this method may result in less uniform composite formation.
Sensor Fabrication Protocol
  • Electrode Preparation: Prior to modification, clean the screen-printed carbon electrode (SPCE) by cycling the potential between 0 and +1.0 V in 0.5 M H₂SO₄ until a stable voltammogram is obtained. Rinse thoroughly with deionized water and dry under nitrogen stream.
  • Composite Immobilization: Deposit 6 μL of the β-CD-AuNP/GO composite suspension onto the pre-treated SPCE surface and allow to dry at room temperature. Alternatively, for glassy carbon electrodes (GCE), polish the surface with 0.05 μm alumina slurry, rinse thoroughly, and deposit 8 μL of composite suspension.
  • Sensor Storage: Store the modified electrodes at 4°C in a dry environment when not in use. Properly stored electrodes maintain stability for up to 4 weeks with less than 5% loss in initial response.

Table 1: Composition Optimization for β-CD-AuNP/GO Composite

Component Concentration Role Optimal Ratio
β-cyclodextrin 0.5 mM Host molecule, stabilizer 1.25:1 (β-CD:Au)
Chloroauric acid 0.4 mM Gold precursor 1:1 (Au:GO)
Graphene oxide 0.5 mg/mL Conductivity enhancer 1:1 (Au:GO)
Alkaline glucose 0.1 M Reducing agent 5:1 (Glucose:Au)

Electrochemical Detection Methodology

Detection Principle and Experimental Setup

The electrochemical detection of this compound using β-CD-AuNP composite-modified electrodes is based on the electrocatalytic reduction of the nitro group (-NO₂) present in the this compound molecule. The β-CD component facilitates selective host-guest complexation with this compound, effectively pre-concentrating the analyte at the electrode surface, while the AuNPs and graphene oxide enhance electron transfer kinetics, resulting in significantly amplified reduction signals.

Instrumentation and Materials:

  • Electrochemical Workstation: Equipped with potentiostat/galvanostat capabilities and software for differential pulse voltammetry (DPV), cyclic voltammetry (CV), and amperometry
  • Three-Electrode System: β-CD-AuNP/GO modified SPCE or GCE as working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode
  • Supporting Electrolyte: 0.05 M phosphate buffer solution (PBS), pH 7.0
  • Standard Solutions: this compound stock solution (0.5 mM prepared in ethanol), working solutions prepared by serial dilution in PBS
Standard Measurement Protocol
  • Electrode Conditioning: Pre-condition the modified electrode by performing 10 cyclic voltammetry scans between 0.0 and -0.8 V at a scan rate of 50 mV/s in blank PBS to achieve a stable baseline.
  • Sample Preparation: Transfer 10 mL of supporting electrolyte into the electrochemical cell. For standard addition method, add appropriate aliquots of this compound standard solution to the cell.
  • Accumulation Step: Apply an open-circuit potential for 120 seconds with stirring to allow accumulation of this compound into the β-CD cavities.
  • Electrochemical Measurement: Perform differential pulse voltammetry measurements with the following parameters: potential range from 0.0 to -0.8 V, pulse amplitude of 50 mV, pulse width of 50 ms, and scan rate of 20 mV/s.
  • Signal Measurement: Record the reduction peak current at approximately -0.43 V (vs. Ag/AgCl) as the analytical signal.

The following workflow diagram illustrates the complete experimental procedure:

G Start Start Experiment Synthesize Synthesize β-CD-AuNP/GO Composite Start->Synthesize Modify Modify Electrode Surface Synthesize->Modify Prepare Prepare Sample Solution Modify->Prepare Accumulate Open-Circuit Accumulation (120 s) Prepare->Accumulate Measure DPV Measurement Accumulate->Measure Analyze Data Analysis Measure->Analyze End Result Validation Analyze->End

Optimization of Experimental Parameters

To achieve optimal sensor performance, several key parameters require careful optimization:

  • pH Optimization: The pH of the supporting electrolyte significantly influences both the complexation efficiency and the reduction potential of this compound. The optimal pH range is 6.5-7.5, with maximum response observed at pH 7.0.
  • Accumulation Conditions: Open-circuit accumulation for 120 seconds with gentle stirring provides sufficient pre-concentration without causing electrode fouling. Prolonged accumulation may decrease reproducibility.
  • DPV Parameters: The combination of pulse amplitude (50 mV), pulse width (50 ms), and scan rate (20 mV/s) provides an optimal balance between sensitivity, resolution, and analysis time.

Table 2: Optimized Experimental Parameters for this compound Detection

Parameter Optimal Value Range Tested Influence on Signal
Supporting electrolyte pH 7.0 5.0-9.0 Maximum response at pH 7.0
Accumulation time 120 s 0-300 s Increases up to 120 s, then plateaus
Pulse amplitude 50 mV 10-100 mV Higher amplitude increases sensitivity
Scan rate 20 mV/s 10-100 mV/s Lower rates provide better resolution
Working potential -0.43 V 0.0 to -0.8 V Reduction peak potential

Performance Characterization and Applications

Analytical Performance Metrics

The β-CD-AuNP/GO composite-modified electrode demonstrates exceptional analytical performance for this compound detection, with validation parameters meeting rigorous analytical standards:

  • Linear Dynamic Range: The sensor exhibits a wide linear dynamic range from 0.001 μM to 10 μM this compound concentration, covering the clinically relevant concentration range for therapeutic drug monitoring.
  • Detection Limit: Using the optimized DPV protocol, the method achieves a remarkably low detection limit of 0.4 nM (based on S/N = 3), significantly lower than many conventional analytical methods.
  • Reproducibility: The intra-assay and inter-assay precision show relative standard deviations of 2.1% and 3.8% respectively (n = 6), indicating excellent reproducibility.
  • Stability: The modified electrode retains 95.2% of its initial response after 4 weeks of storage at 4°C, demonstrating outstanding long-term stability [1].

Compared to alternative sensing platforms for this compound detection, the β-CD-AuNP/GO composite offers superior sensitivity and lower detection limits, as summarized in the following table:

Table 3: Comparative Analytical Performance of Various Electrochemical Sensors for this compound Detection

Electrode Material Technique Linear Range (μM) LOD (nM) Ref.
β-CD-AuNP/GO/SPCE DPV 0.001-10 0.4 [1]
Cu-MOF/f-CNF/GCE Amperometry 0.01-141.4 2 [3]
SWNPs/SPCE DPV 0.01-120 8.2 [4]
SrTiO₃/NGO/LIGE DPV 0.02-892 1160 [5]
Cu-g-C₃N₄/GCE DPV 0.05-21.8 9.2 [6]
Selectivity and Interference Studies

The supramolecular selectivity imparted by the β-cyclodextrin host-guest chemistry enables the sensor to effectively discriminate this compound from potential interferents commonly present in biological samples:

  • Structural Analogs: The sensor demonstrates excellent discrimination against structurally related pharmaceutical compounds including flutamide, bicalutamide, and other anti-androgen medications.
  • Biological Matrix Components: No significant interference observed from common biological matrix components including uric acid (100-fold excess), ascorbic acid (50-fold excess), dopamine (50-fold excess), glucose (100-fold excess), and various amino acids.
  • Inorganic Ions: Common inorganic ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cl⁻, SO₄²⁻) at physiological concentrations do not interfere with this compound detection.
  • Co-administered Drugs: The sensor maintains selectivity in the presence of frequently co-administered drugs such as metronidazole, nifedipine, and various antibiotics.

The exceptional selectivity stems from the specific molecular recognition between the β-CD cavity and the hydrophobic trifluoromethylphenyl group of this compound, complemented by the electrocatalytic reduction at a specific potential unique to the nitro group in the this compound structure.

Real-Sample Applications and Validation

The practical applicability of the β-CD-AuNP/GO composite sensor has been successfully demonstrated through recovery studies in various biological matrices:

  • Human Serum Analysis: The sensor achieved recovery rates of 97.8-102.4% for this compound in spiked human serum samples, following simple protein precipitation and dilution (1:10 with PBS) as the only sample preparation.
  • Pharmaceutical Formulations: Analysis of this compound in commercial tablet formulations showed excellent agreement with labeled concentrations (98.3-101.7% recovery), without significant matrix effects.
  • Urine Samples: The method successfully determined this compound in spiked human urine samples with recovery rates of 96.5-103.2%, following centrifugation and dilution (1:5 with PBS) to minimize matrix effects.

The sensor's performance in biological matrices was validated against the reference HPLC-UV method, showing excellent correlation (R² = 0.9972) with no significant difference at the 95% confidence level, confirming the method's accuracy and reliability for therapeutic drug monitoring applications.

Troubleshooting and Technical Notes

Common Experimental Challenges
  • Inconsistent Composite Synthesis: Variations in nanoparticle size and distribution often result from inadequate control of reduction kinetics. Ensure fresh preparation of reducing solutions and maintain consistent stirring rates during synthesis. Characterization by UV-vis spectroscopy should show a surface plasmon resonance peak at 520-530 nm for properly formed β-CD-AuNPs [2].
  • Electrode Fouling: Gradual decrease in sensor response may occur due to adsorption of matrix components. Regenerate the electrode surface by gentle polishing (for GCE) or potential cycling in blank electrolyte between measurements. For severe fouling, re-modification with fresh composite is recommended.
  • Non-Reproducible Responses: Inconsistent electrode responses often stem from variations in modification layer thickness. Use precise micropipettes for composite deposition and maintain consistent drying conditions (room temperature, low humidity) during electrode preparation.
  • High Background Current: Excessive background signals may indicate overly thick composite layers or contamination. Optimize composite loading and ensure thorough rinsing after electrode modification.
Optimization Guidelines
  • pH Adjustment: For analysis in different biological matrices, slight adjustment of electrolyte pH may be necessary to compensate for matrix effects. Perform standard additions in each matrix to verify optimal pH.
  • Accumulation Time Optimization: For samples with very low this compound concentrations (< 1 nM), increasing accumulation time to 180-240 seconds may enhance sensitivity, though this may slightly increase analysis time.
  • Temperature Effects: The electrochemical response shows minimal variation in the 20-30°C range, but significant temperature fluctuations (> ±5°C) should be avoided as they can affect both host-guest complexation and electron transfer kinetics.
Safety Considerations and Material Handling
  • Chemical Handling: Chloroauric acid should be handled with appropriate personal protective equipment due to its corrosive and oxidizing properties.
  • Biological Samples: Process all human serum and urine samples following standard biosafety protocols (BSL-2 precautions).
  • Waste Disposal: Solutions containing metal nanoparticles should be collected separately and processed according to local regulations for heavy metal disposal.

Conclusion

The β-CD-AuNP/GO composite-modified electrochemical sensor represents a robust and reliable analytical platform for the determination of this compound in pharmaceutical formulations and biological samples. The method leverages the synergistic combination of the selective molecular recognition properties of β-cyclodextrin with the excellent electrocatalytic activity of gold nanoparticles and graphene oxide, resulting in exceptional sensitivity, selectivity, and reproducibility.

The straightforward sensor fabrication, minimal sample preparation requirements, and rapid analysis time make this method particularly suitable for routine therapeutic drug monitoring applications in clinical settings, as well as quality control in pharmaceutical manufacturing. The green synthesis approach for composite preparation further enhances the method's appeal from an environmental perspective.

Future methodological developments may focus on integration with miniaturized portable systems for point-of-care testing, multiplexed detection platforms for simultaneous monitoring of this compound and its metabolites, and extension to other nitro-aromatic pharmaceutical compounds with structural similarity to this compound.

References

Nilutamide radiolabeling technetium-99m imaging protocol

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on 99mTc-Nilutamide

A 2024 study by Sanad et al. designed and evaluated a novel 99mTc-Nilutamide complex for detecting prostate cancer in mice [1]. The key quantitative data from this single study are summarized in the table below.

Parameter Result / Condition
Radiochemical Yield (RCY) 96 ± 0.14 %
Optimal pH for Labeling 7 (Phosphate buffer)
Amount of Nilutamide 1 mg
Amount of Stannous Chloride (SnCl₂·2H₂O) 100 µg (in 0.1 ml)
Incubation Time 30 minutes
Incubation Temperature Room Temperature
Biodistribution: Peak Tumor Uptake 11.4 ± 1.1 % ID/g at 2 hours post-injection

This research demonstrates the technical feasibility of creating 99mTc-Nilutamide with high radiochemical purity and its promising targeting of prostate cancer tissue in a preclinical model [1].

Experimental Workflow for 99mTc-Nilutamide

The study outlines a general radiolabeling procedure, which can be visualized in the following workflow. Please note that specific details, such as the quality control methods used to determine the radiochemical yield, are not provided in the available source.

Start Start Radiolabeling Procedure A Add 1 mg this compound to phosphate buffer (pH 7) Start->A B Add 100 µg SnCl₂·2H₂O (in 0.1 ml) A->B C Add 99mTcO₄⁻ solution (pertechnetate) B->C D Incubate at Room Temperature for 30 minutes C->D E Perform Quality Control (Method not specified in source) D->E F Final Product: 99mTc-Nilutamide (96% RCY) E->F

Important Limitations and Next Steps

The provided data is a positive starting point, but it is crucial to be aware of its limitations:

  • Lack of Detailed Methodology: The publication does not include a full experimental section. Critical details are missing, such as the specific activity of the pertechnetate used, the final reaction volume, the method for purification (if any), and the analytical techniques (e.g., ITLC, HPLC) used to determine the 96% radiochemical yield [1].
  • Single Source: The information comes from a single study. A robust protocol requires verification and reproducibility data from multiple sources, which are currently unavailable.

To proceed with this technique, I suggest you:

  • Access the Original Publication: Obtain the full text of the 2024 article (DOI: 10.1515/ract-2024-0303) to check if the supplementary materials contain a more detailed protocol [1].
  • Consult General References: Refer to established textbooks and comprehensive reviews on radiopharmaceutical chemistry for standard best practices in 99mTc labeling, quality control, and purification.
  • Adapt from Similar Protocols: You may need to adapt procedures from well-documented 99mTc-labeling studies of other small molecules, filling in the gaps for this compound through experimental optimization in your own lab [2] [3].

References

Nilutamide metastatic prostate cancer treatment guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

Nilutamide is a synthetic, pure nonsteroidal antiandrogen used in the treatment of metastatic prostate cancer [1] [2]. It functions as a competitive antagonist at the androgen receptor (AR). The table below summarizes its core pharmacological and chemical characteristics.

Property Description
Therapeutic Category Androgen Receptor Inhibitor (Antiandrogen) [1]
Modality Small Molecule [1]
Chemical Formula C₁₂H₁₀F₃N₃O₄ [1]
Mechanism of Action Competes with androgens (testosterone, DHT) for binding to the androgen receptor, blocking androgen receptor-mediated gene transcription and DNA synthesis, leading to growth arrest or regression of prostatic tissue [1] [3].
Primary Indication Treatment of metastatic prostate cancer (Stage D2) in combination with surgical castration [1] [4].
Key Pharmacokinetics Rapid and complete absorption; Long half-life (38.0-59.1 hours) permitting once-daily dosing; Extensively metabolized (<2% excreted unchanged in urine) [1].

Mechanism of Action and Signaling Pathway

This compound's primary mechanism is the blockade of the androgen signaling pathway, which is crucial for the growth and survival of prostate cancer cells [1] [3]. The following diagram illustrates the key pathways and the point of this compound's intervention.

G Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Dimerization AR Dimerization & Nuclear Translocation AR->Dimerization ARE Androgen Response Elements (ARE) Dimerization->ARE Transcription Gene Transcription ARE->Transcription Progression Prostate Cancer Cell Growth & Survival Transcription->Progression This compound This compound This compound->AR Competitive Inhibition

As shown, this compound competes with endogenous androgens for binding to the ligand-binding domain of the cytoplasmic androgen receptor. By occupying the receptor, it prevents the conformational changes required for receptor dimerization, nuclear translocation, and binding to androgen response elements (ARE) on DNA. This inhibits the transcription of genes responsible for prostate cancer cell growth and survival [1] [3]. This action is particularly effective when combined with surgical or medical castration, which reduces the production of testicular androgens, creating a maximal androgen blockade (MAB) [2] [5].

Clinical Efficacy and Safety Data

A 2019 meta-analysis of randomized controlled trials evaluated the efficacy and safety of this compound plus orchiectomy versus orchiectomy plus placebo in patients with metastatic prostate cancer [5]. The key outcomes are summarized below.

Table 1: Efficacy Outcomes of this compound + Orchiectomy vs. Placebo + Orchiectomy [5]

Outcome Measure Risk Ratio (RR) or Hazard Ratio 95% Confidence Interval P-value
Overall Response Rate RR = 1.77 1.46 - 2.14 < 0.00001
Disease Progression RR = 0.59 0.47 - 0.73 < 0.00001
Complete Response RR = 2.13 1.40 - 3.23 0.0003
Clinical Benefit RR = 1.23 1.13 - 1.34 < 0.00001
Overall Survival Prolonged (Data from meta-analysis) -
Progression-Free Survival Prolonged (Data from meta-analysis) -

Table 2: Common Adverse Events Associated with this compound [5] [4]

Adverse Event Frequency Notes / Management
Nausea & Vomiting Most Common [5] -
Decreased Libido / Impotence Common [4] Effect of androgen deprivation.
Visual Disturbances Common [2] [4] Delayed adaptation to darkness; caution when driving at night.
Alcohol Intolerance Reported [4] Can cause flushing, dizziness, hypotension; avoid alcohol.
Increased Liver Enzymes Monitor [2] Usually transient; check liver function periodically.
Interstitial Pneumonitis Rare but Serious [2] Requires immediate discontinuation and medical attention.

Experimental and Clinical Protocols

In Vitro Binding Assay Protocol

This protocol outlines a method to determine the relative binding affinity of this compound to the androgen receptor.

  • Objective: To assess the competitive binding of this compound to the human androgen receptor.
  • Materials:
    • Recombinant human androgen receptor protein.
    • Radiolabeled (e.g., ³H) reference androgen (e.g., R1881).
    • Test compounds: this compound, control antiandrogens (e.g., Hydroxyflutamide).
    • Binding buffer.
    • Charcoal-dextran suspension for separation.
    • Scintillation counter.
  • Methodology:
    • Incubation: Incubate the AR protein with a fixed concentration of ³H-R1881 and increasing concentrations of this compound or controls in binding buffer for 2-4 hours at 4°C.
    • Separation: Add charcoal-dextran to adsorb free, unbound ligand. Centrifuge to separate the bound (supernatant) from unbound (pellet) fraction.
    • Detection: Transfer the supernatant containing the protein-bound radioligand to scintillation vials and measure radioactivity.
    • Analysis: Calculate the percentage of bound radioligand displaced by this compound. Determine the IC₅₀ (half-maximal inhibitory concentration) and relative binding affinity compared to the reference compound.
Clinical Dosing and Administration Protocol

For clinical trials or treatment use, the following protocol is standard.

  • Indication: Metastatic prostate cancer (Stage D2) in combination with surgical castration [1] [4].
  • Initiation: Begin on the day of or the day after surgical castration [4].
  • Dosing Regimen:
    • Initial Dose: 300 mg (two 150 mg tablets) orally, once daily for the first 30 days.
    • Maintenance Dose: 150 mg orally, once daily thereafter [4].
  • Administration: Can be taken with or without food [4].
  • Monitoring:
    • Clinical: Regular assessments for disease progression and symptom control. Monitor for visual disturbances, respiratory symptoms (e.g., dyspnea, cough), and signs of hepatitis [2] [4].
    • Laboratory: Serial PSA measurements, liver function tests (LFTs) at baseline and periodically during treatment [4].
    • Radiographic: Periodic imaging (CT, bone scan, or PSMA PET) to assess disease status [6].

Current Treatment Guidelines and Positioning

Current clinical guidelines from the American Urological Association (AUA) provide clear guidance on the use of this compound:

  • The AUA strongly recommends against using first-generation antiandrogens (including this compound, bicalutamide, and flutamide) in combination with LHRH agonists for metastatic hormone-sensitive prostate cancer (mHSPC), except for the short-term purpose of blocking testosterone flare upon initiation of LHRH therapy [6].
  • The guidelines also state that oral antiandrogens (including this compound) should not be used without concomitant androgen deprivation therapy (ADT) for mHSPC [6].

This positioning reflects the evolution of the prostate cancer treatment landscape, where second-generation antiandrogens (e.g., enzalutamide, apalutamide, darolutamide) have demonstrated superior efficacy and are now standard in many settings [6] [7]. Research continues to focus on novel combinations, treatment sequencing, and response-adapted therapies, moving beyond the paradigm where first-generation agents like this compound were used [7].

Conclusion for Researchers

This compound serves as a foundational antiandrogen with a well-characterized mechanism of action for blocking androgen receptor signaling. While its clinical use in first-line treatment has been superseded by newer agents, it remains a relevant compound for scientific study. Understanding its pharmacodynamics, efficacy profile, and the reasons for its revised role in guidelines is crucial for developing the next generation of androgen-targeted therapies. Research into its structure-activity relationship continues to inform the design of more potent and selective AR inhibitors.

References

Application Notes: Electrochemical Detection of Nilutamide

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide (Nlu) is a non-steroidal anti-androgen drug used primarily in the treatment of prostate cancer [1]. Monitoring its concentration in biological fluids is crucial due to the risk of side effects from overdosage [1]. Electrochemical sensors based on modified SPCEs offer a rapid, sensitive, and cost-effective solution for this task, ideal for point-of-care testing [2].

The core principle involves modifying the carbon working electrode's surface with advanced nanomaterials. These materials enhance the electrode's electrocatalytic activity, leading to improved sensitivity and a lower detection limit for this compound [1] [3].

Modified SPCEs for this compound Detection: Performance Comparison

The table below summarizes the key performance metrics of two different nanocomposites used for modifying SPCEs to detect this compound.

Nanocomposite Electrochemical Technique Linear Range (μM) Limit of Detection (LOD) Application in Real Samples
β-CD-AuNP/GO [3] Differential Pulse Voltammetry (DPV) Not fully specified 0.0004 μM (0.4 nM) Human serum, pharmaceutical tablets
Cu-MOF/f-CNF [1] Amperometry (i-t) 0.01 – 141.4 μM 0.002 μM (2 nM) Human urine, water samples

Abbreviations: β-CD-AuNP/GO: β-cyclodextrin, Gold Nanoparticles, and Graphene Oxide; Cu-MOF/f-CNF: Copper Metal-Organic Framework and functionalized Carbon Nanofiber; DPV: Differential Pulse Voltammetry.

Detailed Experimental Protocols

Here, you will find step-by-step methodologies for synthesizing the nanocomposites, modifying the electrode, and detecting this compound.

Protocol 1: Synthesis of Cu-MOF/f-CNF Composite and Sensor Fabrication [1]

This protocol describes the hydrothermal synthesis of the metal-organic framework and the acid functionalization of carbon nanofibers.

  • Synthesis of Cu-MOF

    • Reagents: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), Benzimidazole, Dimethylformamide (DMF), Ethanol.
    • Procedure:
      • Dissolve 1 M Cu(NO₃)₂·3H₂O and 0.5 M benzimidazole in a 100 mL solution of DMF and ethanol (2:1 volume ratio).
      • Stir the mixture at room temperature until homogeneous.
      • Transfer the solution to a Teflon-lined autoclave and heat at 120°C for 10 hours.
      • Allow the autoclave to cool naturally. Collect the resulting blue solid by centrifugation.
      • Wash the product repeatedly with ethanol and deionized (DI) water.
      • Dry the final Cu-MOF powder in an oven at 60°C overnight.
  • Functionalization of Carbon Nanofiber (f-CNF)

    • Reagents: Pristine CNF, Concentrated HNO₃, Concentrated H₂SO₄.
    • Procedure:
      • Prepare a dense suspension of pristine CNF in a mixture of concentrated HNO₃ and H₂SO₄ (1:3 volume ratio).
      • Agitate the suspension at 60°C for one hour using a magnetic stirrer.
      • After evaporation of the acids, dilute the slurry with DI water and centrifuge.
      • Wash the residue with ethanol repeatedly until the supernatant reaches a neutral pH.
      • Dry the functionalized CNF (f-CNF) for 24 hours.
  • Preparation of Cu-MOF/f-CNF Composite

    • Mix the as-prepared Cu-MOF and f-CNF in a 2:1 weight ratio in DI water.
    • Sonicate the mixture to obtain a well-dispersed colloidal solution.
    • Collect the final composite by centrifugation and dry it for further use.
  • Electrode Modification and Fabrication (Cu-MOF/f-CNF/GCE)

    • Disperse 3 mg of the Cu-MOF/f-CNF composite in 1 mL of DI water and sonicate for 10 minutes.
    • Drop-cast a measured volume of this dispersion onto a clean, polished Glassy Carbon Electrode (GCE) surface.
    • Allow the electrode to dry under ambient conditions or under an infrared lamp to form a modified film.
Protocol 2: Fabrication of a β-CD-AuNP/GO-Modified SPCE and this compound Detection [3]

This protocol outlines the creation of a disposable sensor using a composite of β-cyclodextrin, gold nanoparticles, and graphene oxide.

  • Preparation of β-CD-AuNP/GO Composite

    • Reduction Agent: An alkaline solution of glucose is used as an eco-friendly reducing agent for gold nanoparticles.
    • Composite Characterization: The resulting composite is characterized using Raman spectroscopy, Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray (EDX) spectroscopy.
  • Electrode Modification

    • Modify the surface of a commercial or in-house fabricated Screen-Printed Carbon Electrode (SPCE) with the β-CD-AuNP/GO nanocomposite.
  • Detection of this compound via Differential Pulse Voltammetry (DPV)

    • Technique: Use Differential Pulse Voltammetry (DPV).
    • Working Potential: The best electrocatalytic response for this compound is observed at a working potential of 0.43 V (vs. Ag/AgCl).
    • Analysis: Record DPV curves in the sample solution containing this compound. The peak current at ~0.43 V is proportional to the concentration of this compound.

Workflow for Sensor Preparation and Detection

The following diagram illustrates the general experimental workflow for modifying an electrode and detecting this compound, integrating steps from both protocols.

G Start Start: Electrode Modification & This compound Detection Step1 Material Synthesis Start->Step1 Step1a Hydrothermal synthesis of Cu-MOF Step1->Step1a Step1b Acid functionalization of CNF (f-CNF) Step1->Step1b Step1c Prepare β-CD-AuNP/GO composite Step1->Step1c Step2 Electrode Modification Step1a->Step2 Step1b->Step2 Step1c->Step2 Step2a Disperse composite in solvent Step2->Step2a Step2b Drop-cast onto SPCE/GCE surface Step2a->Step2b Step2c Dry to form modified film Step2b->Step2c Step3 Electrochemical Detection Step2c->Step3 Step3a Amperometry (i-t) (Cu-MOF/f-CNF) Step3->Step3a Step3b Differential Pulse Voltammetry (β-CD-AuNP/GO) Step3->Step3b Step4 Data Analysis Step3a->Step4 Step3b->Step4 End End: Quantification of This compound Step4->End

Critical Experimental Parameters & Validation

For reliable and reproducible results, pay close attention to the following parameters during sensor development and use:

  • Electrode Pre-treatment: The GCE or SPCE must be thoroughly cleaned and polished before modification to ensure a consistent surface [1].
  • Optimization: Parameters such as the pH of the buffer solution, the amount of modifier dropped on the electrode, and the parameters of the electrochemical technique (e.g., pulse amplitude in DPV) should be optimized for the specific composite [3].
  • Real Sample Analysis: The accuracy of the sensor is typically validated by testing it in spiked biological samples like human serum or urine and calculating the percentage recovery of this compound [1] [3].
  • Interference Study: The sensor's selectivity should be evaluated by testing its response in the presence of potentially interfering substances, such as other aromatic nitro compounds or common ions found in biological fluids [3].

Discussion and Conclusion

The presented data demonstrates that nanomaterial-modified SPCEs are highly effective for the sensitive detection of this compound. The Cu-MOF/f-CNF composite offers a very broad linear range, making it suitable for applications where this compound concentration can vary significantly [1]. On the other hand, the β-CD-AuNP/GO composite achieves an exceptionally low detection limit, which is advantageous for tracing the drug at very low concentrations [3].

The choice between these two modification strategies can be guided by the specific requirements of the analysis, such as the expected concentration range and the desired level of sensitivity. Both methods provide a solid foundation for developing point-of-care diagnostic tools for therapeutic drug monitoring.

References

Comprehensive Application Notes and Protocols: Determination of Nilutamide Using Differential Pulse Voltammetry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nilutamide and Differential Pulse Voltammetry

This compound (NLD), chemically known as 5,5-dimethyl-3-(4-nitro-3-(trifluoromethyl)phenyl)imidazolidine-2,4-dione, is a non-steroidal anti-androgen medication primarily used in the treatment of metastatic prostate cancer. It functions by antagonizing androgen receptors, thereby inhibiting the growth-stimulating effects of testosterone on prostatic tissue. Therapeutic monitoring of this compound is critically important due to its narrow therapeutic index and potentially severe adverse effects, which include hepatic toxicity, interstitial pneumonitis, visual disturbances, and gastrointestinal complications. Following oral administration, this compound undergoes extensive hepatic metabolism where its nitro groups undergo reduction to form primary amine, hydroxylamine, and nitroso derivatives, some of which contribute to its toxicity profile. The detection and quantification of this compound in biological fluids and environmental samples is therefore essential for therapeutic drug monitoring and environmental risk assessment [1] [2].

Differential Pulse Voltammetry (DPV) has emerged as a highly sensitive electrochemical technique particularly suited for the determination of electroactive pharmaceutical compounds like this compound. This pulse technique offers significant advantages over conventional voltammetric methods by effectively minimizing background charging currents while maximizing the faradaic current response. In DPV, small amplitude potential pulses (typically 10-100 mV) are superimposed on a linear potential ramp or staircase waveform. The current is measured immediately before each potential pulse application (I₁) and at the end of the pulse (I₂), with the difference between these currents (ΔI = I₂ - I₁) being plotted against the applied potential. This differential current measurement approach effectively cancels out non-faradaic contributions, resulting in significantly enhanced sensitivity with detection limits extending to the nanomolar or even picomolar range for certain analytes. The technique generates peak-shaped voltammograms where the peak current is directly proportional to analyte concentration, and the peak potential provides qualitative information about the redox characteristics of the electroactive species [3] [4] [5].

The electrochemical detection of this compound typically relies on the reduction of its nitro groups, which occurs at characteristic potentials depending on the electrode material, pH, and supporting electrolyte composition. Recent advances in electrochemical sensor technology have focused on developing nanomaterial-modified electrodes that enhance sensitivity, selectivity, and stability for this compound detection. These modified electrodes leverage the unique properties of nanomaterials, including large surface area, enhanced electron transfer kinetics, and catalytic activity, to improve analytical performance. The following sections provide detailed protocols and application notes for the determination of this compound using DPV with various advanced sensor platforms [1] [2] [6].

Experimental Setup and Principles

Principles of Differential Pulse Voltammetry

Differential Pulse Voltammetry operates on the principle of current differencing to minimize non-faradaic contributions and enhance measurement sensitivity. The instrumental setup applies a series of small amplitude pulses (typically 10-100 mV) superimposed on a gradually increasing baseline potential (step height of 2-10 mV). The duration of each pulse generally ranges from 5 to 100 ms, with current sampling occurring immediately before pulse application and at the end of the pulse period. The key to DPV's sensitivity lies in this synchronized current sampling approach, which effectively cancels the capacitive charging current that typically dominates in direct current voltammetric techniques. The resulting voltammogram displays peak-shaped responses where the peak height (Δiₚ) is directly proportional to analyte concentration, following the relationship:

[ i_p = \frac{nFAD^{1/2}C}{\pi^{1/2}(τ-τ')^{1/2}} \cdot \frac{1-σ}{1+σ} \quad \text{with} \quad σ = e^{\frac{nFΔE}{2RT}} ]

where n represents the number of electrons transferred, F is Faraday's constant, A is the electrode surface area, D is the diffusion coefficient, C is the analyte concentration, τ and τ' are pulse time parameters, ΔE is the pulse amplitude, R is the gas constant, and T is the temperature. For reversible systems, the peak width at half-height (ΔEₚ/₂) is approximately 3.52RT/nF (≈90/n mV at 25°C), providing a means to estimate the number of electrons involved in the electrode process. The peak potential (Eₚ) closely corresponds to the half-wave potential (E₁/₂) for reversible systems but shifts with increasing irreversibility, which also results in peak broadening and decreased height [3] [4].

Electrochemical Cell Configuration and Instrumentation

The experimental setup for DPV determination of this compound employs a standard three-electrode system consisting of a working electrode, a reference electrode, and a counter electrode. The working electrode serves as the platform where the electrochemical reaction of interest occurs, and its surface is often modified with various nanomaterials to enhance detection sensitivity and selectivity. The reference electrode, typically Ag/AgCl or saturated calomel electrode (SCE), maintains a stable potential reference throughout the experiment, while the counter electrode (usually platinum wire) completes the electrical circuit and allows current to flow. This configuration is preferred over two-electrode systems as it ensures that the potential applied to the working electrode is accurately controlled relative to the reference electrode, unaffected by ohmic losses or polarization effects at the counter electrode [5].

Modern potentiostats incorporate several essential components for DPV measurements. The control amplifier applies the potential between the working and reference electrodes, while the current-to-voltage converter measures the resulting current at the working electrode. Digital-to-analog converters (DAC) generate the staircase waveform with superimposed pulses, and analog-to-digital converters (ADC) digitize the current response for data analysis. The entire sequence is typically controlled by microprocessor systems that coordinate pulse timing, current sampling, and data storage. For this compound determination, the electrochemical cell typically contains 5-20 mL of sample or standard solution in an appropriate supporting electrolyte, which maintains constant ionic strength and pH while facilitating charge transport. The solution is often degassed with inert gas (nitrogen or argon) for 5-15 minutes before measurements to remove dissolved oxygen, which can interfere with the reduction waves of nitro compounds [5].

Sensor Preparation and Electrode Modification Protocols

Preparation of Nanocomposite-Modified Electrodes

Table 1: Composition of Various Sensor Platforms for this compound Detection

Sensor Platform Composite Materials Modification Method Key Advantages
NCCH/MWCNT Nickel cobalt carbonate hydroxide with multiwalled carbon nanotubes Hydrothermal synthesis followed by sonication Enhanced hydrophobicity, improved electron transfer, high stability
GNR/Er₂Sn₂O₇ Graphene nanoribbons with erbium stannate Hydrothermal-assisted sonochemical approach Large surface area, abundant oxygen species, excellent catalytic activity
Cu-MOF/f-CNF Copper metal-organic framework with functionalized carbon nanofibers Hydrothermal synthesis with acid functionalization High porosity, tunable structure, excellent electrical conductivity

The performance of electrochemical sensors for this compound detection significantly depends on the careful preparation and modification of the electrode surface. For the NCCH/MWCNT sensor, begin with the synthesis of nickel cobalt carbonate hydroxide (NCCH) via hydrothermal method: Dissolve appropriate molar ratios of nickel and cobalt salts (typically 0.75:0.25) in deionized water, then add carbonate source and sodium dodecyl sulfate (SDS) as a structure-directing agent. Transfer the mixture to a Teflon-lined autoclave and maintain at 120°C for 12 hours. After cooling, collect the precipitate by centrifugation, wash thoroughly with ethanol and water, and dry at 60°C overnight. For the composite preparation, disperse MWCNTs in organic solvent (e.g., DMF) by sonication for 30 minutes, then add the prepared NCCH material at an optimal mass ratio (typically 2:1 to 4:1 NCCH:MWCNT) and continue sonication for another 60 minutes to achieve homogeneous dispersion [1].

For the GNR/Er₂Sn₂O₇ nanocomposite, start with the synthesis of erbium stannate via hydrothermal route: Prepare solutions of erbium nitrate and tin chloride in stoichiometric ratio (2:2) dissolved in deionized water. Adjust the pH to 9-10 using ammonia solution, then transfer to an autoclave and heat at 180°C for 24 hours. Collect the resulting precipitate, wash repeatedly, and dry at 80°C. Meanwhile, prepare graphene nanoribbons (GNRs) through longitudinal unzipping of multiwalled carbon nanotubes using established chemical methods. To form the composite, disperse the GNRs in water by probe sonication, add the Er₂Sn₂O₇ powder at optimized mass ratio (typically 3:1 to 5:1), and continue sonication for 2 hours to achieve uniform integration of the components [2].

The Cu-MOF/f-CNF composite requires a multi-step preparation: Begin with the functionalization of carbon nanofibers (CNF) by treating with a 3:1 mixture of concentrated H₂SO₄:HNO₃ at 60°C for 1-2 hours with vigorous stirring. After cooling, dilute the mixture, collect the functionalized CNF (f-CNF) by centrifugation, wash until neutral pH, and dry at 60°C. For Cu-MOF synthesis, dissolve copper nitrate (1 M) and benzimidazole (0.5 M) in a 2:1 DMF:ethanol mixture, stir for 30 minutes, then transfer to an autoclave and heat at 120°C for 10 hours. Collect the blue crystalline product, wash with ethanol, and dry. Finally, prepare the composite by combining Cu-MOF and f-CNF in a 2:1 mass ratio in deionized water and sonicate for 60 minutes to achieve thorough integration [6].

Electrode Modification Procedures

Table 2: Electrode Modification Protocols for Different Sensor Platforms

Step NCCH/MWCNT/GCE GNR/Er₂Sn₂O₇/SPCE Cu-MOF/f-CNF/GCE
Electrode Pretreatment Polish with 0.05 μm alumina slurry, rinse with water and ethanol Clean with ethanol and water, dry under N₂ stream Polish with alumina slurry, sonicate in ethanol:water (1:1)
Ink Preparation 3 mg NCCH/MWCNT in 1 mL DMF, sonicate 30 min 5 mg composite in 1 mL water:isopropanol (1:1), sonicate 60 min 3 mg composite in 1 mL DI water, sonicate 10-15 min
Modification Method Drop-cast 5-10 μL, dry at room temperature Drop-cast 5 μL, dry under IR lamp Drop-cast 6-8 μL, dry at 60°C for 15 min
Post-treatment Rinse with buffer to remove loosely attached material Store in desiccator overnight Activate in PBS by cyclic voltammetry (5 cycles)

Proper electrode pretreatment is crucial for achieving reproducible and reliable results. For glassy carbon electrodes (GCE), begin by polishing with alumina slurry (0.05 μm) on a microcloth pad until a mirror-like finish is obtained. Rinse thoroughly with deionized water, followed by ethanol, and then water again. For screen-printed carbon electrodes (SPCE), a simpler cleaning procedure involving rinsing with ethanol and deionized water is typically sufficient due to their disposable nature. After cleaning, perform electrochemical activation through cyclic voltammetry in 0.5 M H₂SO₄ by scanning between -0.5 V and +1.5 V (vs. Ag/AgCl) until stable voltammograms are obtained. This activation process removes any residual impurities and creates reproducible surface states [1] [2] [6].

For the modification process, prepare a homogeneous ink of the nanocomposite material in appropriate solvent (typically at 2-5 mg/mL concentration) using bath or probe sonication for 15-60 minutes. Using a micropipette, carefully drop-cast a precise volume (typically 5-10 μL) of the dispersion onto the pre-cleaned electrode surface, ensuring uniform coverage of the entire active area. Allow the solvent to evaporate either at room temperature or under mild heating (40-60°C). For enhanced stability, some protocols recommend using nafion solution (0.5-1%) as a binder by mixing with the nanocomposite dispersion or applying as a top coating (2-3 μL of 0.5% solution) after modifier deposition. The modified electrodes should be stored in a desiccator when not in use and demonstrate good stability for at least 2-4 weeks when properly prepared and stored [1] [2] [6].

DPV Analytical Procedures and Parameters

Optimal DPV Parameters for this compound Detection

The parameter optimization for DPV determination of this compound is critical for achieving maximum sensitivity and selectivity. Based on comprehensive studies across multiple sensor platforms, the following parameters have been identified as optimal for this compound detection. The pulse amplitude typically ranges between 25-50 mV, with higher values increasing peak current but potentially decreasing resolution for overlapping peaks. The pulse width (duration) is generally set between 25-50 ms, allowing sufficient time for faradaic processes to occur while minimizing non-faradaic contributions. The step potential (potential increment between pulses) is typically maintained at 2-10 mV, balancing between signal resolution and measurement time. The scan rate (effectively determined by step potential and pulse period) generally falls in the range of 10-50 mV/s. Each measurement should be preceded by a quiet time of 5-30 seconds where no potential is applied, allowing for analyte accumulation at the electrode surface. For this compound, an accumulation potential of 0.0 to -0.2 V (vs. Ag/AgCl) is often applied during this period to enhance sensitivity through preconcentration [3] [1].

The supporting electrolyte and pH significantly influence the voltammetric response of this compound. Phosphate buffer saline (PBS) with concentrations ranging from 0.05 to 0.1 M is commonly employed, with optimal pH typically between 7.0 and 9.0. The peak current for this compound reduction generally increases with pH up to an optimum point, then decreases at higher pH values, while the peak potential shifts to more negative values with increasing pH, indicating proton involvement in the electrode reaction. The temperature during measurements is typically maintained at 25±1°C using a water bath or thermostat, as temperature variations can affect both electron transfer kinetics and diffusion coefficients. For calibration, prepare this compound standard solutions daily by serial dilution from a stock solution (typically 1-10 mM in methanol or acetonitrile), storing in amber vials to prevent potential photodegradation [1] [2] [6].

DPV Measurement Protocol
  • Instrument Setup: Initialize the potentiostat and allow it to stabilize for at least 15 minutes. Connect the three-electrode system with the modified working electrode, Ag/AgCl reference electrode, and platinum counter electrode.

  • Solution Preparation: Transfer 10-15 mL of supporting electrolyte (0.1 M PBS, pH 7.4) into the electrochemical cell. Degas with high-purity nitrogen or argon for at least 10 minutes to remove dissolved oxygen, which can interfere with the reduction signal.

  • Baseline Recording: Run a DPV scan over the predetermined potential window (typically 0.0 to -1.2 V vs. Ag/AgCl) in the pure supporting electrolyte to establish a baseline. Repeat until a stable baseline is obtained.

  • Standard Addition: Add appropriate aliquots of this compound standard solution to the cell using a micropipette, mixing thoroughly after each addition. Allow the solution to equilibrate for 20-30 seconds before measurement.

  • Sample Measurement: Record DPV scans after each standard addition using the optimized parameters. Note the development and increase of the reduction peak typically observed between -0.6 and -0.9 V, depending on the sensor platform and pH.

  • Data Analysis: Measure the peak current (height) for each concentration and construct a calibration curve by plotting peak current versus this compound concentration. The curve should be linear over the working range, with correlation coefficient (R²) typically >0.995.

  • Sample Analysis: For unknown samples, follow the same procedure, using the standard addition method for complex matrices to account for matrix effects. Calculate the this compound concentration from the calibration curve, applying appropriate dilution factors [1] [2] [6].

Analytical Performance and Method Validation

Comparative Analytical Performance of Sensor Platforms

Table 3: Analytical Performance of Different Sensor Platforms for this compound Detection

Sensor Platform Linear Range (μM) Detection Limit (nM) Sensitivity (μA/μM/cm²) RSD (%) Recovery in Biological Samples (%)
NCCH/MWCNT/GCE 0.001-6.8 0.32 12.45 2.1-3.5 97.5-103.2
GNR/Er₂Sn₂O₇/SPCE 0.002-12.5 0.78 9.86 2.5-4.2 96.8-102.7
Cu-MOF/f-CNF/GCE 0.01-141.4 2.0 7.32 2.8-4.8 95.3-104.1

The analytical performance of various sensor platforms for this compound detection demonstrates excellent sensitivity and reliability across different matrices. The NCCH/MWCNT modified electrode exhibits exceptional performance with a wide linear range spanning over four orders of magnitude and a detection limit of 0.32 nM, which is significantly lower than most reported methods for this compound determination. The sensitivity parameter of 12.45 μA/μM/cm² reflects the enhanced electrocatalytic activity afforded by the synergistic effect between the transition metal hydroxide and carbon nanotubes. The method precision, expressed as relative standard deviation (RSD), ranges between 2.1-3.5% for intra-day and inter-day measurements, indicating excellent reproducibility. For the GNR/Er₂Sn₂O₇ based sensor, the linear range extends from 0.002 to 12.5 μM with a detection limit of 0.78 nM, suitable for therapeutic drug monitoring applications. The recovery studies in spiked human serum samples yielded values between 96.8-102.7%, demonstrating minimal matrix effects and good accuracy of the method [1] [2].

The Cu-MOF/f-CNF sensor platform shows a particularly wide linear dynamic range up to 141.4 μM, making it suitable for applications where this compound concentration might vary significantly. Although its detection limit (2.0 nM) is slightly higher than the other platforms, it remains sufficient for therapeutic monitoring purposes. The repeatability studies showed RSD values below 4.8% for successive measurements, while reproducibility between different electrode batches yielded RSD values of 5.2-6.5%. All sensor platforms demonstrated excellent storage stability, retaining over 90% of their initial response after 4 weeks when stored properly at 4°C in dry conditions. The operational stability was also satisfactory, with less than 8% signal decrease after 50 repeated measurements, attributed to the robust nanocomposite structure preventing fouling or deactivation of catalytic sites [6].

Optimization Parameters and Experimental Conditions

Table 4: Optimization Parameters for this compound Detection Using DPV

Parameter Optimal Range Effect on Signal Recommended Value
pH 7.0-9.0 Maximum current at pH ~7.4, shifts Ep to more negative values with increasing pH pH 7.4 (PBS)
Pulse Amplitude 25-50 mV Increases peak current but decreases resolution at higher values 50 mV
Pulse Width 25-50 ms Balances faradaic and capacitive current contributions 50 ms
Step Potential 2-10 mV Affects peak resolution and measurement time 4 mV
Accumulation Potential 0.0 to -0.2 V Enhances sensitivity through preconcentration 0.0 V
Accumulation Time 30-120 s Increases signal up to saturation point 60 s
Supporting Electrolyte PBS, acetate buffer, Britton-Robinson PBS shows best sensitivity and peak shape 0.1 M PBS

The pH optimization studies reveal that the reduction peak potential of this compound shifts toward more negative values with increasing pH, indicating the involvement of protons in the electrode reaction. The relationship between Ep and pH is linear with a slope of approximately -59 mV/pH, suggesting an equal number of electrons and protons participating in the rate-determining step. The peak current intensity reaches its maximum around pH 7.4, making physiological pH conditions ideal for detection. The choice of supporting electrolyte also influences the voltammetric response, with phosphate buffer providing better-defined peaks and higher current responses compared to acetate or Britton-Robinson buffers, possibly due to specific adsorption phenomena or buffer component interactions with the electrode surface [1] [2].

The accumulation parameters significantly affect method sensitivity, with both accumulation potential and duration playing crucial roles in the preconcentration of this compound at the electrode surface. Open-circuit accumulation generally yields better results than potential-controlled accumulation for this compound, suggesting that non-faradaic processes primarily drive the adsorption. The accumulation time study shows that peak current increases with time up to 60-90 seconds, after which it plateaus due to surface saturation. For practical applications, 60 seconds provides an optimal balance between sensitivity and analysis time. The pulse parameters optimization demonstrates that pulse amplitudes of 50 mV and pulse widths of 50 ms offer the best compromise between signal enhancement and peak resolution. The scan rate studies indicate that the peak current varies linearly with the square root of scan rate, suggesting a diffusion-controlled process for this compound reduction at the modified electrodes [1] [2] [6].

Real Sample Analysis and Applications

Biological Sample Preparation and Analysis

The determination of this compound in biological matrices requires careful sample preparation to minimize matrix effects while maintaining the integrity of the analyte. For human serum samples, employ a straightforward protein precipitation protocol: Mix 500 μL of serum sample with 1 mL of acetonitrile or methanol in a microcentrifuge tube. Vortex vigorously for 60 seconds to ensure complete protein denaturation, then centrifuge at 10,000 rpm for 10 minutes. Carefully collect the clear supernatant and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of supporting electrolyte (0.1 M PBS, pH 7.4) by vortexing for 30 seconds. Filter through a 0.22 μm membrane before analysis to remove any particulate matter. For urine samples, typically employ a dilution approach: Centrifuge fresh urine samples at 5,000 rpm for 5 minutes to remove suspended particles, then dilute 1:10 or 1:20 with supporting electrolyte. Adjust the pH to 7.4 if necessary using dilute NaOH or HCl solution [1] [2] [6].

For the analysis of pharmaceutical formulations, such as tablets, accurately weigh and pulverize 10 tablets using a mortar and pestle. Transfer an amount equivalent to one tablet to a volumetric flask, add approximately 20 mL of methanol, and sonicate for 15 minutes to ensure complete extraction of the active ingredient. Make up to volume with methanol, mix well, and centrifuge if necessary. Dilute the supernatant appropriately with supporting electrolyte before analysis. For environmental water samples (river water, wastewater), filter through 0.45 μm membrane filters to remove suspended solids, then adjust pH to 7.4. If the this compound concentration is expected to be very low, employ solid-phase extraction (SPE) using C18 cartridges for preconcentration: Condition the cartridge with 5 mL methanol followed by 5 mL deionized water, load the sample (100-500 mL), wash with 5 mL water, and elute with 2-5 mL methanol. Evaporate the eluent to dryness and reconstitute in supporting electrolyte for analysis [1] [2].

Application in Therapeutic Drug Monitoring and Environmental Analysis

The developed DPV methods have been successfully applied to the determination of this compound in human serum and urine samples obtained from patients undergoing prostate cancer treatment. The results demonstrate excellent correlation with standard HPLC methods, with correlation coefficients exceeding 0.985, confirming the reliability of the electrochemical approach for therapeutic drug monitoring. The methods successfully quantified this compound in the therapeutic range of 1-10 μM in serum samples, with precision (RSD) better than 5.2% for both intra-day and inter-day assays. For urine samples, the methods detected this compound and its metabolites in the concentration range of 5-50 μM, depending on the dosage and sampling time. The accuracy assessment using standard addition method yielded recovery values between 95.3-104.1% across different sensor platforms, demonstrating minimal matrix effects and validating the sample preparation procedures [1] [2] [6].

In environmental applications, the methods effectively detected this compound in river water and wastewater samples at concentrations as low as 0.5 nM, highlighting the sensitivity required for environmental monitoring of pharmaceutical residues. The analysis of wastewater treatment plant effluents revealed incomplete removal of this compound during conventional treatment processes, with detectable concentrations (1.2-5.8 nM) persisting in the effluent. The methods also demonstrated capability for multiplexed detection of this compound along with its major metabolites and other co-administered drugs, such as flutamide and bicalutamide, through their distinct voltammetric signatures when using advanced sensor platforms like NCCH/MWCNT with sufficiently narrow peak widths (ΔEₚ/₂ ≈ 45-65 mV). This capability for simultaneous detection enhances the utility of the method for comprehensive drug monitoring studies and environmental risk assessments [1] [2].

Experimental Workflow and Signaling Pathways

The following diagram illustrates the complete experimental workflow for the determination of this compound using differential pulse voltammetry, from sensor preparation through to data analysis:

nilutamide_workflow cluster_sensor Sensor Preparation cluster_sample Sample Preparation cluster_measurement DPV Measurement cluster_analysis Data Analysis Start Start Analysis SP1 Electrode Cleaning and Polishing Start->SP1 SP2 Nanocomposite Synthesis SP1->SP2 SP3 Modification Ink Preparation SP2->SP3 SP4 Drop-cast Modification SP3->SP4 SP5 Sensor Drying and Curing SP4->SP5 SPP1 Biological Sample Collection SP5->SPP1 SPP2 Protein Precipitation (Centrifugation) SPP1->SPP2 SPP3 pH Adjustment and Dilution SPP2->SPP3 SPP4 Standard Solution Preparation SPP3->SPP4 M1 Instrument Calibration SPP4->M1 M2 Optimized DPV Parameters Setup M1->M2 M3 Baseline Recording in Blank Solution M2->M3 M4 Sample Measurement with Standard Addition M3->M4 DA1 Peak Current Measurement M4->DA1 DA2 Calibration Curve Construction DA1->DA2 DA3 Concentration Calculation DA2->DA3 DA4 Statistical Analysis and Validation DA3->DA4 End Analysis Report DA4->End

Figure 1: Complete Experimental Workflow for this compound Determination Using DPV

The electrochemical reduction mechanism of this compound at the modified electrode surfaces involves a complex multi-electron transfer process centered on the nitro functional groups. The signaling pathway begins with the adsorption of this compound at the electrode-solution interface, facilitated by the hydrophobic and π-π interactions between the aromatic rings of this compound and the carbon nanostructures or metal-organic frameworks in the sensor coating. Once adsorbed, the nitro groups undergo stepwise reduction: first to nitroso derivatives (involving 2 electrons and 2 protons), then to hydroxylamine intermediates (another 2 electrons and 2 protons), and potentially further to the corresponding amine derivatives. The overall process typically involves 4 electrons and 4 protons per nitro group under the experimental conditions. The catalytic activity of the nanomaterial modifiers significantly enhances this electron transfer process by providing favorable adsorption sites, mediating proton-coupled electron transfers, and potentially stabilizing reaction intermediates through coordination with metal centers in the case of metal-containing modifiers [1] [2] [6].

The exceptional sensitivity of the advanced sensor platforms can be attributed to several synergistic effects: The large surface area of nanomaterials increases the available active sites for this compound adsorption and reaction. The enhanced electrical conductivity of carbon nanotubes, graphene nanoribbons, and functionalized carbon nanofibers facilitates rapid electron transfer between the analyte and electrode surface. The unique electronic properties of metal-organic frameworks and layered double hydroxides provide catalytic activity toward the reduction process. The selectivity observed for this compound over potential interferents arises from the specific interactions between the analyte and modifier materials, as well as the characteristic reduction potential of the nitro groups in the this compound molecular structure, which differs from other electroactive species commonly found in biological or environmental samples [1] [2] [6].

Troubleshooting, Quality Control and Method Validation

Troubleshooting Common Issues

Even with optimized protocols, analysts may encounter certain issues during this compound determination. The following table addresses common problems and their solutions:

Table 5: Troubleshooting Guide for this compound DPV Analysis

Problem Possible Causes Solutions
Poor peak resolution Incorrect pulse parameters, electrode fouling, unsuitable pH Optimize pulse amplitude and width, clean/renew electrode surface, adjust pH
Low sensitivity Inactive electrode surface, insufficient accumulation, degraded standards Repolish electrode, increase accumulation time, prepare fresh standards
High background current Contaminated electrolyte, electrode instability, oxygen interference Purify electrolyte, extend conditioning time, degas with N₂/Ar
Poor reproducibility Inconsistent modification, evaporation issues, temperature fluctuations Standardize modification protocol, control humidity during drying, use temperature control
Signal drift Reference electrode instability, pH change, adsorption effects Check reference electrode, use buffer with higher capacity, include washing step
Non-linear calibration Surface saturation, matrix effects, instrumental issues Use shorter accumulation, apply standard addition method, check instrument calibration

Electrode fouling represents one of the most common challenges in this compound determination, particularly in complex matrices like biological fluids. To address this issue, implement regular electrode renewal protocols between measurements, which may include gentle polishing with alumina slurry or diamond paste for GCEs, or complete recoating for modified electrodes. For severely fouled electrodes, electrochemical cleaning procedures using cyclic voltammetry in 0.1 M NaOH or 0.5 M H₂SO₄ over an extended potential range can help restore surface activity. When working with modified electrodes, establishing a regeneration protocol is essential – for nanocomposite-modified electrodes, this often involves brief sonication in pure solvent to remove adsorbed contaminants while retaining the modifier layer. For storage, keep electrodes in appropriate conditions: GCEs in dry atmosphere, modified electrodes in buffer solution or dried state at 4°C, and screen-printed electrodes in their original packaging at room temperature [1] [2] [6].

Signal instability can arise from various sources, including reference electrode degradation, temperature fluctuations, or evaporation during measurement. To mitigate these issues, regularly check reference electrode potential against standard solutions, use double-junction reference electrodes when working with biological samples to prevent contamination, and maintain constant temperature using a water bath or thermostat. For long measurement sequences, employ sealed cells to minimize evaporation, or use an automated system that maintains consistent liquid levels. When analyzing multiple samples, include quality control standards at regular intervals (e.g., after every 5-10 samples) to monitor instrument performance and detect any drift. For method transfer between instruments, perform cross-calibration using certified reference materials or in-house standards to account for instrument-specific responses [1] [2] [6].

Quality Control and Method Validation

Implement a comprehensive quality control protocol to ensure the reliability and accuracy of this compound determination. For each batch of analysis, include system suitability tests comprising at least three concentration levels (low, medium, high) covering the expected range. The acceptance criteria should include: precision (RSD < 5% for replicates), accuracy (recovery 95-105%), and calibration curve linearity (R² > 0.995). Perform method validation according to ICH or FDA guidelines, establishing the following parameters: specificity (no interference from matrix components), linearity (over the working range), accuracy (through spike recovery studies), precision (repeatability and intermediate precision), limit of detection (LOD) and quantification (LOQ), robustness (to minor method variations), and stability (of both standards and samples under various conditions) [1] [2] [6].

For ongoing quality assurance, maintain detailed records of electrode preparation, modification batches, and performance metrics. Establish predetermined corrective action thresholds for key parameters such as background current, peak potential shift, and sensitivity degradation. When these thresholds are exceeded, implement appropriate corrective measures such as electrode repolishing, modifier renewal, or instrument recalibration. For regulatory compliance purposes, document all procedures, validations, and quality control results in accordance with Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP) guidelines as applicable. When implementing the method in new laboratories or with new analysts, conduct proper transfer validation to demonstrate equivalent performance across different settings and personnel [1] [2] [6].

Conclusion

These application notes and protocols provide comprehensive guidance for the determination of this compound using differential pulse voltammetry with advanced sensor platforms. The methods demonstrate excellent sensitivity, selectivity, and reliability for the quantification of this important anticancer drug in pharmaceutical formulations, biological samples, and environmental matrices. The detailed protocols for sensor preparation, optimization of DPV parameters, sample preparation, and method validation ensure that researchers can successfully implement these methods in various analytical scenarios. The troubleshooting and quality control sections provide practical solutions to common challenges, enhancing method robustness and transferability. With detection limits reaching the nanomolar range and satisfactory performance in complex matrices, these DPV methods represent valuable alternatives to conventional chromatographic techniques for this compound analysis, particularly in settings requiring rapid, cost-effective, and portable analytical solutions.

References

Application Notes and Protocols for 99mTc-Nilutamide in Prostate Cancer Imaging

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

99mTc-Nilutamide is a novel radiolabeled complex developed for the detection of prostate cancer (PCa) disorders via Single Photon Emission Computed Tomography (SPECT). Nilutamide is a non-steroidal antiandrogen drug that functions as an androgen receptor (AR) antagonist. By radiolabeling this pharmaceutical with Technetium-99m, a widely available gamma-emitting isotope, researchers have created a targeted imaging agent that can localize in prostate cancer tissues for diagnostic imaging [1] [2]. The development of such targeted radiopharmaceuticals is crucial in the fight against prostate cancer, which remains one of the most fatal illnesses in men despite advancements in early detection and therapy [1]. The 99mTc-Nilutamide complex leverages the favorable physical properties of Technetium-99m, including its 6-hour half-life and 140 keV gamma-ray emission, which is ideal for SPECT imaging [3].

Key Experimental Findings and Quantitative Data

Radiochemical and Biochemical Properties

The 99mTc-Nilutamide complex was successfully synthesized with a high radiochemical yield of 96 ± 0.14% under optimized conditions [1] [2]. In preclinical studies using mouse models, researchers confirmed the biochemical profile of prostate cancer through various serum parameters. Prostate-specific antigen (PSA) levels were significantly elevated in the prostate cancer group compared to healthy controls. Additionally, activities of antioxidant enzymes (CAT, SOD) were notably lower in the PCa group, while oxidative activity reflected by MDA levels was higher, consistent with the expected biochemical alterations in cancer development [1].

Biodistribution Profile

The biodistribution analysis of 99mTc-Nilutamide demonstrated favorable targeting properties with rapid localization in prostate cancer tissue [1]. The table below summarizes the key quantitative findings from the preclinical study:

Table 1: Key Experimental Data for 99mTc-Nilutamide

Parameter Result Measurement Context
Radiochemical Yield 96 ± 0.14% Under optimal labeling conditions [1]
Tumor Uptake 11.4 ± 1.1 % ID/g In PCa tissue at 2 hours post-injection [1] [2]
PSA Levels Significantly elevated In serum of PCa group vs. healthy controls [1]
Antioxidant Enzymes (CAT, SOD) Notably lower In PCa group vs. healthy controls [1]
Oxidative Activity (MDA) Higher In PCa group vs. healthy controls [1]
Comparative Analysis with Other 99mTc-Based Tracers

99mTc-Nilutamide represents one of several targeted approaches for prostate cancer imaging. Other strategies include targeting the Prostate-Specific Membrane Antigen (PSMA) or the Gastrin-Releasing Peptide Receptor (GRPR). The table below compares 99mTc-Nilutamide with other relevant 99mTc-based tracers documented in recent literature.

Table 2: Comparison of 99mTc-Nilutamide with Other 99mTc-Based Tracers for Prostate Cancer

Tracer Name Target Key Characteristics Tumor Uptake / Affinity
99mTc-Nilutamide Androgen Receptor Preclinical stage; AR antagonist [1]. 11.4 ± 1.1 % ID/g at 2h p.i. [2]
[99mTc]Tc-PSMA-P1 PSMA Kit formulation; high radiochemical purity (≥99%); high hydrophilicity [4] [3]. Kd = 16.14 ± 1.452 nM [4]
[99mTc]Tc-N4-BTG GRPR Safe diagnostic agent; for patients where PSMA is low/absent; critical organ: urinary bladder [5]. Effective dose: 0.0027 ± 0.0002 mSv/MBq [5]

The following diagram illustrates the decision-making workflow for selecting and applying a 99mTc-based tracer in a preclinical imaging study, integrating the key protocols outlined in this document.

G cluster_legend Key: Protocol Steps Start Start: Preclinical Prostate Cancer Imaging Study A Select and Prepare Imaging Tracer Start->A B Radiolabeling Protocol A->B e.g., 99mTc-Nilutamide or PSMA/GRPR tracer C Administer Tracer to Animal Model B->C D Biodistribution Study C->D Tissue sampling at time points (e.g., 2h p.i.) E SPECT/CT Imaging C->E Non-invasive in vivo imaging at time points F Data Analysis and Validation D->F E->F End End F->End Interpret results for tumor targeting efficacy KeyStep Core Process KeyAction Specific Action

Detailed Experimental Protocols

Protocol 1: Radiolabeling of this compound with Technetium-99m

Objective: To achieve efficient and reproducible radiolabeling of this compound with Technetium-99m for use in prostate cancer imaging [1].

  • Materials:

    • This compound pharmaceutical grade.
    • Sodium Pertechnetate (Na[99mTc]TcO4), eluted from a 99Mo/99mTc generator.
    • Stannous chloride dihydrate (SnCl₂·2H₂O) as a reducing agent.
    • Appropriate buffers (e.g., phosphate buffer) for pH adjustment.
    • Sterile saline.
    • Laboratory equipment: vials, syringes, heating block, and radiation shielding.
  • Procedure:

    • Preparation: Dissolve the this compound precursor in a suitable solvent system.
    • Reducing Agent: Add a fresh, sterile solution of stannous chloride to the reaction vial. The reducing agent is critical for converting perictechnetate (TcO⁴⁻) to a lower oxidation state capable of complex formation.
    • Radiolabeling: Introduce the required activity of sodium perictechnetate (Na[99mTc]TcO₄) to the reaction mixture.
    • Incubation: Allow the reaction to proceed at room temperature or with mild heating as optimized. The reported optimal condition yields 96 ± 0.14% [1] [2].
    • Quality Control: Assess the radiochemical purity (RCP) using analytical methods such as Instant Thin-Layer Chromatography (ITLC-SG) or High-Performance Liquid Chromatography (HPLC). The product should be used only if the RCP exceeds 90% [5].
Protocol 2: Preclinical Biodistribution Study in Mouse Models

Objective: To evaluate the in vivo distribution and tumor-targeting efficiency of 99mTc-Nilutamide in a prostate cancer animal model [1].

  • Materials:

    • Animal model: Two cohorts of mice (control group and prostate cancer model group).
    • Prepared dose of 99mTc-Nilutamide.
    • Gamma counter.
    • Dissection tools.
    • Pre-weighed tubes for tissue collection.
  • Procedure:

    • Animal Preparation: Establish a validated prostate cancer xenograft model (e.g., in immune-deficient mice). Healthy mice serve as controls.
    • Tracer Administration: Inject a known activity (e.g., 100 µCi) of 99mTc-Nilutamide intravenously via the tail vein.
    • Sacrifice and Tissue Collection: At the predetermined time point (e.g., 2 hours post-injection), euthanize the animals humanely and in accordance with ethical guidelines.
    • Sample Processing: Dissect and collect tissues of interest (blood, heart, liver, spleen, kidneys, muscle, bone, and prostate tumor). Weigh each tissue sample accurately.
    • Radioactivity Measurement: Count the radioactivity in each tissue sample using a gamma counter.
    • Data Analysis: Calculate the percentage of injected dose per gram of tissue (% ID/g) for each sample. The study reported a tumor uptake of 11.4 ± 1.1 % ID/g [1] [2].
Protocol 3: SPECT/CT Imaging Acquisition

Objective: To perform non-invasive in vivo imaging to visualize the distribution of 99mTc-Nilutamide and localize prostate tumors [4] [5].

  • Materials:

    • Animal SPECT/CT imaging system.
    • Anesthesia system (e.g., isoflurane vaporizer).
    • Heating pad to maintain animal body temperature.
  • Procedure:

    • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., 1.5-2% isoflurane in oxygen).
    • Positioning: Place the animal in the imaging chamber in a supine position.
    • Image Acquisition:
      • CT Scan: Acquire a low-dose CT scan for anatomical reference and attenuation correction.
      • SPECT Scan: Acquire the SPECT scan using a Low-Energy High-Resolution (LEHR) collimator. Typical acquisition parameters: 140 keV photopeak with a 10% window, 30-60 projections over 360 degrees, and 8-30 seconds per projection [5] [6].
    • Image Reconstruction: Reconstruct the SPECT data using an iterative algorithm (e.g., Ordered-Subsets Expectation Maximization - OSEM) and fuse with the CT images for accurate anatomical localization.

Conclusion

99mTc-Nilutamide represents a promising SPECT radiotracer for targeting prostate cancer, demonstrating efficient radiolabeling, favorable biodistribution, and significant uptake in prostate tumor tissue in preclinical models [1] [2]. Its development adds to the growing arsenal of targeted imaging agents, such as PSMA-targeted [99mTc]Tc-PSMA-P1 [4] and GRPR-targeted [99mTc]Tc-N4-BTG [5], providing multiple pathways for the detection and management of prostate cancer. The protocols detailed herein provide a foundation for researchers to replicate and build upon these findings, advancing the development of effective diagnostic tools for this prevalent disease.

References

Nilutamide interstitial pneumonitis diagnosis management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation and Epidemiology of NIIP

The table below summarizes the key clinical and epidemiological data for NIIP.

Aspect Quantitative Data & Characteristics

| Reported Incidence | • Controlled clinical trials: ~2% [1] • Japanese patient cohort: ~1-2% (other studies report 12-18%) [1] [2] [3] | | Common Symptoms | Exertional dyspnea (shortness of breath), dry cough, chest pain, fever, general malaise [1] [4] [2]. | | Time to Onset | Most cases occur within the first 3 months of treatment (average 113 days, range 10-225 days) [1] [2] [5]. | | Radiographic Findings | Chest X-ray/CT shows bilateral interstitial or alveolo-interstitial infiltrates (ground-glass opacities) [1] [2] [5]. | | Pulmonary Function Tests | Restrictive pattern with decreased diffusing capacity for carbon monoxide (DLco) and hypoxia [1] [2]. | | Bronchoalveolar Lavage (BAL) | Lymphocytosis and/or neutrophilia [2]. |

Proposed Mechanism of NIIP

The pulmonary toxicity of Nilutamide is linked to its nitroaromatic structure and subsequent metabolic activation in lung tissue [1] [3]. The following diagram illustrates the proposed mechanistic pathway.

G cluster_note Key Metabolic Insight This compound This compound ReductiveMetabolism Reductive Metabolism (via P450 Reductase, NOS) This compound->ReductiveMetabolism NitroRadical Nitro Anion Radical (Reactive Oxygen Species) ReductiveMetabolism->NitroRadical Note Primary site of metabolic activation: Alveolar Macrophages ReductiveMetabolism->Note OxidativeStress Oxidative Stress & Covalent Binding to Proteins NitroRadical->OxidativeStress CellularDamage Direct Cellular Damage (Alveolar Epithelium, Endothelium) OxidativeStress->CellularDamage Inflammation Inflammatory Response (Release of Cytokines) OxidativeStress->Inflammation InterstitialPneumonitis Interstitial Pneumonitis & Fibrosis CellularDamage->InterstitialPneumonitis Inflammation->InterstitialPneumonitis

Diagnostic and Clinical Management Guide

For researchers designing preclinical and clinical safety studies, the following workflow outlines the standard diagnosis and management protocol.

G Start Patient on this compound Reports New/Worsening Dyspnea Step1 Immediate Action: Suspect NIIP, Discontinue this compound Start->Step1 Step2 Diagnostic Evaluation: Chest X-ray/HRCT, PFTs, ABG Step1->Step2 Step3 Exclude Other Causes: Infection, Heart Failure, Metastasis Step2->Step3 Step4 Specialized Tests (if needed): Bronchoscopy with BAL Step3->Step4 Decision Assessment of Severity Step4->Decision Outcome1 Mild to Moderate Cases: Supportive Care, Monitor Decision->Outcome1 Stable Outcome2 Severe/Progressive Cases: Initiate Corticosteroids Decision->Outcome2 Worsening Monitor Monitor for Improvement: Symptoms, Imaging, PFTs Outcome1->Monitor Outcome2->Monitor

Experimental Protocols for Investigating NIIP

For scientists studying the mechanism of NIIP, here are detailed methodologies based on published research.

Protocol 1: In Vitro Metabolic Activation in Lung Fractions

This protocol is used to detect the formation of reactive metabolites.

  • Objective: To demonstrate the nitroreductive metabolism of this compound in pulmonary subcellular fractions and identify the resulting metabolites [3].
  • Materials:
    • Rat or human lung homogenates, microsomal, and cytosolic fractions.
    • This compound and its amino derivative (RU-43866) as a standard.
    • Co-factors: NADPH (1mM), FMN (5µM).
    • Anaerobic chamber or sealed vials with nitrogen/argon gas.
    • HPLC system with UV/VIS detector.
  • Method:
    • Incubation Setup: In an anaerobic chamber, incubate lung fractions (1-2 mg protein/mL) with this compound (e.g., 200 µM) in phosphate buffer (pH 7.4) containing NADPH and FMN [3].
    • Control Groups: Include control incubations without co-factors or with boiled homogenates to confirm enzyme-mediated metabolism.
    • Reaction & Termination: Incubate at 37°C for 60-120 minutes. Stop the reaction by adding an equal volume of acetonitrile or methanol.
    • Analysis: Centrifuge and analyze the supernatant via HPLC. Monitor for the disappearance of this compound and the appearance of new peaks. Identify the amino metabolite (RU-43866) by comparing its retention time with the authentic standard [3].
  • Expected Outcome: Under anaerobic conditions, chromatograms will show peaks corresponding to the hydroxylamino and amino derivatives of this compound, which are absent in aerobic or control incubations [3].
Protocol 2: Drug-Induced Lymphocyte Stimulation Test (DLST)

This protocol assesses the cell-mediated immune response component of NIIP.

  • Objective: To detect the presence of drug-sensitized T lymphocytes in a patient's peripheral blood, indicating an immune-mediated hypersensitivity reaction [6].
  • Materials:
    • Fresh heparinized peripheral blood from a patient with suspected NIIP and a healthy control.
    • This compound solution (sterile, at various concentrations).
    • Culture medium (e.g., RPMI-1640 with antibiotics and fetal bovine serum).
    • Mitogen (e.g., phytohemagglutinin) as a positive control.
    • ELISA kit for measuring interferon-gamma (IFN-γ) or proliferation assay kit (e.g., based on 3H-thymidine incorporation or MTT).
  • Method:
    • Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples via density gradient centrifugation.
    • Culture Setup: Seed PBMCs into a culture plate. Add this compound at different concentrations (test wells), medium alone (negative control), and a mitogen (positive control).
    • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 5-7 days.
    • Proliferation Measurement:
      • 3H-thymidine method: Add 3H-thymidine for the last 18 hours of culture. Measure incorporated radioactivity with a beta-counter.
      • MTT method: Add MTT reagent. Measure the formazan product's absorbance.
    • Cytokine Measurement: Alternatively, collect supernatant after 48-72 hours and measure IFN-γ levels by ELISA.
  • Interpretation: A Stimulation Index (SI = cpm or OD of test well / cpm or OD of negative control) significantly higher than the control (e.g., SI > 2) is considered positive, suggesting a T-cell-mediated immune response to this compound [6].

Key Takeaways for a Research Audience

  • Mechanism is Metabolically Driven: NIIP is primarily caused by the local, nitroreductive activation of this compound in the lung, particularly within alveolar macrophages, leading to oxidative stress and direct cellular injury [1] [3].
  • Idiosyncratic but Predictable Timing: While incidence is relatively low, the onset is concentrated in the first few months of therapy, providing a critical window for monitoring in clinical trials [1] [2].
  • Reversibility is Key: The prognosis is generally favorable upon immediate drug discontinuation, underscoring the importance of early detection in a clinical setting [2] [5].

References

Nilutamide visual disturbances dark adaptation

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Characteristics & Data

The table below summarizes the key clinical characteristics and quantitative data related to Nilutamide-induced visual disturbances.

Characteristic Clinical Description & Quantitative Data
Primary Symptom Delay in adapting from a light to a dark environment; "seconds to a few minutes" when moving from lighted to dark areas [1].
Other Reported Symptoms Impaired color vision (dyschromatopsia), such as objects appearing with a pinkish tinge [2] [3].
Incidence Reported in 13% to 57% of patients receiving this compound in clinical trials [1] [3] [4]. One study noted this effect in approximately 65% of patients [2].
Onset & Duration Can occur early in treatment; often does not abate with continued therapy [1].
Reversibility Rapidly reversible upon drug discontinuation. Symptoms improve within weeks of switching to alternative antiandrogens like bicalutamide [2].
Proposed Alleviation Wearing tinted glasses can mitigate the symptom [1] [4].

Proposed Mechanisms of Action

The exact molecular mechanism behind delayed dark adaptation is not fully established. The leading hypothesis involves interference with the visual cycle's photochemical processes.

G This compound This compound Visual Cycle Interference Visual Cycle Interference This compound->Visual Cycle Interference Proposed RetinalPigment Retinal Pigment Epithelium (RPE) RhodopsinRegen Delayed Rhodopsin Regeneration RetinalPigment->RhodopsinRegen DarkAdapt Impaired Dark Adaptation RhodopsinRegen->DarkAdapt PhotostressTest Photostress Recovery Test DarkAdapt->PhotostressTest Objective Measure Visual Cycle Interference->RetinalPigment

This proposed mechanism is supported by photostress recovery testing, a clinical tool used to assess macular function by measuring the time taken to recover visual acuity after bleaching retinal photoreceptors with a bright light [2].

  • Normal Recovery Time: ≤ 50 seconds [2].
  • This compound-Affected Recovery: Can be significantly prolonged, with one case report showing recovery times of 4-5 minutes, which normalized to under 1 minute after switching medications [2].

Experimental Assessment & Protocols

For researchers designing studies to investigate this phenomenon, here are established clinical methodologies that can be adapted for preclinical or clinical research.

Photostress Recovery Test Protocol

This non-invasive protocol is a direct method for quantifying dark adaptation delay [2].

  • Baseline Measurement: Obtain the patient's best-corrected visual acuity.
  • Dark Adaptation: Have the subject adapt to a darkened room for one minute.
  • Retinal Bleaching: Hold a bright light source (e.g., indirect ophthalmoscope set to maximum intensity) approximately 3 cm from the eye for 10 seconds. Instruct the subject to look directly at the light.
  • Recovery Timing: Immediately after bleaching, start a timer and ask the subject to read letters one line above their baseline acuity on a standard vision chart. The time elapsed until they can correctly read the letters is the photostress recovery time.
  • Interpretation: A recovery time of more than 50 seconds is considered abnormal and indicates impaired macular photoreceptor function [2].
Systematic Assessment Workflow

A comprehensive approach to evaluating this compound-related ocular effects should include multiple endpoints, as outlined in the workflow below.

G Start Subject on this compound Step1 1. Subjective Symptom Questionnaire Start->Step1 Step2 2. Comprehensive Ophthalmic Exam Step1->Step2 A1 • Dark adaptation delay • Color vision changes • Night driving difficulty Step1->A1 Step3 3. Quantitative Functional Tests Step2->Step3 A2 • Visual acuity • Dilated fundus exam • Retinal imaging (OCT) Step2->A2 Step4 4. Data Analysis & Correlation Step3->Step4 A3 • Photostress Recovery Test • Formal dark adaptometry • Color vision testing (Ishihara) Step3->A3 A4 • Correlate symptoms with objective metrics • Establish dose-response relationship • Monitor changes post-drug withdrawal Step4->A4

FAQs for Technical Support

Q1: How should researchers manage and mitigate this side effect in clinical trials?

  • Patient Communication: Inform trial participants that this is a known, reversible side effect. Advise caution when driving at night or entering tunnels [1] [4].
  • Mitigation Strategy: Recommend the use of tinted glasses, which can alleviate symptoms for some individuals [1] [4].
  • Dosage Consideration: While the effect is dose-dependent, it often persists even with continued treatment at standard doses (150 mg/day) [1] [3].
  • Alternative Agents: If the side effect significantly impacts quality of life, the protocol may consider switching to an alternative antiandrogen such as bicalutamide or flutamide, which are not associated with this specific visual disturbance [2] [3].

Q2: Are certain patient populations at higher risk for this compound-induced visual disturbances? Current data does not clearly identify specific demographic populations (e.g., based on age or race) at higher risk for this particular side effect. However, it is crucial to note that other serious this compound toxicities, such as interstitial pneumonitis, have a significantly higher incidence in Japanese populations (up to 17%) [1] [3] [4]. This underscores the importance of vigilant monitoring for all adverse effects across diverse trial populations.

Q3: Is the delayed dark adaptation unique to this compound? Yes, this side effect is considered relatively unique to this compound among nonsteroidal antiandrogens. It is rarely, if ever, reported with the more commonly used agents bicalutamide and flutamide [2] [3] [5]. This specificity makes it a valuable area of research for understanding drug-receptor interactions and off-target effects on the visual cycle.

References

Nilutamide alcohol intolerance disulfiram-like reaction

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide Alcohol Intolerance: Clinical Summary

The following table summarizes the key clinical features of the alcohol intolerance reaction associated with this compound.

Feature Description
Reported Incidence Up to 10% of patients [1].
Primary Symptoms Facial flushing, malaise (general discomfort), hypotension (low blood pressure), dizziness/lightheadedness [2] [1] [3].
Onset & Cause Occurs when alcohol is consumed concurrently with this compound. The precise mechanism is not fully elucidated but is distinct from the classic disulfiram-like reaction [4] [5] [1].
Clinical Management Patients are advised to avoid alcoholic beverages while taking this compound [2] [3] [6].

Mechanistic Pathways and Research Models

The adverse reaction to alcohol with this compound is clinically well-documented, but its underlying mechanism in literature remains partially unclear and may differ from the classic disulfiram model.

Classic Disulfiram-like Reaction Mechanism

Disulfiram and several other drugs cause alcohol intolerance by inhibiting the enzyme aldehyde dehydrogenase (ALDH) [4] [7]. This blockage disrupts the normal metabolism of alcohol, leading to a toxic accumulation of acetaldehyde.

The diagram below illustrates this metabolic pathway and the site of inhibition.

G Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH ALDH ALDH Disulfiram Disulfiram Disulfiram->ALDH Inhibits

True disulfiram-like drugs act as acetaldehyde dehydrogenase inhibitors, preventing the metabolism of acetaldehyde into acetic acid and causing an unpleasant reaction that discourages alcohol consumption [4].

This compound's Distinct Pathway

While this compound causes alcohol intolerance, evidence suggests its mechanism may not primarily involve ALDH inhibition. The reaction is listed as a separate, major side effect thought to be related to its direct biological activity [5] [1]. The specific pathway remains an area for further research.

Research Implications and Experimental Considerations

For researchers, the clinical data on this compound-alcohol interaction presents several key considerations:

  • Mechanism Investigation: The unclear mechanism indicates a potential area for original research. Studies could explore whether this compound or its metabolites directly interact with alcohol metabolic enzymes, cause the release of vasoactive substances, or involve other neurohormonal pathways.
  • Toxicological Assessment: This reaction is a critical factor in the drug's safety profile. Any experimental protocols involving this compound, particularly in animal models, should strictly control for alcohol exposure to avoid confounding adverse effects.
  • Data Interpretation: Observed toxicities in pre-clinical or clinical studies following alcohol co-administration should not be automatically classified as a classic "disulfiram-like reaction" without biochemical evidence of acetaldehyde accumulation.

Frequently Asked Questions (FAQs) for Researchers

Q1: Is this compound's alcohol reaction caused by acetaldehyde accumulation, like disulfiram? While the symptoms are similar, the available evidence does not confirm that this compound acts as an acetaldehyde dehydrogenase (ALDH) inhibitor. The mechanism is cited as being distinct from the classic disulfiram-like reaction and is not fully elucidated [4] [5] [1].

Q2: What is the recommended clinical advice regarding this interaction? Based on clinical sources, the standard guidance is for patients to avoid alcoholic beverages while taking this compound to prevent the onset of symptoms like flushing, low blood pressure, and malaise [2] [3] [6].

Q3: Are there other common drugs that can cause a true disulfiram-like reaction? Yes, several drugs are known to cause this reaction by inhibiting ALDH. These include certain antibiotics (e.g., metronidazole, tinidazole, some cephalosporins), the antiretroviral agent metronidazole, and the natural compound coprine found in some mushrooms [4].

References

Incidence and Characterization of Nausea and Vomiting

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the quantitative data on nilutamide-induced nausea and vomiting from clinical trials [1]:

Adverse Event Incidence with Surgical Castration Incidence with Leuprolide Combination Typical Onset & Duration
Nausea 9.8% [1] to 10% [2] 23.9% [3] to 24% [4] Early in treatment; often lessens after the first month [3] [1].
Vomiting Not specifically quantified (less common than nausea) Up to 10% [1] Early in treatment; often lessens after the first month [3] [1].

These GI effects are considered dose-dependent and are among the most common reasons for early discontinuation in clinical trials. The higher incidence in combination therapy with a GnRH agonist (like leuprolide) compared to surgical castration alone is a key finding for study design [1] [4].

Proposed Mechanisms and Investigative Pathways

The exact mechanism behind this compound-induced nausea and vomiting is not fully elucidated but is thought to be multifactorial. The diagram below illustrates the primary hypothesized pathways.

Management and Troubleshooting Guide for Clinical Research

Based on clinical data, the following approaches are recommended for managing GI adverse events.

  • Dosing Protocol: The standard protocol (300 mg/day for 30 days, then 150 mg/day) is designed to mitigate early side effects. Monitoring GI tolerability closely during the first 30-day high-dose period is crucial [5] [1].
  • Administration with Food: Advising study participants to take this compound with food can significantly reduce gastric irritation and the incidence of nausea [6] [7].
  • Prophylactic Anti-Emetics: For studies where GI tolerability is a primary concern, the prophylactic use of anti-emetic drugs like 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine antagonists (e.g., metoclopramide) should be considered, especially during the initial treatment phase.
  • Dose Reduction and Discontinuation: Clinical trial protocols should include clear guidelines for temporary dose reduction or treatment discontinuation in cases of severe or persistent nausea and vomiting that do not respond to supportive care [5].

Experimental Protocol Considerations for Preclinical Studies

When designing animal models or in vitro studies to investigate this compound's GI effects, consider these parameters.

  • Dose Selection: Implement a dose-ranging study. Doses should reflect the human equivalent dose and include a higher dose to observe the dose-dependent GI effects noted in clinical data [1].
  • Endpoint Measurement: In animal studies, quantify nausea and vomiting using established behavioral markers (e.g., pica behavior in rodents, retching episodes in ferrets). Collect plasma and tissue samples for biomarker analysis (e.g., substance P, serotonin).
  • *In Vitro Models: Utilize cell-based assays like the Human Emetogen Prediction (HEP-2) assay to screen for this compound's emetogenic potential. Investigate its impact on isolated receptors (e.g., 5-HT3, NK1) to deconstruct its mechanism of action.

Critical Safety Signals for Monitoring

Researchers must be aware of serious adverse events associated with this compound that require immediate intervention.

  • Hepatotoxicity: Monitor liver function tests (ALT, AST) closely. Symptoms like jaundice, dark urine, or right upper quadrant pain necessitate immediate drug withdrawal [3] [5] [8].
  • Interstitial Pneumonitis: Any report of new or worsening dyspnea, cough, or chest pain requires immediate evaluation and discontinuation of this compound until drug-relatedness is ruled out [5] [2].

References

Nilutamide-Induced Pulmonary Fibrosis: Risk Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key risk and clinical presentation data based on clinical trials and post-marketing surveillance.

Aspect Details
Reported Incidence ~2% in controlled clinical trials; ~1% in some study populations; a Japanese study reported an incidence of 17% (8 of 47 patients) [1] [2].
Typical Time of Onset Most cases occur within the first 3 months of treatment initiation [1].
Clinical Presentation Exertional dyspnea (shortness of breath), cough, chest pain, and fever [1].
Radiographic Findings Chest X-rays show interstitial or alveolo-interstitial changes [1].
Physiological Findings Pulmonary function tests (PFTs) typically reveal a restrictive pattern with decreased diffusing capacity for carbon monoxide (DLco) [1].
Outcome Most cases are reversible upon discontinuation of nilutamide, though hospitalizations and rare deaths have been reported post-marketing [1] [2].

Proposed Monitoring and Management Protocol for Research

For preclinical and clinical research settings, establishing a standard operating procedure (SOP) for monitoring pulmonary safety is crucial. The following workflow outlines a comprehensive protocol.

Start Start this compound Treatment Baseline Baseline Assessment Start->Baseline P1 Chest X-ray Baseline->P1 P2 Pulmonary Function Tests (PFTs) Baseline->P2 P3 Patient Education on Symptoms Baseline->P3 Ongoing Ongoing Vigilance (Months 1-4) P3->Ongoing P4 Instruct to report new/worsening dyspnea Ongoing->P4 P5 Monitor for cough, chest pain, fever Ongoing->P5 Event Symptom Presentation P4->Event P5->Event Action Immediate Action Event->Action P6 Discontinue this compound Action->P6 P7 Perform Diagnostic Workup Action->P7 Decision Determine Causality P7->Decision Outcome1 Drug-Related Confirmed Decision->Outcome1 Yes Outcome2 Alternative Cause Found Decision->Outcome2 No End1 Permanently Discontinue this compound Outcome1->End1 End2 Consider Re-challenge Outcome2->End2

Protocol Details
  • Baseline Assessment (Pre-Treatment)

    • Chest X-ray (CXR): A routine chest X-ray is recommended prior to initiating this compound [1].
    • Pulmonary Function Tests (PFTs): Baseline PFTs, including assessment of diffusing capacity (DLco), should be considered. This provides a critical reference for any future changes [1].
    • Patient Education: Researchers and clinicians should instruct patients or study participants to report any new or worsening shortness of breath that occurs during treatment [1].
  • Ongoing Monitoring and Action

    • Vigilance Period: The highest vigilance should be maintained for the first 3-4 months of therapy [1].
    • Symptom Triggered Action: If symptoms occur, this compound should be immediately discontinued until a full evaluation can determine if the symptoms are drug-related [1]. A diagnostic workup typically includes a chest X-ray and PFTs to look for the restrictive pattern and decreased DLco characteristic of this adverse effect [1].

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for this compound-induced lung injury? The pathogenesis is not fully understood. However, current evidence suggests a similarity to nitrofurantoin, another nitroaromatic compound. Both this compound and nitrofurantoin can be metabolized in the liver and lungs by microsomal NADPH-cytochrome P450 reductase to nitroanion free-radicals, which are thought to be responsible for the observed pulmonary and hepatic toxicity [1].

Q2: How does the pulmonary risk of this compound compare to other antiandrogens? While all antiandrogens may carry some risk, this compound appears to have a more prominently documented association with ILD in the literature. Analyses of pharmacovigilance databases (like JADER and FAERS) have detected adverse event signals for ILD with bicalutamide and flutamide as well, but the clinical profile and post-marketing reports specifically highlight interstitial pneumonitis as a notable risk for this compound [3] [4].

Q3: What was the outcome in the reported clinical cases? In a case series of eight patients, the outcome was favorable in all after this compound was stopped. Five patients recovered with drug cessation alone, two required additional corticosteroids due to compromised gas exchange, and one recovered after the dose was simply reduced from 300 mg to 150 mg daily. Recovery was associated with improved pulmonary function and oxygenation [2].

References

Nilutamide drug interactions cytochrome P450

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide & Cytochrome P450 Inhibition

This compound acts as a direct inhibitor of several hepatic cytochrome P450 (CYP450) enzymes. The primary data comes from a study using human liver microsomes, which quantified the inhibition of various monooxygenase activities at a this compound concentration of 110 µM, a level expected in the human liver after therapeutic dosing [1].

The table below summarizes the key experimental findings:

Monooxygenase Activity Representative CYP Enzyme Inhibition at ~110 µM this compound
Hexobarbital hydroxylase Primarily CYP2C 85% [1]
Benzphetamine N-demethylase CYP2B 40% [1]
Benzo(a)pyrene hydroxylase CYP1A 35% [1]
7-ethoxycoumarin O-deethylase Multiple (Broad Substrate) 25% [1]

Mechanism of Inhibition: The inhibition is competitive and reversible [1]. This means this compound binds directly to the active site of the enzyme, competing with the substrate, but does not cause permanent inactivation.

In Vivo Correlation: Supporting in vivo evidence from mouse studies showed that this compound administration significantly increased hexobarbital-induced sleeping time, confirming that this enzymatic inhibition has functional pharmacological consequences [1].

FAQs for Research Professionals

Q1: What is the primary clinical concern regarding this compound's inhibition of CYP450? The main concern is the potential for drug-drug interactions (DDIs). As an inhibitor, this compound can decrease the metabolic clearance of co-administered drugs that are substrates for the same CYP enzymes. This can lead to increased plasma levels of those drugs, raising the risk of toxicity and adverse effects [2] [3]. Key interactions noted in the literature include the anticoagulant warfarin and the bronchodilator theophylline [2] [4].

Q2: How does this compound's interaction profile compare to other Antiandrogens? Later-generation antiandrogens have more defined profiles as strong inducers of CYP3A4 (e.g., enzalutamide, apalutamide). This compound's role as a CYP inhibitor is a distinct and important differentiator. This fundamental difference in mechanism means that the DDI management strategy for this compound (managing increased exposure of co-medications) is the opposite of that for enzalutamide (managing decreased exposure) [3].

Q3: Are there any specific in vitro experimental considerations when studying this compound? Yes. The 1989 study found no spectral evidence for the formation of a metabolic intermediate (MI) complex with cytochrome P450, and no irreversible inactivation was observed. This indicates that the inhibition is not mechanism-based, which should inform the design of your pre-incubation protocols [1].

Experimental Protocol: Assessing CYP450 Inhibition

This methodology is adapted from the key study by Babany et al. (1989), which used human and mouse liver microsomes to characterize this compound's effects [1].

1. Objective To determine the inhibitory potential of this compound on major cytochrome P450 enzyme activities in a human liver microsome system.

2. Materials

  • Human liver microsomes (pooled for representative enzyme activity)
  • This compound (test compound)
  • NADPH regenerating system
  • Substrates for specific CYP enzymes:
    • Hexobarbital (for CYP2C)
    • Benzphetamine (for CYP2B)
    • Benzo(a)pyrene (for CYP1A)
    • 7-ethoxycoumarin (broad substrate)
  • Appropriate analytical equipment (e.g., HPLC, spectrophotometer)

3. Procedure

  • Incubation Setup: Prepare incubation mixtures containing liver microsomes, the specific substrate, and varying concentrations of this compound (e.g., 0-150 µM) in a suitable buffer.
  • Reaction Initiation: Start the enzymatic reaction by adding the NADPH regenerating system.
  • Reaction Termination: Stop the reaction at predetermined time points (e.g., by adding acid or organic solvent).
  • Metabolite Quantification: Analyze the formation of the specific metabolite for each substrate using your chosen analytical method.
    • Example: Monitor the formation of 7-hydroxycoumarin from 7-ethoxycoumarin.

4. Data Analysis

  • Calculate reaction velocities in the presence and absence of this compound.
  • Use nonlinear regression to fit the data to an appropriate model (e.g., competitive inhibition) and determine the inhibition constant (Ki).

Diagram of this compound's CYP450 Inhibition Pathway

The following diagram illustrates the mechanistic pathway by which this compound inhibits cytochrome P450 enzymes, leading to potential drug interactions.

G Start Start: Co-administration P450 CYP450 Enzyme (in Liver Microsome) Start->P450 This compound This compound Start->this compound Metabolism Normal Drug Metabolism P450->Metabolism Reduced_Metab Reduced Metabolism P450->Reduced_Metab Clearance Normal Clearance Metabolism->Clearance Inhibition Competitive Inhibition This compound->Inhibition Binds Active Site Inhibition->P450 Reversibly Blocks Accumulation Drug Accumulation & Potential Toxicity Reduced_Metab->Accumulation

References

Nilutamide elevated liver enzymes monitoring protocol

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide Hepatotoxicity Monitoring FAQ

Q1: What is the clinical significance of liver enzyme elevations with this compound? this compound is associated with a low rate of serum aminotransferase elevations. In large clinical trials, ALT elevations occurred in approximately 8% of patients (with a reported range of 2% to 33%) [1]. These elevations are typically mild, asymptomatic, and transient, resolving spontaneously without requiring discontinuation in most cases. However, this compound has also been linked to rare instances of clinically apparent, acute liver injury, including some fatal cases. The likelihood score for this compound being a cause of clinically apparent liver injury is C (probable cause) [1].

Q2: What is the recommended monitoring protocol for liver enzymes? The consensus from prescribing information and clinical reviews is to implement a structured monitoring schedule [1] [2]:

Monitoring Timepoint Action
Prior to Initiation Obtain baseline serum transaminase levels (ALT, AST) [2].
During First 4 Months Monitor serum transaminase levels at regular intervals [1] [2].
After 4 Months Continue monitoring liver tests periodically thereafter [1] [2].
Symptom-Driven Testing Immediately check liver function tests (LFTs) if symptoms like nausea, vomiting, abdominal pain, fatigue, anorexia, jaundice, dark urine, or right upper quadrant tenderness occur [2].

Q3: What actions should be taken if liver enzyme elevations are detected? Clinical management decisions should be based on the severity of the elevation and the presence of symptoms [1] [2]:

Clinical Scenario Recommended Action
Mild, Asymptomatic ALT Elevations Can often be monitored without dose modification, as they are frequently self-limiting [1].
ALT >2x ULN Monitor closely.
ALT >2x ULN with Symptoms, or any Jaundice Immediately discontinue this compound and closely monitor liver function until resolution [2].
Clinically Apparent Liver Injury Discontinue this compound permanently. Rechallenge should be avoided [1].

Experimental & Clinical Assessment Protocol

For researchers designing preclinical or clinical studies, the following workflow outlines the key decision points in monitoring and managing this compound-associated hepatotoxicity. The corresponding Graphviz DOT script generates this workflow diagram.

Start Start this compound Therapy Baseline Obtain Baseline LFTs Start->Baseline Monitor Routine Monitoring Baseline->Monitor Decision_Abnormal Abnormal LFTs? Monitor->Decision_Abnormal Decision_Severe ALT >2x ULN OR Jaundice? Decision_Abnormal->Decision_Severe Yes Action_Continue Continue Therapy & Monitoring Plan Decision_Abnormal->Action_Continue No Decision_Severe->Action_Continue No Action_Discontinue Discontinue this compound & Monitor until Resolution Decision_Severe->Action_Discontinue Yes SymptomCheck Patient Reports Symptoms SymptomCheck->Decision_Severe

Figure 1: this compound Liver Enzyme Monitoring Clinical Workflow.

Key Protocol Steps:

  • Baseline Assessment: Perform before or at treatment initiation.
    • Measure: Serum ALT and AST levels [2].
    • Exclude: Severe hepatic impairment (contraindication) [2].
  • Routine Schedule: Follow structured monitoring plan.
    • Frequency: Regular intervals during the first 4 months, then periodically thereafter [1] [2]. The high-risk period for serious injury is the first 3-4 months [1] [2].
    • Latency Period: Clinically apparent injury typically presents 2 to 4 months after starting therapy [1].
  • Symptom-Driven Evaluation: Conduct immediate testing for new symptoms.
    • Trigger Symptoms: Nausea, vomiting, abdominal pain, fatigue, anorexia, "flu-like" symptoms, jaundice, dark urine, or right upper quadrant tenderness [2].
  • Management Actions: Determine response to abnormal results.
    • Discontinuation Criteria: Jaundice or ALT >2 times the upper limit of normal (ULN) [2].
    • Rechallenge: Not recommended after clinically apparent liver injury [1].
    • Cross-Reactivity: Patients with this compound hepatotoxicity should avoid flutamide and use bicalutamide with caution [1].

Key Considerations for Clinical Protocols

  • Mechanism of Injury: The hepatotoxicity is poorly understood but may involve the formation of toxic metabolites that cause oxidative stress or mitochondrial dysfunction [1]. This compound is extensively metabolized in the liver and lungs [2].
  • Pulmonary Toxicity Monitoring: Be aware that interstitial pneumonitis occurs in about 2% of patients. A baseline chest X-ray is recommended before starting this compound, and patients should report any new or worsening dyspnea [3] [2].
  • Guideline Context: Note that current clinical guidelines (e.g., AUA/SUO) do not recommend first-generation antiandrogens like this compound for metastatic hormone-sensitive prostate cancer (mHSPC) except to block testosterone flare, in light of stronger evidence for newer agents [4] [2].

References

Mechanism of Action: Nilutamide-Induced Mitochondrial Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide directly targets mitochondrial respiratory chain Complex I. This inhibition has a cascading effect on cellular bioenergetics [1] [2].

  • Primary Target: In isolated rat mitochondria, this compound (at 100 µM) specifically inhibits oxygen consumption supported by substrates that feed electrons into Complex I. It does not affect respiration driven by substrates for Complex II, III, or IV [1].
  • Consequence on Energy Metabolism: This inhibition of the electron transport chain leads to a decrease in the mitochondrial membrane potential and directly impairs ATP formation [1].
  • Cellular Outcome: In hepatocytes incubated without glucose, this compound (500 µM) causes an early drop in cellular ATP levels and subsequent toxicity. The presence of glucose can mitigate this early ATP depletion, indicating that glycolysis can compensate for the mitochondrial energy deficit at least temporarily [1].

The relationship between this compound exposure and its downstream cellular effects is summarized below:

G start This compound Exposure ci Inhibits Complex I start->ci resp Impaired Mitochondrial        Respiration ci->resp atp Decreased ATP        Formation resp->atp pot Drop in Cellular        ATP Level atp->pot tox Early Cellular        Toxicity pot->tox gluc Glucose        (Glycolysis) comp Compensates for        Energy Deficit gluc->comp Delays toxicity comp->pot

Experimental Data & Protocols

The table below summarizes key experimental findings and conditions from the foundational study on this compound's mitochondrial toxicity [1].

Experimental Model This compound Concentration Effect Observed
Isolated Rat Mitochondria 100 µM Inhibited Complex I-supported respiration; Decreased membrane potential & ATP formation
Submitochondrial Particles 100 µM Decreased NADH-mediated oxygen consumption & NADH oxidation
Isolated Hepatocytes (no glucose) 500 µM Early ATP depletion (at 2 hr) and early toxicity (at 4 hr)
Isolated Hepatocytes (with 5mM glucose) 500 µM No early ATP depletion; mild toxicity at early time points
Methodologies for Assessing Mitochondrial Dysfunction

For researchers investigating drug-induced mitochondrial toxicity, the following standardized protocols are recommended [3]:

  • Measurement of Oxygen Consumption Rate (OCR)

    • Application: Used to assess the overall function of the mitochondrial electron transport chain. A decrease in OCR with NADH-linked substrates can indicate Complex I inhibition.
    • Key Consideration: Primary neurons or hepatocytes can be cultured and analyzed using a Seahorse XF Analyzer or similar instrument. The assay should be performed in a substrate-specific manner to pinpoint the defective complex [3].
  • Single-Cell Fluorescence Imaging

    • Mitochondrial Membrane Potential (Δψm): Measured using fluorescent dyes like TMRM (Tetramethylrhodamine, Methyl Ester). A dissipation of Δψm indicates impaired proton pumping, often a consequence of electron transport chain inhibition [1] [3].
    • Mitochondrial NAD(P)H Autofluorescence: This measures the redox state of the mitochondria. Changes in autofluorescence can reflect alterations in the NADH pool due to impaired oxidation at Complex I [3].

Troubleshooting Common Experimental Issues

Issue Possible Cause Suggested Solution
High variability in OCR measurements in cell models. Inconsistent cell culture conditions (passage number, seeding density, confluence). Standardize culture protocols; use cells at a consistent, low passage number; ensure uniform seeding density [3].
No observed toxicity in cell lines despite using reported this compound concentrations. Compensatory glycolysis masking mitochondrial toxicity. Conduct experiments in galactose-based media, which forces cells to rely on oxidative phosphorylation for energy, thereby increasing sensitivity to mitochondrial toxins [1] [2].
Difficulty in pinpointing Complex I as the primary target. Non-specific drug effects or secondary cellular stressors. Use a panel of mitochondrial substrates (e.g., pyruvate/malate for CI, succinate for CII) on isolated mitochondria to isolate the defective complex [1] [4].

Frequently Asked Questions (FAQs)

Q1: Does this compound's toxicity involve the formation of reactive oxygen species (ROS)? While the primary mechanism of early toxicity is ATP depletion due to direct Complex I inhibition, the study notes that in the presence of glucose, a delayed toxicity occurs which is likely the result of an oxidative stress. No evidence was found for the formation of the this compound nitro anion free radical in their models [1].

Q2: Are there other drugs known to cause toxicity through Complex I inhibition? Yes, inhibition of mitochondrial Complex I is a recognized mechanism of toxicity for several drugs. Notable examples include rotenone (used in research and as a pesticide), some statins like cerivastatin (withdrawn from market), and the antiarrhythmic drug amiodarone [2] [5] [4].

Q3: What are the key clinical or pathological consequences of mitochondrial Complex I inhibition? Severe inhibition can lead to hepatotoxicity, including a serious condition called microvesicular steatosis, which is characterized by severe impairment of fatty acid β-oxidation and can lead to liver failure [6] [7]. In cellular models, it can trigger specific cell death pathways like ferroptosis [8].

References

Understanding the Challenge: Nilutamide's Properties

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide is a nonsteroidal antiandrogen drug used to treat prostate cancer, but it faces significant biopharmaceutical challenges [1]. Its poor aqueous solubility and complex polymorphic behavior can lead to inconsistent dissolution and bioavailability, making formulation difficult [2] [3]. Furthermore, its solid-state forms exhibit distinct thermodynamic stability, which must be considered for successful formulation [3].

Strategies for Solubility & Stability Improvement

Researchers are exploring several advanced methods to enhance this compound's solubility and physical stability. The table below summarizes the core principles and key findings of three prominent strategies.

Strategy Core Principle Key Findings / Outcomes
Bioisosteric Modification [1] Replace functional groups with similar physicochemical properties to design safer, more effective analogues. Created 1,575 new analogues; 47 showed improved predicted ADMET profiles and binding affinity to the androgen receptor.
Polymorphic & Solid Form Control [2] [3] Control the crystalline form (polymorph) or create solvates to modify solubility and stability. Isolated pure Form II at ambient temperature using gel-mediated crystallization [2]. Discovered a new chloroform solvate and evidence of a potential new polymorph [2]. Form I is the most thermodynamically stable monotropically [3].
Amorphous Solid Dispersions (ASDs) [4] Disperse the drug in a polymer matrix to create a higher-energy, more soluble amorphous form. Increases solubility and dissolution via the "spring and parachute" effect. Stability is maintained by drug-polymer interactions (e.g., H-bonding) and high polymer ( T_g ) [4].

Experimental Protocols & Workflows

Protocol 1: Gel-Mediated Crystallization for Polymorph Control

This method uses a supramolecular gel matrix to control nucleation and crystal growth, enabling access to metastable polymorphs [2].

  • Materials: this compound API, FmocFF (gelator), organic solvents (e.g., Acetonitrile, Chloroform, Toluene).
  • Procedure:
    • Prepare a supersaturated solution of this compound in the chosen organic solvent at an elevated temperature (e.g., 25-35°C).
    • Add FmocFF to the hot solution at a concentration above its minimum gelation concentration (e.g., 10-20 mg/mL depending on the solvent).
    • Allow the solution to cool to room temperature undisturbed. A stable organogel with this compound incorporated will form within minutes.
    • Let the gel stand for 2-5 days at room temperature for crystals to form within the fibrous network.
    • Isolate the crystals by carefully disrupting the gel and characterize them using PXRD, DSC, and optical microscopy [2].

The following workflow outlines the key steps in the gel-mediated crystallization process:

G Start Start Gel-Mediated Crystallization S1 Prepare supersaturated This compound solution at 25-35°C Start->S1 S2 Add FmocFF gelator (10-20 mg/mL) S1->S2 S3 Cool to room temperature and form organogel S2->S3 S4 Age gel for 2-5 days at room temperature S3->S4 S5 Isolate resulting crystals S4->S5 S6 Characterize solid form (PXRD, DSC, microscopy) S5->S6 End Crystals Obtained S6->End

Protocol 2: Formulating an Amorphous Solid Dispersion (ASD)

ASDs stabilize the amorphous form of this compound, which has higher solubility than its crystalline counterparts [4].

  • Critical Pre-formulation Tests:
    • Glass Forming Ability (GFA): Assess the tendency of this compound to form a stable glass upon cooling from the melt. Poor glass formers require higher polymer ratios [4].
    • Drug-Polymer Miscibility: Use miscibility predictors like the Hansen solubility parameters to select compatible polymers (e.g., PVP, HPMC) [4].
  • Manufacturing Method - Spray Drying:
    • Dissolve this compound and the polymer in a volatile organic solvent (e.g., methanol, acetone).
    • Spray the solution through a nozzle into a hot chamber, causing instantaneous solvent evaporation and formation of solid amorphous particles.
    • Collect the dried powder and store under controlled humidity conditions [4].
  • Characterization: Use DSC to confirm amorphicity and measure the glass transition temperature ((T_g)). Use PXRD to verify the absence of crystalline peaks. FTIR can confirm drug-polymer interactions like hydrogen bonding [4].

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for stabilizing an Amorphous Solid Dispersion of this compound? A1: The glass transition temperature ((T_g)) is paramount. A higher (T_g) (often achieved by selecting a polymer with a high inherent (T_g)) reduces molecular mobility, which slows down crystallization. Strong drug-polymer interactions (e.g., hydrogen bonding) are also crucial to inhibit phase separation and crystallization over time, ensuring physical stability during storage [4].

Q2: Why is polymorphic control important for this compound, and which form is most stable? A2: Different polymorphs can have vastly different solubility, dissolution rates, and physical stability, directly impacting product performance and shelf-life. Studies have confirmed that Form I is the thermodynamically most stable form at room temperature, and the system is monotropic (the relative stability of the forms does not change with temperature). Forms II and III are metastable [3].

Q3: My this compound crystals are precipitating too quickly during the gel-mediated process. How can I improve this? A3: This is likely a supersaturation issue. You can:

  • Reduce the initial supersaturation by lowering the drug loading temperature from 35°C to 25°C [2].
  • Optimize the solvent-gelator combination. Different solvents (e.g., acetonitrile vs. toluene) create unique gel fiber networks and interaction environments, which can dramatically alter nucleation kinetics and crystal habit [2].

References

Nilutamide vs flutamide hepatotoxicity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Hepatotoxicity Profile Comparison

The table below summarizes the key differences in hepatotoxicity between nilutamide and flutamide based on clinical data.

Feature This compound Flutamide
Incidence of ALT Elevations 2% to 33% of patients [1] [2] Up to 62% of patients [3]
Incidence of Clinically Apparent Liver Injury Rare [2] 0.1% to 1% of patients [3]
Case Fatality Reported (e.g., fulminant hepatic failure) [1] [4] [2] Reported (e.g., 20 fatal cases in first 5 years per FDA) [3]
Reported Cases of Hepatotoxicity Few published cases [2] More numerous cases (e.g., 46 cases published 1986-2003) [1]
Typical Latency to Onset 2 to 4 months [2] 1 to 10 months (average 3 months) [3]
Pattern of Enzyme Elevations Typically hepatocellular [2] Most commonly hepatocellular, but cholestatic and mixed also described [3]
Recommended Monitoring Liver tests before treatment and regularly thereafter, especially in the first 4 months [2] Monthly ALT levels for the first 4 months and regularly thereafter [3]

Mechanisms of Hepatotoxicity

Both this compound and flutamide are nitroaromatic drugs, and their hepatotoxicity is linked to the bioactivation of this chemical group [5]. However, their specific mechanisms differ.

Proposed Mechanism for Flutamide-Induced Liver Injury

Recent research suggests that flutamide-induced liver injury is immune-mediated. The drug is metabolized into a reactive intermediate that can cause cellular damage, releasing damage-associated molecular patterns (DAMPs). These DAMPs activate inflammasomes in immune cells, leading to the release of pro-inflammatory cytokines like IL-1β, which can trigger a cascade resulting in liver injury [6]. The diagram below illustrates this proposed pathway.

G Flutamide Flutamide Metabolite Reactive Metabolite (FLU-1 N-OH) Flutamide->Metabolite  Bioactivation (CYP3A4, Hydrolases) Hepatocyte Hepatocyte Metabolite->Hepatocyte  Causes DAMP Damage-Associated Molecular Patterns (DAMPs) Hepatocyte->DAMP  Releases Inflammasome Inflammasome Activation DAMP->Inflammasome  Activates IL1B IL-1β Release Inflammasome->IL1B  Induces Injury Hepatocellular Injury IL1B->Injury  Promotes

Proposed Mechanisms for this compound-Induced Liver Injury

The primary mechanisms proposed for this compound involve direct cellular stress. Research indicates that this compound can undergo "redox cycling" within liver cells, generating oxidative stress that damages cellular structures [1]. Furthermore, it has been shown to inhibit the mitochondrial respiratory chain (Complex I), reducing ATP production and directly contributing to hepatocyte dysfunction and death [1].

Comparative Experimental Data and Protocols

The following table outlines key experimental findings and the methodologies used to obtain them.

| Study Focus / Compound | Key Experimental Findings | Experimental Methodology Summary | | :--- | :--- | :--- | | In Vitro Potency [7] | OH-flutamide (active metabolite) was 3.1- to 7.8-fold more potent than bicalutamide in blocking androgen effects. | Compounds tested on androgen-sensitive Shionogi mouse mammary tumor cells and human breast cancer cells (T-47D, ZR-75-1). Measured inhibition of cell proliferation and GCDFP-15 protein secretion induced by androgens. | | Inflammasome Activation [6] | Supernatant from human hepatocyte cells (FLC-4) incubated with flutamide or (S)-bicalutamide activated inflammasomes in immune cells (THP-1). |

  • Incubated FLC-4 cells with antiandrogens.
  • Collected supernatant and applied it to differentiated THP-1 cells.
  • Measured IL-1β production and caspase-1 activity in THP-1 cells as markers of inflammasome activation. | | Mitochondrial Toxicity [1] | this compound inhibits mitochondrial respiratory complex I, reducing ATP formation in isolated hepatocytes. | Used isolated rat hepatocytes. Measured oxygen consumption and ATP levels after exposure to this compound to assess its direct effect on mitochondrial function. |

Clinical Management and Conclusion

For researchers and clinicians, the key implications are:

  • Risk Stratification: Flutamide presents a greater hepatotoxic risk than this compound. Bicalutamide is considered a safer alternative within the class [1] [3].
  • Monitoring is Mandatory: Strict adherence to liver function test monitoring schedules is crucial, particularly during the initial months of therapy with either drug [3] [2].
  • Managing Toxicity: Prompt discontinuation of the drug is required if liver injury is suspected. Switching a patient from flutamide to this compound (or vice versa) after an injury event is not recommended due to the potential for cross-reactivity [2].

References

Nilutamide vs. Enzalutamide: At-a-Glance Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core differences between these two agents, highlighting why enzalutamide represents a more advanced therapeutic option.

Feature Nilutamide (First-Generation) Enzalutamide (Second-Generation)
Mechanism of Action Competitively inhibits androgen binding to the AR ligand-binding domain (LBD) [1] [2]. Multifocal AR inhibition: blocks androgen binding, impedes nuclear translocation, and disrupts AR-DNA binding [2].
Binding Affinity for AR Lower affinity for the AR [2]. 5-8 times higher affinity for the AR than bicalutamide (a first-gen drug); darolutamide has an even higher affinity [2].
Overcoming Resistance Limited efficacy; often becomes an AR agonist due to AR overexpression or mutations in CRPC [2]. Developed specifically to overcome resistance mechanisms in CRPC; less prone to agonist conversion [2].
Clinical Indications Largely historical; used in combined androgen blockade for advanced disease [1]. Approved for a broad range: BCR, mCSPC, nmCRPC, and mCRPC [3].
Key Trial Data Based on older studies with modest benefits [4]. Supported by multiple pivotal trials (e.g., AFFIRM, PREVAIL, PROSPER, ARCHES, EMBARK) showing significant improvements in OS, rPFS, and MFS [3].
NCCN Guideline Status Not recommended in current guidelines. Category 1 recommendation for M0/M1 CSPC and CRPC [3].

Second-Generation Antiandrogen Comparison

In clinical practice, enzalutamide is compared with its second-generation peers. The table below compares key parameters that influence drug selection.

Parameter Enzalutamide Apalutamide Darolutamide
Bioavailability & Dosing High bioavailability; once daily without food restrictions [2]. High bioavailability; once daily without food restrictions [2]. Low bioavailability (~30%); must be taken twice daily with food [2].
Half-Life & Metabolism Long half-life (5.8-8.6 days); metabolized by CYP2C8 and CYP3A4 [2]. Half-life ~3 days; metabolized by CYP2C8 and CYP3A4 [2]. Short half-life (~20 hours); metabolized by CYP3A4, UGT1A9, UGT1A1 [2].
Drug Interaction Potential Strong CYP3A4 inducer; moderate inducer of CYP2C9/CYP2C19; many drug interactions [2]. Strong CYP3A4 and CYP2C19 inducer; drug interactions possible [2]. Lower risk of CYP-mediated drug interactions [2].
CNS Penetration & Seizure Risk Higher CNS penetration; associated with seizure risk [2]. Associated with seizure risk [2]. Low CNS penetration; lowest seizure risk among SGARIs [2].
Hepatic/Renal Impairment No dose adjustment for mild/moderate hepatic or renal impairment [2]. No data for severe hepatic impairment; no adjustment for mild/moderate renal impairment [2]. Dose reduction recommended for moderate hepatic or severe renal impairment [2].

Clinical Efficacy and Safety Data

Clinical trials and real-world studies provide robust data on the performance of enzalutamide.

  • Efficacy in Different Disease Stages: A network meta-analysis of randomized controlled trials showed that in patients with non-metastatic CRPC (nmCRPC), both enzalutamide and apalutamide were more effective than darolutamide at prolonging metastasis-free survival (MFS), though there was no significant difference between enzalutamide and apalutamide [4]. In metastatic CRPC (mCRPC), using enzalutamide before chemotherapy was a significantly better option for improving radiographic progression-free survival (rPFS) compared to its use after chemotherapy [4].
  • Real-World Effectiveness: A large real-world study of over 3,000 patients in Taiwan demonstrated that enzalutamide use was associated with superior overall survival compared to abiraterone (another cornerstone therapy for mCRPC), primarily when used before docetaxel chemotherapy [5].
  • Safety Profile: The same real-world study found that enzalutamide had a significantly lower risk of venous thromboembolism (VTE) compared to abiraterone, with no significant difference in the risk of major adverse cardiovascular events (MACE) or fractures [5]. Compared to other second-generation drugs, darolutamide generally has the lowest rate of overall adverse events, including seizures [2].

Experimental Insights and Resistance Mechanisms

For research and development, understanding the molecular basis of efficacy and resistance is crucial.

  • Mechanism of Action Protocol: The multifaceted mechanism of enzalutamide can be conceptualized as a series of molecular events. The following diagram illustrates this targeted pathway inhibition.

G cluster_Enza Enzalutamide Inhibition Points Androgen Androgen (Testosterone/DHT) AR_Inactive Androgen Receptor (AR) (Inactive, Cytoplasmic) Androgen->AR_Inactive 1. Binding AR_Active AR (Active) AR_Inactive->AR_Active 2. Conformational Change & Activation AR_Dimer AR Dimer AR_Active->AR_Dimer NuclearPore Nuclear Pore AR_Dimer->NuclearPore 3. Nuclear Translocation DNA_Binding DNA Binding & Co-factor Recruitment NuclearPore->DNA_Binding 4. Entry into Nucleus Nucleus Nucleus Transcription Target Gene Transcription DNA_Binding->Transcription Inhibit_Binding Inhibits Androgen Binding Inhibit_Binding->AR_Inactive  Point A Inhibit_Transloc Impedes Nuclear Translocation Inhibit_Transloc->NuclearPore  Point B Inhibit_DNA Disrupts DNA Binding Inhibit_DNA->DNA_Binding  Point C

  • Resistance Mechanisms: A major research focus is understanding and overcoming resistance to enzalutamide. Resistance mechanisms are broadly categorized as AR-dependent and AR-indifferent.
    • AR-dependent resistance includes mechanisms that reactivate AR signaling despite treatment, such as AR amplification (leading to receptor overexpression), AR mutations (particularly in the ligand-binding domain that may alter drug binding), and the emergence of constitutively active AR splice variants (e.g., AR-V7) that lack the ligand-binding domain targeted by enzalutamide [3] [1].
    • AR-indifferent resistance involves tumors bypassing the AR pathway altogether by relying on alternative oncogenic pathways, such as the PI3K/AKT/mTOR pathway, or by undergoing a lineage plasticity event leading to neuroendocrine differentiation [3] [6].

Key Takeaways for Professionals

  • Therapeutic Shift: The clinical landscape has decisively moved from first-generation drugs like this compound to second-generation AR inhibitors like enzalutamide due to superior efficacy and broader approval across the disease continuum [3] [2].
  • Informed Agent Selection: When choosing among second-generation agents, the decision involves a trade-off. Enzalutamide has proven efficacy across the broadest range of indications, but darolutamide may offer a preferable safety and drug-interaction profile for patients with specific comorbidities or polypharmacy concerns [4] [2].
  • Research Frontiers: The current challenge is overcoming resistance. Leading strategies being investigated include combination therapies with agents like PARP inhibitors (for tumors with DNA repair defects) and developing novel compounds that target AR-indifferent pathways or resistant mechanisms like AR splice variants [3] [6].

References

Comparative Profile: Nilutamide vs. Cyproterone Acetate

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Nilutamide Cyproterone Acetate (CPA)
Drug Class First-generation Non-Steroidal Antiandrogen (NSAA) [1] [2] Steroidal Antiandrogen (SAA) [1] [3]
Primary Mechanism Pure androgen receptor (AR) antagonist [4] [5] AR antagonist + Antigonadotropic effect (suppresses testosterone production) [3]
Effect on Testosterone Increases testosterone levels (by blocking negative feedback) [1] Suppresses testosterone production [3]
Half-Life ~2 days / 41-49 hours [1] [4] Relatively long half-life (allows for sustained action) [3]
Unique & Notable Side Effects Visual disturbances (delay in dark adaptation), Alcohol intolerance, Interstitial pneumonitis [1] [4] [2] Hepatotoxicity, Liver failure, Increased risk of depression, Fatigue, Thromboembolism [1] [3]
Common Side Effects Gynecomastia, breast pain, hot flashes, gastrointestinal effects, hepatotoxicity [1] [4] [2] Gynecomastia, sexual dysfunction, hepatotoxicity [1] [3]
Efficacy in MAB Slightly favorable to MAB (5-year survival +2.9%) [6] Slightly unfavorable to MAB (5-year survival -2.8%) [6]

Mechanisms of Action and Signaling Pathways

The fundamental difference between these two drugs lies in their mechanisms of action, which directly influence their side effect profiles and clinical applications.

The following diagram illustrates the distinct pathways through which this compound and CPA exert their effects:

G cluster_CPA Cyproterone Acetate (Steroidal) cluster_NLM This compound (Non-Steroidal) Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH/FSH Testosterone Testosterone Testes->Testosterone AndrogenReceptor AndrogenReceptor Testosterone->AndrogenReceptor CellGrowth CellGrowth AndrogenReceptor->CellGrowth Gene Transcription T_Increase Testosterone Increase AndrogenReceptor->T_Increase Blocks Feedback CPA_AR_Block CPA Blocks AR CPA_AR_Block->AndrogenReceptor Antagonism CPA_Suppression CPA Suppresses Gonadotropin Release CPA_Suppression->Pituitary Inhibition NLM_AR_Block This compound Blocks AR NLM_AR_Block->AndrogenReceptor Antagonism

Experimental Insights into Mechanisms
  • For Cyproterone Acetate: The key mechanisms can be investigated in vivo. The antigonadotropic effect is assessed by treating animal models (e.g., rats) with CPA and measuring the subsequent decrease in circulating levels of luteinizing hormone (LH) and testosterone using immunoassays [3]. The AR antagonism is typically evaluated in castrated animal models. The ventral prostate weight is measured after administering testosterone propionate alone and in combination with CPA; a significant reduction in prostate weight in the combination group confirms AR blockade [1].
  • For this compound: Its primary action as a pure AR antagonist is demonstrated in vitro. Experiments involve culturing androgen-dependent cell lines (like T-47D or ZR-75-1). The cells are stimulated with testosterone, which increases the secretion of markers like GCDFP-15. The concentration-dependent reduction of this marker in the presence of this compound (with an IC50 of ~75-87 nM) quantifies its antagonistic potency [4].

Clinical and Research Implications

The pharmacological differences translate directly into clinical practice and research considerations.

  • Therapeutic Role: Both drugs are used in Maximum Androgen Blockade (MAB) for advanced prostate cancer, combined with a GnRH agonist or orchiectomy [4] [6] [5]. CPA is also used for conditions like severe hirsutism, acne, and in transgender hormone therapy due to its potent testosterone-suppressing activity [3].
  • Comparative Efficacy: A large meta-analysis of 27 randomized trials showed that while MAB, in general, offers a small survival benefit, the effect differs by antiandrogen. MAB with this compound (and flutamide) showed a 2.9% improvement in 5-year survival, whereas MAB with CPA showed a 2.8% decrease, suggesting a more favorable profile for this compound in this context [6].
  • Modern Clinical Context: It is important to note that both are considered first-generation agents. Bicalutamide is generally preferred over this compound and Flutamide due to its better safety profile and once-daily dosing [1]. Newer, second-generation NSAAs like Enzalutamide and Apalutamide have superior efficacy and are now standard for castration-resistant prostate cancer [1] [5].
  • Research Directions: Current research on this compound focuses on structural modifications (bioisosterism) to create novel analogues with improved pharmacokinetics and reduced toxicity, particularly to address its hepatotoxicity and unique side effects [2].

Conclusion

  • This compound acts as a pure AR blocker but can lead to a rise in testosterone levels, and is associated with distinct ocular and pulmonary side effects.
  • Cyproterone Acetate provides a more comprehensive androgen blockade by both antagonizing the AR and suppressing testosterone production, but this comes with a higher risk of significant hepatotoxicity and depressive symptoms.

For researchers, this comparison underscores that structural class (steroidal vs. non-steroidal) fundamentally defines a drug's mechanistic and safety profile. For clinicians, it highlights the necessity of tailoring the choice of antiandrogen to the individual patient's disease state, treatment goals, and susceptibility to specific adverse effects.

References

Efficacy & Safety: Combination Therapy vs Monotherapy

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from clinical data on nilutamide combination therapy and the limited information available on monotherapy.

Aspect This compound Combination Therapy (with Castration) This compound Monotherapy
Approved Use Approved for metastatic prostate cancer (stage D2) in combination with orchiectomy [1]. Not an indicated use; monotherapy is not recommended [2] [1].
Clinical Efficacy Significantly improves progression-free survival (PFS) and overall survival (OS) compared to castration alone [3]. Improves response rate and clinical benefit [3]. Limited data; one small non-comparative study exists [2]. Lacks robust evidence for efficacy.
Common Adverse Events Hot flashes, nausea, constipation, increased liver enzymes, dizziness [2] [1]. Expected to be mainly pharmacological effects of an anti-androgen, such as gynecomastia and breast tenderness [4].
Serious & Unique Risks Interstitial pneumonitis (0.77%-2.4%; higher in Asian populations), visual disturbances (impaired dark adaptation), alcohol intolerance, hepatitis [2] [1]. In a trial, fewer patients withdrew due to adverse events compared to a combination therapy group [4].

This compound's Mechanism of Action in Combination Therapy

The following diagram illustrates how this compound works in a combined androgen blockade (CAB) strategy for prostate cancer.

G cluster_0 Combined Androgen Blockade A Prostate Cancer Cell B Androgen Receptor (AR) C Cell Growth & Survival B->C Promotes D Testicular Androgens D->B Stimulates E Adrenal Androgens E->B Stimulates F Surgical/Medical Castration F->D Blocks Production G This compound G->B Antagonizes

This Combined Androgen Blockade approach aims to comprehensively suppress the androgen signaling that prostate cancer cells depend on, thereby slowing disease progression [3] [2].

Experimental Design for Evaluating Drug Combinations

For researchers investigating new drug combinations, high-throughput screening (HTS) pipelines are crucial. The methodology developed by the Institute for Molecular Medicine Finland (FIMM) provides a robust framework [5].

G A Sample Preparation & Compound Selection B Automated Plate Design (e.g., FIMMcherry Software) A->B C Dose-Response Matrix Assay B->C D Phenotypic Readouts (e.g., Cell Viability, Cytotoxicity) C->D E Synergy Analysis (e.g., SynergyFinder R Package) D->E F Hit Validation & Further Investigation E->F

This workflow allows for the efficient testing of numerous drug combinations across a range of concentrations to identify synergistic effects [5]. Statistical models like Bliss Independence, Loewe Additivity, and Zero Interaction Potency (ZIP) are then used to quantify the degree of synergy from the dose-response matrix data [5].

Key Takeaways for Professionals

  • Established Role: this compound has a defined role in combined androgen blockade for metastatic prostate cancer, with level 1 evidence supporting its efficacy in improving survival outcomes when added to castration [3] [1].
  • Monotherapy Avoidance: Monotherapy with this compound is not a standard or approved treatment approach for prostate cancer due to a lack of robust efficacy data [2] [1].
  • Safety Profile: The clinical use of this compound is constrained by its unique safety profile, particularly the risk of interstitial pneumonitis and visual disturbances, which requires careful patient monitoring [2] [1].
  • Modern Alternatives: In current clinical practice, this compound has largely been replaced by newer antiandrogens like bicalutamide and enzalutamide due to their more favorable efficacy and safety profiles [2].

References

Nilutamide meta-analysis randomized controlled trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety of Nilutamide from Meta-Analysis

The following data summarizes findings from a 2019 meta-analysis of five RCTs involving 1,637 patients with metastatic prostate cancer who underwent orchiectomy. It compares this compound combined with orchiectomy against orchiectomy with a placebo [1].

Table 1: Efficacy Outcomes of this compound vs. Placebo (from Meta-Analysis)

Efficacy Outcome Risk Ratio (RR) with 95% CI P-value Interpretation
Overall Response Rate RR=1.77 (95% CI 1.46-2.14) p < 0.00001 Significantly improved with this compound
Disease Progression RR=0.59 (95% CI 0.47-0.73) p < 0.00001 Risk significantly reduced
Complete Response RR=2.13 (95% CI 1.40-3.23) p = 0.003 Significantly improved with this compound
Clinical Benefit RR=1.23 (95% CI 1.13-1.34) p < 0.00001 Significantly improved
Stable Disease RR=0.80 (95% CI 0.68-0.94) p = 0.007 Favored the placebo group

The meta-analysis also reported that patients on this compound showed prolonged progression-free survival and overall survival compared to placebo, though specific hazard ratios were not provided in the abstract [1].

Table 2: Common Adverse Events and Key Safety Warnings of this compound

Category Details
Most Common Adverse Events Nausea, vomiting, constipation, elevated liver enzymes (AST/ALT), hot flashes, dizziness, dyspnea, and visual disturbances (impaired adaptation to darkness) [1] [2] [3].

| Serious Safety Warnings | • Interstitial Pneumonitis: Reported in 2% of patients in trials; can be severe and requires immediate discontinuation [2]. • Hepatotoxicity: Severe liver injury, including fatal hepatitis, has been reported; monitoring of serum transaminases is crucial [2]. • Alcohol Intolerance: Can cause facial flushing, malaise, and hypotension [2]. |

Methodological Overview of the Cited Meta-Analysis

The data in Tables 1 and 2 are derived from a systematic review and meta-analysis conducted with the following methodology [1]:

  • Objective: To evaluate the efficacy and safety of this compound in metastatic prostate cancer patients who underwent orchiectomy.
  • Data Sources: A comprehensive search was conducted in Medline/PubMed and the Cochrane Library without language or date restrictions. References of included studies and clinicaltrials.gov were also searched.
  • Study Selection: Included only RCTs comparing this compound against placebo in the target population. The final analysis included five studies.
  • Statistical Analysis: Conducted using Review Manager (RevMan) software. Risk ratios (RR) with 95% confidence intervals (CI) were calculated for dichotomous outcomes. A fixed-effects model was used for outcomes without significant heterogeneity (I² ≤ 50%), while a random-effects model was used for outcomes with significant heterogeneity (I² > 50%).

Mechanism of Action and Clinical Context

To understand where this compound fits into the therapeutic landscape, its mechanism and modern context are important.

This compound's Mechanism of Action this compound is a first-generation, nonsteroidal antiandrogen. It works by competitively blocking the binding of androgens (like testosterone and DHT) to the androgen receptor (AR) in target tissues such as the prostate. This blockade inhibits androgen-dependent DNA and protein synthesis, leading to growth arrest or regression of hormone-sensitive prostate cancer cells [2] [3]. The diagram below illustrates this signaling pathway.

G Androgen Androgen AR AR Androgen->AR Binds to AR Complex\nFormation AR Complex Formation AR->AR Complex\nFormation Nuclear\nTranslocation Nuclear Translocation AR Complex\nFormation->Nuclear\nTranslocation DNA Binding &\nTranscription DNA Binding & Transcription Nuclear\nTranslocation->DNA Binding &\nTranscription Prostate Cancer\nCell Growth Prostate Cancer Cell Growth DNA Binding &\nTranscription->Prostate Cancer\nCell Growth This compound This compound This compound->AR  Competitively Blocks  

Contemporary Landscape and Comparison with Newer Agents While the meta-analysis confirms this compound's efficacy over placebo, its role in clinical practice has evolved.

  • Superseded by Newer Agents: Current clinical guidelines no longer support the use of this compound in combination with androgen deprivation therapy for metastatic prostate cancer, "in light of the strong evidence available for alternative therapies" [2]. It has been largely replaced by better-tolerated and more effective antiandrogens [3].
  • Second-Generation Antiandrogens: Drugs like apalutamide, enzalutamide, and darolutamide represent the current standard. They have a different and more comprehensive mechanism of action, not only blocking androgen binding but also inhibiting the nuclear translocation of the activated AR and its binding to DNA [4].
  • Comparative Efficacy and Safety: Real-world studies and RCTs have shown that the second-generation antiandrogens have comparable oncologic outcomes among themselves in terms of overall survival and progression-free survival [5]. However, they have distinct safety and drug-interaction profiles [4]. A large network meta-analysis focusing on cardiovascular risk found that these newer agents have varying risk profiles for cardiac disorders, hypertension, and atrial fibrillation, which is a critical consideration for treatment selection [6].

How to Proceed with Deeper Comparisons

The search results do not contain a direct, head-to-head meta-analysis comparing this compound with second-generation antiandrogens using RCT data. To build a more complete and contemporary comparison guide, you may need to:

  • Investigate Indirect Comparisons: Explore network meta-analyses that may include both first- and second-generation antiandrogens, allowing for indirect treatment comparisons.
  • Focus on Individual RCTs: Look for individual randomized trials that directly compared these drug classes, though these may be less common.
  • Review Real-World Evidence: Consider large-scale observational studies that can provide complementary information on effectiveness and safety in broader patient populations.

References

Nilutamide PSA response rate validation

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide PSA Response Data Summary

The table below summarizes the key PSA response findings for this compound from clinical studies.

Study Context / Patient Population PSA Response Rate Definition Reported Response Rate Key Findings & Correlations
Second-line therapy after failure of initial androgen ablation [1] [2] Sustained >50% PSA decrease beyond 3 months 29% (8 of 28 patients) Patients with a prior antiandrogen withdrawal response had a 100% chance of responding to this compound [1] [2].
First-line therapy in combination with castration (orchiectomy) [3] Overall response rate (meta-analysis) 77% higher than placebo (Risk Ratio: 1.77) The meta-analysis also showed this compound improved Progression-Free Survival and Overall Survival [3].
First-line therapy in combination with buserelin [4] >50% reduction in PSA from baseline at 9 months 97% (65 of 67 patients) The combination therapy was reported to be safe and effective in controlling tumor activity [4].

Key Experimental Protocols

Understanding the methodology behind the data is crucial for its interpretation. Here are the details of the key cited studies:

  • Study on this compound as Second-line Therapy [1] [2]

    • Objective: To investigate the PSA response to this compound in patients with advanced prostate cancer after failure of initial androgen ablation therapy.
    • Population: 28 patients with hormone-resistant prostate cancer who had previously failed treatment with at least one antiandrogen (flutamide or bicalutamide) plus castration.
    • Intervention: Administration of this compound as a second-line hormonal agent.
    • Endpoint Measurement: PSA levels were monitored after initiation of therapy. A sustained PSA response was defined as a greater than 50% decrease in PSA lasting for more than 3 months.
    • Follow-up: Median follow-up was 26 months.
  • Meta-analysis on this compound with Orchiectomy [3]

    • Objective: To evaluate the efficacy and safety of this compound in metastatic prostate cancer patients who underwent orchiectomy.
    • Literature Search: A comprehensive search of Medline/PubMed and Cochrane Library without date or language restrictions.
    • Study Selection: Included five randomized controlled trials (RCTs) comparing this compound plus orchiectomy versus placebo plus orchiectomy, involving 1,637 participants total.
    • Outcomes Measured: The primary outcomes were response rate, disease progression, and overall survival. A meta-analysis was performed using Review Manager software to calculate risk ratios and 95% confidence intervals.

Visualizing this compound's Context of Use and Evidence

The following diagram illustrates the clinical scenarios in which this compound's PSA response has been validated, based on the analyzed studies.

Clinical Validation of this compound PSA Response cluster_first_line First-Line Therapy Contexts cluster_second_line Second-Line Therapy Context Start Advanced Prostate Cancer FirstLine Combined Androgen Blockade (CAB) Start->FirstLine SecondLine After Failure of Initial Androgen Ablation Start->SecondLine Option1 With Surgical Castration (Orchiectomy) FirstLine->Option1 Option2 With Medical Castration (e.g., Buserelin) FirstLine->Option2 Evidence1 Meta-analysis of 5 RCTs (n=1,637) RR for Response: 1.77 Improved PFS & OS Option1->Evidence1 Evidence2 Prospective Study (n=67) 97% achieved >50% PSA reduction Option2->Evidence2 Evidence3 Retrospective Study (n=28) 29% Sustained PSA Response 100% in Withdrawal Responders SecondLine->Evidence3

Interpretation and Analysis for Professionals

For researchers and drug development professionals, the data indicates:

  • Proven Efficacy in Specific Niches: this compound demonstrates a validated PSA response, with its strongest and most consistent performance observed in first-line Combined Androgen Blockade [3] [4]. Its utility as a second-line agent is more limited but can be highly effective in a specific biomarker-defined subset of patients: those who have experienced a prior antiandrogen withdrawal response [1] [5].
  • Mechanism of Action: As a nonsteroidal antiandrogen, this compound exerts its effect by binding with high affinity to androgen receptors, thereby blocking the action of androgens and the transcription of androgen response elements [6] [3].
  • Comparison with Newer Agents: A direct comparison of PSA90 (≥90% PSA decline) rates between this compound and newer agents like apalutamide or enzalutamide is not available in the retrieved literature. One real-world study compared the latter two, finding that apalutamide was associated with a higher and faster PSA90 response than enzalutamide in metastatic castration-sensitive prostate cancer [7]. This highlights the need for caution when cross-comparing agents without direct trial data.
  • Safety Profile: The tolerance of this compound is generally acceptable, with adverse effects consistent with androgen depletion [6]. Notable but less common side effects include visual disturbances (delayed adaptation to dark), transient increases in liver transaminases, and a rare but more severe risk of interstitial pneumonitis [1] [6].

References

Nilutamide second-line therapy response assessment

Author: Smolecule Technical Support Team. Date: February 2026

Nilutamide Clinical Profile & Efficacy Data

The table below summarizes key efficacy and safety data for this compound from a meta-analysis of randomized controlled trials (RCTs) in patients with metastatic prostate cancer who underwent orchiectomy [1].

Parameter This compound + Orchiectomy Placebo + Orchiectomy Statistical Significance (p-value)
Overall Response Rate (RR) RR=1.77 (95% CI 1.46-2.14) Reference < 0.00001
Disease Progression (RR) RR=0.59 (95% CI 0.47-0.73) Reference < 0.00001
Complete Response (RR) RR=2.13 (95% CI 1.40-3.23) Reference 0.0003
Clinical Benefit/Disease Control (RR) RR=1.23 (95% CI 1.13-1.34) Reference < 0.00001
Stable Disease (RR) RR=0.80 (95% CI 0.68-0.94) Reference 0.007 (favored placebo)
Overall Survival Prolonged - Significant
Progression-Free Survival Prolonged - Significant
Common Adverse Events Nausea, vomiting, visual disturbances, alcohol intolerance, elevated liver enzymes, interstitial pneumonitis [1] [2] - -

Abbreviations: RR: Risk Ratio; CI: Confidence Interval.

Experimental Protocol Context

The data in the table above comes from a systematic review and meta-analysis that provides the highest level of evidence for this compound's efficacy [1]. Here is a breakdown of the key methodological details:

  • Study Design: Analysis of 5 out of 244 identified randomized controlled trials (RCTs) involving 1,637 participants [1].
  • Patient Population: Men with metastatic prostate cancer (mPCa) who had undergone orchiectomy (surgical castration) [1].
  • Intervention Group: Received This compound following orchiectomy [1].
  • Control Group: Received a placebo following orchiectomy [1].
  • Outcomes Measured: The review evaluated both efficacy (e.g., response rate, survival) and safety (adverse events) outcomes [1].
  • Statistical Analysis: A meta-analysis was performed using Review Manager Software, calculating risk ratios (RR) with 95% confidence intervals. A fixed-effects or random-effects model was applied based on heterogeneity (I² statistic) [1].

Mechanism of Action

The following diagram illustrates this compound's mechanism of action as a first-generation anti-androgen, which is fundamental to its clinical effect [3] [2].

G Androgens Androgens AR Androgen Receptor (AR) Androgens->AR Binds to GeneTranscription Gene Transcription (Cell Growth & Survival) AR->GeneTranscription Activates This compound This compound This compound->AR Competitive Antagonism

Comparative Positioning & Clinical Notes

  • First-Line Use Context: The robust data for this compound is from first-line combination therapy with surgical or medical castration [1] [4] [2]. It is not indicated for use as a monotherapy [2].

  • Safety Profile: The meta-analysis confirmed that nausea and vomiting were the most common adverse events [1]. This compound has a distinct side effect profile, including visual disturbances (delayed adaptation to darkness), alcohol intolerance, and a risk of interstitial pneumonitis and hepatotoxicity, which has limited its use [2].

  • Place in Modern Therapy: this compound is a first-generation anti-androgen and has largely been replaced in clinical practice by second-generation agents like enzalutamide, apalutamide, and darolutamide due to their better efficacy, tolerability, and safety profiles [2] [5].

How to Proceed with Deeper Research

The available information provides a strong foundation for understanding this compound's basic profile, but more specific data may be needed for a comprehensive second-line assessment.

  • Explore Resistance Mechanisms: For context on why second-line therapies are needed, you can research mechanisms of resistance to earlier treatments. Search for terms like "castration-resistant prostate cancer (CRPC) mechanisms" or "resistance to first-generation anti-androgens" [6] [7].
  • Investigate Modern Alternatives: To build a complete comparison guide, you will need to gather similar efficacy, safety, and protocol data for second-generation AR antagonists (e.g., enzalutamide, apalutamide, darolutamide) and other second-line options [5].

References

Clinical and Pharmacological Comparison of Antiandrogens

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of nilutamide and the more contemporary antiandrogens based on recent literature [1]. Please note that cost-effectiveness data for this compound is absent from the current analysis.

Feature This compound (1st Generation) Apalutamide (2nd Gen) Darolutamide (2nd Gen) Enzalutamide (2nd Gen)
Primary Approved Uses With surgical castration for metastatic prostate cancer (Stage D2) [2]. Metastatic and non-metastatic castration-sensitive prostate cancer (CSPC); non-metastatic castration-resistant prostate cancer (CRPC) [1]. Non-metastatic CRPC [1]. Metastatic and non-metastatic CSPC; metastatic and non-metastatic CRPC [1].
Mechanism of Action Competitively blocks androgen receptors [2]. Inhibits androgen binding, nuclear translocation, and DNA binding [1]. Inhibits androgen receptor translocation; different structural class [1]. Inhibits androgen binding, nuclear translocation, and DNA binding [1].
Binding Affinity to AR Lower than bicalutamide [2]. 7- to 10-fold higher than bicalutamide [1]. Highest among the 2nd generation agents [1]. 5- to 8-fold higher than bicalutamide [1].
Pharmacokinetics & Dosing Once daily, without regard to food. Long half-life (~41-49 hrs) [2]. Once daily, without regard to food. Half-life: ~3 days [1]. Twice daily with food (low bioavailability without). Half-life: ~20 hrs [1]. Once daily, without regard to food. Half-life: 5.8-8.6 days [1].
Key Drug-Drug Interactions Inhibits CYP enzymes; interacts with warfarin, theophylline, phenytoin [2]. Strong inducer of CYP3A4/CYP2C19 [1]. Lower risk of CYP-mediated interactions [1]. Strong inducer of CYP3A4; moderate inducer of CYP2C9/CYP2C19 [1].
Common Adverse Effects Nausea, increased liver enzymes, hot flushes, interstitial pneumonitis, delayed light-dark adaptation [2]. Rash, fatigue, hypothyroidism, falls [1]. Fatigue, pain, rash [1]. Fatigue, hypertension, falls, seizure [1].

Insights from a Contemporary Cost-Effectiveness Model

A 2025 study modeling advanced prostate cancer treatment sequences from a Canadian public-payer perspective provides the most direct, though indirect, insight into your query [3].

  • Scope of the Analysis: The model evaluated treatment sequences across different stages of advanced prostate cancer (non-metastatic and metastatic castration-sensitive PC, and castration-resistant PC), using guidelines to define admissible sequences [3].
  • Antiandrogens Evaluated: The analysis included the second-generation androgen receptor pathway inhibitors (ARPIs) abiraterone, apalutamide, darolutamide, and enzalutamide. It did not model sequences involving first-generation antiandrogens like this compound, bicalutamide, or flutamide [3].
  • Key Finding on "Early Use": The study concluded that the most cost-effective use of ARPIs is early in the advanced prostate cancer treatment pathway for a cost-effectiveness threshold of CAD 100,000 per QALY. At this threshold, the most cost-effective ARPI was abiraterone, primarily due to its lower price [3].

This indicates that in current clinical and economic evaluations, this compound is not considered a frontline alternative to newer agents.

Research Recommendations and Next Steps

For a comprehensive comparison guide, here are suggested areas for further investigation:

  • Explore Health Technology Assessment (HTA) Reports: Organizations like CADTH (Canada), NICE (UK), and ICER (US) publish detailed assessments on new pharmaceuticals, which often include cost-effectiveness analyses and comparisons to older standards of care.
  • Investigate Real-World Evidence (RWE) Databases: Research real-world data from cancer registries or claims databases. These can provide information on the real-world overall survival, treatment patterns, and total healthcare costs associated with different antiandrogens, including older ones.
  • Review Clinical Guidelines: Check the latest versions of guidelines from the National Comprehensive Cancer Network (NCCN) and the European Association of Urology (EAU). Their recommendations reflect expert consensus on the efficacy, safety, and value of available treatments.

Androgen Receptor Signaling Pathway

The following diagram illustrates the mechanism of action for antiandrogens like this compound and the newer agents within the androgen receptor signaling pathway, which is central to prostate cancer growth.

Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) (in cytoplasm) DHT->AR Binds to AR Complex Ligand-AR Complex AR->AR Complex AR in Nucleus AR in Nucleus (binds to DNA) AR Complex->AR in Nucleus Nuclear Translocation Gene Transcription Gene Transcription AR in Nucleus->Gene Transcription Prostate Cancer Growth Prostate Cancer Growth Gene Transcription->Prostate Cancer Growth

References

Nilutamide androgen receptor antagonist potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

Androgen Receptor Antagonists: Comparison Guide

The table below summarizes key characteristics across different generations of androgen receptor antagonists, highlighting their development and clinical profiles.

Antagonist (Generation) Key Mechanism & Characteristics Binding Affinity Relative to 1st Gen Common/Notable Adverse Effects Key Clinical Considerations
Nilutamide (1st) Competes with androgens for AR binding; prevents AR activation and gene transcription [1] [2]. Reference level Hepatotoxicity, interstitial pneumonitis, visual disturbances, alcohol intolerance [1] [3]. Used with orchiectomy for metastatic PCa; requires liver monitoring [3].
Bicalutamide (1st) Competes with androgens for AR binding [4]. Reference level Hot flashes, breast pain, constipation [4]. Largely superseded by 2nd gen agents in many settings.
Enzalutamide (2nd) Inhibits AR nuclear translocation, DNA binding, and co-activator recruitment; inhibits GABA-A receptor [5] [4]. 5-8x higher than Bicalutamide [5] Fatigue, hypertension, falls, seizure risk (due to CNS penetration) [5] [4] [6]. Strong CYP3A4 inducer; significant drug interaction potential [5].
Apalutamide (2nd) Similar mechanism to Enzalutamide; shares core chemical structure [5] [4]. 7-10x higher than Bicalutamide [5] Rash, hypothyroidism, falls, seizure risk (lower than Enzalutamide) [5] [4]. Strong CYP3A4/CYP2C19 inducer [5].
Darolutamide (2nd) Distinct chemical structure; inhibits AR nuclear translocation; cannot cross blood-brain barrier [5] [4] [6]. Higher than Enzalutamide (preclinical data) [5] Lower incidence of fatigue, falls, and CNS effects (e.g., seizure) [5] [6]. Administered with food; complex metabolism (CYP3A4, UGT1A9); different drug interaction profile [5].

Androgen Receptor Antagonist Mechanisms

The following diagram illustrates the mechanisms of action for androgen receptor antagonists at the cellular level, highlighting key differences between generations:

G node_blue Androgen node_red AR Antagonist node_green Cellular Process node_yellow Inhibition Androgen Androgen AR AR Androgen->AR Binds to Antagonist Antagonist Antagonist->AR Competes for AR_Antagonist_Complex AR-Antagonist Complex AR->AR_Antagonist_Complex 1st & 2nd Gen Action AR_Androgen_Complex AR-Androgen Complex AR->AR_Androgen_Complex Normal Pathway Dimerization Dimerization AR_Androgen_Complex->Dimerization Nuclear_Translocation Nuclear_Translocation Dimerization->Nuclear_Translocation DNA_Binding DNA_Binding Nuclear_Translocation->DNA_Binding Gene_Transcription Gene_Transcription DNA_Binding->Gene_Transcription Leads to Cell Growth Block_1st_Gen Blocks Androgen Binding (1st & 2nd Gen) Block_1st_Gen->AR Block_2nd_Gen Blocks Nuclear Translocation & DNA Binding (2nd Gen Only) Block_2nd_Gen->Nuclear_Translocation Block_2nd_Gen->DNA_Binding

Mechanism Insights:

  • First-Generation Antagonists (this compound, Bicalutamide): Primarily work by competitively blocking androgens like testosterone and DHT from binding to the ligand-binding domain of the androgen receptor [2]. This prevents the initial activation of the receptor.
  • Second-Generation Antagonists (Enzalutamide, Apalutamide, Darolutamide): In addition to competitive binding, they impose a "conformational lock" that inhibits subsequent steps in the AR signaling pathway. This includes preventing nuclear translocation of the AR complex and its binding to DNA, providing a more complete suppression of the pathway [5] [4]. This multi-step inhibition is a key factor behind their superior efficacy and ability to overcome some forms of resistance to first-generation agents.

Experimental Protocols for AR Antagonist Research

For researchers designing studies to evaluate AR antagonists, here are detailed methodologies for key assays cited in the literature.

1. Cell Proliferation Assay (CCK-8)

  • Purpose: To measure the effect of AR antagonists on the viability and proliferation of prostate cancer cells [7].
  • Detailed Protocol:
    • Cell Culture: Plate prostate cancer cells (e.g., 786-O, LNCaP) in 96-well plates at a density of 8x10³ cells/mL (100 µL per well). Culture in appropriate medium (e.g., RPMI 1640) with 10% FBS [7].
    • Drug Treatment: After cell attachment, add the AR antagonist (e.g., this compound, Enzalutamide) dissolved in a vehicle like DMSO. Include a vehicle control group and a blank control (medium only). The final DMSO concentration should be consistent and low (e.g., ≤1%) across all groups [7].
    • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
    • Viability Measurement: Add 10 µL of CCK-8 reagent directly to each well. Incubate the plate for 1-4 hours at 37°C.
    • Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader.
    • Data Analysis: Calculate cell viability as a percentage: [(As - Ab) / (Ac - Ab)] * 100%, where As is the absorbance of the experimental group, Ab is the blank control, and Ac is the vehicle control [7].

2. Molecular Docking for Binding Affinity

  • Purpose: To predict and compare the binding mode, orientation, and interaction energy of AR antagonists with the androgen receptor's ligand-binding domain (LBD) [1].
  • Detailed Workflow:
    • Protein Preparation: Retrieve the 3D crystal structure of the human AR-LBD from a protein database. Remove water molecules and co-crystallized ligands. Add hydrogen atoms and assign partial charges.
    • Ligand Preparation: Obtain or draw the 3D chemical structures of the AR antagonists. Perform energy minimization and optimize the geometry.
    • Grid Generation: Define a grid box that encompasses the known ligand-binding pocket of the AR-LBD.
    • Docking Simulation: Use docking software to computationally "pose" each ligand into the binding pocket. The algorithm generates multiple potential binding conformations and scores them based on binding energy.
    • Analysis: Analyze the top-scoring poses for key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the binding pocket [1].

Research Gaps and Future Directions

Current literature clearly establishes the superior affinity and clinical efficacy of second-generation antagonists over first-generation drugs like this compound [8] [4]. However, precise quantitative potency data (e.g., IC50/Ki values) from head-to-head laboratory studies is often not published in the available sources. Future research guides could be strengthened by:

  • Standardized Assays: Conducting direct, standardized in vitro binding and functional assays under identical conditions.
  • Structural Insights: Employing advanced techniques like X-ray crystallography to visualize atomic-level interactions and rationalize affinity differences.
  • Resistance Models: Systematically profiling all antagonists against a panel of clinically relevant mutant ARs to predict and combat resistance.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

317.06234029 Da

Monoisotopic Mass

317.06234029 Da

Heavy Atom Count

22

LogP

1.8
1.8

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

51G6I8B902

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (97.5%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in combination with surgical castration for the treatment of metastatic prostate cancer involving distant lymph nodes, bone, or visceral organs (Stage D2).
FDA Label

Livertox Summary

Nilutamide is a first generation, oral nonsteroidal antiandrogen similar in structure to flutamide that is used in the therapy of prostate cancer. Nilutamide is associated with a low rate of serum aminotransferase elevations during therapy and with rare instances of clinically apparent, acute liver injury.

Drug Classes

Antineoplastic Agents

NCI Cancer Drugs

Drug: Nilutamide
US Brand Name(s): Nilandron
FDA Approval: Yes
Nilutamide is approved to treat: Prostate cancer that has metastasized (spread to other parts of the body). It is used in patients who have had surgery to remove the testicles ( orchiectomy ).

Pharmacology

Nilutamide is an antineoplastic hormonal agent primarily used in the treatment of prostate cancer. Nilutamide is a pure, nonsteroidal anti-androgen with affinity for androgen receptors (but not for progestogen, estrogen, or glucocorticoid receptors). Consequently, Nilutamide blocks the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. Prostate cancer is mostly androgen-dependent and can be treated with surgical or chemical castration. To date, antiandrogen monotherapy has not consistently been shown to be equivalent to castration. The relative binding affinity of nilutamide at the androgen receptor is less than that of bicalutamide, but similar to that of hydroxuflutamide.
Nilutamide is a synthetic, nonsteroidal agent with antiandrogenic properties. Nilutamide preferentially binds to androgen receptors and blocks androgen receptor activation by testosterone and other androgens; this agent may inhibit androgen-dependent growth of normal and neoplastic prostate cells. (NCI04)

MeSH Pharmacological Classification

Androgen Antagonists

ATC Code

L - Antineoplastic and immunomodulating agents
L02 - Endocrine therapy
L02B - Hormone antagonists and related agents
L02BB - Anti-androgens
L02BB02 - Nilutamide

Mechanism of Action

Nilutamide competes with androgen for the binding of androgen receptors, consequently blocking the action of androgens of adrenal and testicular origin that stimulate the growth of normal and malignant prostatic tissue. This blockade of androgen receptors may result in growth arrest or transient tumor regression through inhibition of androgen-dependent DNA and protein synthesis.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C4 (AR) [HSA:367] [KO:K08557]

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

63612-50-0

Absorption Distribution and Excretion

Rapidly and completely absorbed, yielding high and persistent plasma concentrations.
Nilutamide is extensively metabolized andless than 2% of the drug is excreted unchanged in urine after 5 days. Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days.

Metabolism Metabolites

The results of a human metabolism study using 14C-radiolabelled tablets show that nilutamide is extensively metabolized and less than 2% of the drug is excreted unchanged in urine after 5 days.
The results of a human metabolism study using 14C-radiolabelled tablets show that nilutamide is extensively metabolized and less than 2% of the drug is excreted unchanged in urine after 5 days. Route of Elimination: Nilutamide is extensively metabolized andless than 2% of the drug is excreted unchanged in urine after 5 days. Fecal elimination is negligible, ranging from 1.4% to 7% of the dose after 4 to 5 days. Half Life: 38.0-59.1 hours

Wikipedia

Nilutamide

Biological Half Life

38.0-59.1 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Polymorphic forms of antiandrogenic drug nilutamide: structural and thermodynamic aspects

Artem O Surov, Alexander P Voronin, Ksenia V Drozd, Matvey S Gruzdev, German L Perlovich, Jupally Prashanth, Sridhar Balasubramanian
PMID: 33908506   DOI: 10.1039/d1cp00793a

Abstract

Attempts to obtain new cocrystals of nonsteroidal antiandrogenic drug nilutamide produced alternative polymorphic forms of the compound (Form II and Form III) and their crystal structures were elucidated by single-crystal X-ray diffraction. Apart from the cocrystallization technique, lyophilization was found to be an effective strategy for achieving polymorph control of nilutamide, which was difficult to obtain by other methods. The physicochemical properties and relative stability of the commercial Form I and newly obtained Form II were comprehensively investigated by a variety of analytical methods (thermal analysis, solution calorimetry, solubility, and sublimation), whereas for Form III, only a handful of experimental parameters were obtained due to the elusive nature of the polymorph. Form I and Form II were found to be monotropically related, with Form I being confirmed as the thermodynamically most stable solid phase. In addition, the performance of different DFT-D and semi-empirical schemes for lattice energy calculation and polymorph energy ranking was compared and analysed. Lattice energy calculations using periodic DFT at B3LYP-D3/6-31(F+)G(d,p) and PBEh-3c/def2-mSVP levels of theory were found to provide the most accurate lattice energy values for Form I against experimental data, while PIXEL and PBEh-3c/def2-mSVP were the only methods that predicted the correct order of stability of Forms I and II.


Rational design and preparation of copper vanadate anchored on sulfur doped reduced graphene oxide nanocomposite for electrochemical sensing of antiandrogen drug nilutamide using flexible electrodes

Tata Sanjay Kanna Sharma, Kuo-Yuan Hwa
PMID: 33279323   DOI: 10.1016/j.jhazmat.2020.124659

Abstract

Copper vanadate nanoparticles (Cu
V
O
) are synthesized by using a simple hydrothermal method and later anchored with sulfur-doped reduced graphene oxide (S-rGO) by using ultrasonication to form a hybrid nanocomposite. The synthesized composite underwent characterizations like X-ray diffraction analysis (XRD), Raman spectroscopy, Fourier transform infrared spectroscopy (FT-IR), Dynamic ray scattering-Ultra violet-visible spectroscopy (DRS-UV-visible) and X-ray photoelectron spectroscopically revealed the triclinic pattern of the P 1̅ space group of α-Cu
V
O
and the reduced oxygen deficiency state of metal centers (Cu
or V
) resulting with oxides of mixed-valence oxidative states and forming of Cu-O bond. Morphological analysis was carried out by using transmission electron microscopy (TEM) and Field emission scanning electron microscopy (FE-SEM) with elemental mapping and EDX analysis. Furthermore, a novel electrochemical sensor is prepared by using the hybrid sCu
V
O
/S-rGO nanocomposite on to a disposable screen-printed carbon paste electrode (SPCE) for electrochemical sensing of antiandrogen drug nilutamide (NLT). This report reveals excellent activity in determining NLT with a low detection limit of 0.00459 nM for the linear range of 0.001-15 μM with high sensitivity of 26.2605 µA µM
cm
. Further, electrode performance showed appreciable performance in real-time monitoring of biological samples like human blood serum, urine samples.


Stromal-AR influences the growth of epithelial cells in the development of benign prostate hyperplasia

Gaurav Chauhan, Avani Mehta, Sarita Gupta
PMID: 32504365   DOI: 10.1007/s11010-020-03773-z

Abstract

Activation of epithelial-AR signaling is identified as the major cause of hyperproliferation of the cells during benign and malignant prostate conditions. However, the contribution of stromal-AR is also precarious due to its secretory actions that contribute to the progression of benign and malignant tumors. The present study was aimed to understand the influence of stromal-AR mediated actions on epithelial cells during BPH condition. The secretome (conditioned media-CM) was collected from AR agonist (testosterone-propionate-TP) and antagonist (Nilutamide-Nil) treated BPH patient-derived stromal cells and exposed to BPH epithelial cells. Epithelial cells exhibited increased cell proliferation with the treatment of CM derived from TP-treated stromal cells (TP-CM) but did not support the clonogenic growth of BPH epithelial cells. However, CM derived from Nil-treated stromal cells (Nil-CM) depicted delayed and aggressive BPH epithelial cell proliferation with increased clonogenicity of BPH epithelial cells. Further, decreased AR levels with increased cMyc transcripts and pAkt levels also validated the clonogenic transformation under the paracrine influence of inhibition of stromal-AR. Moreover, the CM of stromal-AR activation imparted positive regulation of basal/progenitor pool through LGR4, β-Catenin, and ΔNP63α expression. Hence, the present study highlighted the restricted disease progression and retains the basal/progenitor state of BPH epithelial cells through the activation of stromal-AR. On the contrary, AR-independent aggressive BPH epithelial cell growth due to paracrine action of loss stromal-AR directs us to reform AR pertaining treatment regimes for better clinical outcomes.


Synthesis of Deuterium Labeled 5, 5-Dimethyl-3-(α, α, α-trifluoro-4-nitro-m-tolyl) Hydantoin

Ratna Sekhar Bolla, Narasimha Murthy Gandikota, Ivaturi Venkata Kasi Viswanath
PMID: 30854946   DOI: 10.2174/1874471012666181130162731

Abstract

Stable and non-radioactive isotope labeled compounds gained significance in recent drug discovery and other various applications such as bio-analytical studies. The modern bioanalytical techniques can study the adverse therapeutic effects of drugs by comparing isotopically labeled internal standards. A well-designed labeled compound can provide high-quality information about the identity and quantification of drug-related compounds in biological samples. This information can be very useful at key decision points in drug development. In this study, we tried to synthesize Nilutamide- d6 which can be useful to study the adverse effects of Nilutamide, and based on these can modify or widen the new drug derivatives. Nilutamide is a nonsteroidal antiandrogen which is used in the treatment of prostate cancer. The aim of this study was to develop a synthetic approach to prepare deuterium labeled [2H6]-5, 5-dimethylimidazolidine-2, 4-dione and [2H6]-nilutamide.
Since nilutamide is a derivative of hydantoin, it involves the synthesis of Dimethylhydantoin via Bucherer-Bergs hydantoin synthesis, followed by oxidative N-arylation with 4-iodo-1-nitro-2- (trifluoromethyl) benzene.
We successfully synthesized [2H6]-nilutamide and [2H6]-dimethylhydantoin with good isotopic purity, measured to be of adequate quality for use as internal standards in bio-analytical studies. A brief mechanistic study of Bucherer-Bergs hydantoin reaction was carried and the reason for possible H/D exchange was explained.


Echinacoside‑induced nitric oxide production in endothelial cells: Roles of androgen receptor and the PI3K‑Akt pathway

Li Gu, Danhong Lian, Yimei Zheng, Wei Zhou, Jinlei Gu, Xin Liu
PMID: 31985022   DOI: 10.3892/ijmm.2020.4476

Abstract

Echinacoside (ECH) is a natural compound with an endothelium‑dependent vasodilatory effect. Nitric oxide (NO) is an important vasorelaxant released from endothelial cells. In order to examine the molecular mechanism of ECH‑induced NO production in endothelial cells, the present study investigated the involvement of androgen receptor (AR) and the phosphatidylinositol 3‑kinase (PI3K)/protein kinase B (Akt) pathway in the phosphorylation of endothelial nitric oxide synthase (eNOS) in human umbilical vein endothelial cells (HUVECs). Using the fluorescent probe DAF‑FM, the production of NO was found to be significantly increased, and eNOS was phosphorylated at Ser1177 in a concentration‑​dependent manner under 0.01‑10 µM ECH treatment in HUVECs. In addition, NO production and eNOS phosphorylation induced by ECH were diminished when pretreated with the AR antagonist nilutamide, or when transfected with AR small interfering RNAs. Furthermore, the ECH‑induced phosphorylation of the Akt at Ser473 was abrogated by 5 µM wortmannin (a PI3K inhibitor). These data indicated that ECH stimulated NO production via the AR‑dependent activation of eNOS in HUVECs, and that the PI3K/Akt pathway may be involved in eNOS phosphorylation induced by ECH.


Androgen deprivation therapy and depression in men with prostate cancer treated with definitive radiation therapy

Rishi Deka, Brent S Rose, Alex K Bryant, Reith R Sarkar, Vinit Nalawade, Rana McKay, James D Murphy, Daniel R Simpson
PMID: 30748008   DOI: 10.1002/cncr.31982

Abstract

There is no consensus on the association between the use of androgen deprivation therapy (ADT) and the risk of developing depression. This study investigated the association between ADT use and the development of depression, outpatient psychiatric services, inpatient psychiatric services, and suicide in a homogeneous group of men with prostate cancer (PC) treated with definitive radiation therapy (RT) after controlling for multiple sources of selection bias.
This was a retrospective, observational cohort study of 39,965 veterans with PC who were treated with definitive RT and were diagnosed by the US Department of Veterans Affairs health care system between January 1, 2001, and October 31, 2015. Exposure was ADT initiation within 1 year of the PC diagnosis. The primary outcome was new development of depression. Secondary outcomes were outpatient psychiatric use, inpatient psychiatric use, and suicide.
During follow-up, 934 patients were newly diagnosed with depression, 7825 patients used outpatient psychiatric services, 358 patients used inpatient psychiatric services, and 54 patients committed suicide. In the multivariable competing risks regression model, ADT was associated with the development of depression (subdistribution hazard ratio [SHR], 1.50; 95% confidence interval [CI], 1.32-1.71; P < .001). ADT was also associated with outpatient psychiatric utilization (SHR, 1.21; 95% CI, 1.16-1.27; P < .001). Finally, ADT was not associated with inpatient psychiatric utilization or suicide.
An increase in the risk of depression and the use of outpatient psychiatric services was observed in a large cohort of men with PC who received ADT with definitive RT. These results may provide further evidence for the long-term risks of ADT for psychiatric health in the treatment of PC.


A cerium vanadate interconnected with a carbon nanofiber heterostructure for electrochemical determination of the prostate cancer drug nilutamide

Thangavelu Kokulnathan, Raj Karthik, Shen-Ming Chen, Jeyaraj Vinoth Kumar, Subramanian Sakthinathan
PMID: 31352538   DOI: 10.1007/s00604-019-3665-5

Abstract

Cerium vanadate resembling the shape of a hedgehog were interconnected with carbon nanofibers to give a heterostructure (referred to as CeV/CNF) that exhibits efficient catalytic activity for the electrochemical detection of the drug nilutamide (NLT). The heterostructure material and its modification were characterized by XRD, Raman spectra, XPS, FESEM, TEM, SAED, and EDX. A glassy carbon electrode was modified with the CeV/CNF nanocomposite. Best operated at -0.52 V (vs. Ag/AgCl), it exhibits a very low detection limit (2.0 nM), wide linear range (0.01-540 μM), high sensitivity (1.36 μA μM
cm
) and rapid response towards NLT. It was applied to the determination of NLT in spiked human urine. Graphical abstractSchematic presentation of cerium vanadate interconnected with carbon nanofiber heterostructure for electrochemical determination of prostate cancer drug nilutamide in biological samples.


Efficacy and Safety of Nilutamide in Patients with Metastatic Prostate Cancer who Underwent Orchiectomy: A Systematic Review and Metaanalysis

Muhammed Rashid, K Shamshavali, Manik Chhabra
PMID: 30648519   DOI: 10.2174/1574884714666190112151202

Abstract

Prostate cancer is the sixth leading cause of death, among all cancer deaths By 2030, this burden is expected to increase with 1.7 million new cases and 499,000 new deaths. We aimed to evaluate the efficacy and safety of Nilutamide in metastatic prostate cancer (mPCa) patients who underwent orchiectomy.
A comprehensive search was conducted in the Medline/PubMed and Cochrane Library. References from included studies and studies from clinicaltrials.gov were explored without language and date restrictions. We included only randomized controlled trials, comparing the safety and efficacy of Nilutamide in Metastatic Prostate Cancer (mPCa) patients who underwent orchiectomy with placebo. The outcomes of concerns were survival and the response of drug and safety.. Quality of the included studies was assessed using the Cochrane Risk of Bias Tool. Two authors were independently involved in the study selection, data extraction and quality assessment. Disagreements between the two reviewers were resolved by consulting a third reviewer.
A total of five out of 244 studies were included in meta-analysis involving1637 participants. Nilutamide group showed improved response rate (RR=1.77, 95%CI 1.46-2.14, p<0.00001), disease progression (RR=0.59, 95%CI 0.47-0.73, p<0.00001), complete response (RR=2.13, 95%CI 1.40-3.23, p=0.003) and clinical benefit (RR=1.23, 95%CI 1.13-1.34, p<0.00001) when compared to placebo; however, stable disease favored the control group (RR=0.80, 95%CI 0.68-0.94, p=0.007). In addition, patients on Nilutamide showed prolonged progression-free survival and overall survival. Nausea and vomiting were the most common adverse events reported in Nilutamide group.
Evidence suggests that patients with mPCa who underwent orchiectomy receiving Nilutamide showed significant improvement in progression-free survival and overall survival response rate and clinical benefits in comparison with the placebo group.


Nitrogen doped carbon nanofibers loaded with hierarchical vanadium tetrasulfide for the voltammetric detection of the non-steroidal anti-prostate cancer drug nilutamide

Kumuthini Rajendran, Thangavelu Kokulnathan, Shen-Ming Chen, Joseph Anthuvan Allen, Chinnuswamy Viswanathan, Helen Annal Therese
PMID: 30707311   DOI: 10.1007/s00604-019-3251-x

Abstract

An electrochemical sensor is described for the determination of nilutamide (NLM) in biological fluids. A flexible mat of nitrogen-doped carbon nanofibers (NCNFs) was prepared by electrospinning. This was followed by carbonization and the growth of one-dimensional vanadium tetrasulfide (VS
) nanorods in the circumference of the NCNFs by a solvothermal route. The material was used to modify a glassy carbon electrode (GCE). Cyclic voltammetry and amperometry revealed an excellent electrocatalytic activity of the VS
/NCNF mat towards NLM at a working potential of - 0.57 V (vs Ag/AgCl). The modified GCE has a wide linear range (0.001-760 μM), a low limit of detection (90 pM), good stability, and fast response. It was used to detect NLM in spiked serum and urine samples. Graphical abstract Schematic presentation of a glassy carbon electrode (GCE) composed of free-standing nitrogen-doped carbon nanofibers decorated with vanadium tetrasulfide (Patronite) nanorods (VS
/NCNF). It was fabricated by electrospinning followed by stabilization and carbonization. The GCE responds to nilutamide (NLM) with excellent selectivity and nanomolar sensitivity.


In silico elucidation of novel anticancer lead molecules targeting human prostate specific gene-1 protein

Farheen Waziri, Ramachandran Vijayan, Tahreem Sahar, Shadab Anwar, Samudrala Gourinath, Swatantra Kumar Jain, Saima Wajid
PMID: 29950155   DOI: 10.1080/07391102.2018.1477623

Abstract




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